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  • Product: Amino-(tetrahydro-pyran-3-YL)-acetic acid
  • CAS: 1260638-48-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis and Characterization of Amino-(tetrahydro-pyran-3-yl)-acetic Acid

Introduction Amino-(tetrahydro-pyran-3-yl)-acetic acid is a non-proteinogenic α-amino acid featuring a tetrahydropyran ring. This structural motif imparts conformational rigidity, making it a valuable building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Amino-(tetrahydro-pyran-3-yl)-acetic acid is a non-proteinogenic α-amino acid featuring a tetrahydropyran ring. This structural motif imparts conformational rigidity, making it a valuable building block in medicinal chemistry. Such constrained amino acids are of significant interest in the design of peptides and small molecule therapeutics with improved metabolic stability, receptor-binding affinity, and specific secondary structures. While this compound is commercially available from suppliers like Sigma-Aldrich, detailed public-domain literature on its specific synthesis and characterization is not abundant.[1][2] This guide, therefore, presents a comprehensive overview of a plausible and robust synthetic strategy based on well-established chemical principles, alongside a detailed protocol for its analytical characterization. The methodologies described are grounded in authoritative chemical literature to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Approach

A logical approach to the synthesis of α-amino acids is to form the C-N and C-COOH bonds at the α-carbon. The Strecker and Bucherer-Bergs reactions are classic, powerful multicomponent reactions for this purpose.[3][4][5] Both pathways typically start from a carbonyl compound. For our target molecule, the key precursor would be Tetrahydro-2H-pyran-3-one.

Our primary proposed route will utilize the Strecker synthesis due to its directness and versatility. The retrosynthetic analysis is as follows:

G Target Amino-(tetrahydro-pyran-3-yl)-acetic acid Aminonitrile α-Aminonitrile Intermediate Target->Aminonitrile Nitrile Hydrolysis Imine Iminium Intermediate Aminonitrile->Imine Cyanide Attack Reagents2 Acid Hydrolysis (H₃O⁺) Aminonitrile->Reagents2 Ketone Tetrahydro-2H-pyran-3-one Imine->Ketone Condensation Reagents1 NH₃, HCN (or salts) Imine->Reagents1

Caption: Retrosynthetic analysis of the target amino acid.

Proposed Synthetic Methodology: The Strecker Synthesis

The Strecker synthesis is a three-component reaction involving a carbonyl compound, ammonia, and cyanide, followed by hydrolysis to yield an α-amino acid.[6][7][8] This method is highly effective for producing racemic α-amino acids.

Mechanism and Rationale

The reaction proceeds in two main stages:

  • Formation of the α-aminonitrile: Tetrahydro-2H-pyran-3-one is first treated with ammonia to form an iminium ion. This electrophilic intermediate is then attacked by a cyanide nucleophile (typically from NaCN or KCN) to form a stable α-aminonitrile. The use of ammonium chloride (NH₄Cl) is a common and safer alternative to handling ammonia gas and hydrocyanic acid directly, as it provides both the ammonia and a mild acidic environment to promote imine formation.[7][8]

  • Hydrolysis of the Nitrile: The α-aminonitrile is then subjected to harsh acidic hydrolysis (e.g., with concentrated HCl) to convert the nitrile group into a carboxylic acid, yielding the final amino acid product.[3][4]

G cluster_0 Stage 1: α-Aminonitrile Formation cluster_1 Stage 2: Nitrile Hydrolysis Ketone Tetrahydro-2H-pyran-3-one Iminium Iminium Ion Ketone->Iminium + NH₃, - H₂O Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Reagents1 NH₄Cl, NaCN in H₂O/Solvent Iminium->Reagents1 Aminonitrile2 α-Aminonitrile Target Amino-(tetrahydro-pyran-3-yl)-acetic acid Aminonitrile2->Target Reagents2 Conc. HCl, Heat then neutralize Target->Reagents2

Caption: Proposed Strecker synthesis workflow.

Alternative Route: The Bucherer-Bergs Reaction

An alternative approach is the Bucherer-Bergs reaction, which involves reacting the starting ketone with potassium cyanide and ammonium carbonate to form a hydantoin intermediate.[5][9] This hydantoin can then be hydrolyzed under acidic or basic conditions to yield the desired amino acid.[10] This method is particularly useful for ketones and can offer good yields.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on the classical Strecker synthesis and should be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Synthesis of 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetonitrile

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve ammonium chloride (1.2 eq.) in 50 mL of deionized water.

  • Add Tetrahydro-2H-pyran-3-one (1.0 eq.) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium cyanide (1.1 eq.) in 30 mL of deionized water and cool the solution in an ice bath. Caution: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood.

  • Slowly add the cold sodium cyanide solution to the reaction mixture via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis to Amino-(tetrahydro-pyran-3-yl)-acetic acid

  • Transfer the crude α-aminonitrile to a heavy-walled flask suitable for heating under reflux.

  • Add 100 mL of concentrated hydrochloric acid (6 M).

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. The nitrile hydrolysis can be monitored by IR spectroscopy (disappearance of the C≡N stretch).

  • After cooling to room temperature, wash the aqueous solution with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

  • Concentrate the aqueous layer under reduced pressure to obtain a solid residue.

  • To isolate the free amino acid (zwitterion), dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (typically pH 5-6) using a base like ammonium hydroxide or by passing it through an ion-exchange resin.

  • The precipitated solid can be collected by filtration, washed with cold ethanol and diethyl ether, and then dried under vacuum.

Analytical Characterization

To confirm the identity and purity of the synthesized Amino-(tetrahydro-pyran-3-yl)-acetic acid, a combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in ¹H and ¹³C NMR spectra are summarized below. Chemical shifts are predicted based on standard values for similar structures.[11][12]

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5 - 3.8Singlet/Doublet1HCH directly attached to NH₂ and COOH
THP Protons~3.2 - 4.0Multiplets6HCH₂ and CH protons of the pyran ring
THP Protons~1.5 - 2.2Multiplets2HCH₂ protons of the pyran ring
NH₂Broad singlet2HAmino group (D₂O exchangeable)
COOHBroad singlet1HCarboxylic acid (D₂O exchangeable)
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
C=O~170 - 180Carboxylic acid carbon
~55 - 65α-carbon
C (THP)~60 - 75CH₂-O carbons in pyran ring
C (THP)~25 - 40Other CH₂ and CH carbons in pyran ring
Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present in an amino acid.

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
N-H (Amine)3200-3500 (medium)Stretching
C=O (Carboxylic Acid)1680-1725Stretching
N-H (Amine)1550-1650Bending
C-O1210-1320Stretching
C-O-C (Ether)1050-1150Stretching
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. For Amino-(tetrahydro-pyran-3-yl)-acetic acid (C₇H₁₃NO₃), the expected exact mass would be:

  • [M+H]⁺: 160.0917

Conclusion

This guide outlines a robust and scientifically grounded approach to the synthesis and characterization of Amino-(tetrahydro-pyran-3-yl)-acetic acid. By employing the classical Strecker synthesis, this valuable non-proteinogenic amino acid can be prepared from a readily accessible starting material. The detailed characterization protocol provides a clear framework for verifying the structure and purity of the final product, ensuring its suitability for applications in drug discovery and development. While this guide provides a strong theoretical and practical foundation, researchers should perform appropriate risk assessments and optimization studies for any new synthetic endeavor.

References

  • Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Hall. Retrieved January 20, 2026, from [Link]

  • Wikipedia contributors. (2023, November 28). Strecker amino acid synthesis. Wikipedia. Retrieved January 20, 2026, from [Link]

  • Strecker Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2023, April 12). The Strecker Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2023, April 12). Strecker Synthesis. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Burgard, A., Lang, H.-J., & Gerlach, U. (1999). Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555–7562.
  • Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 20, 2026, from [Link]

  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Ghasemi, M. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 55(8), 735-741.
  • Wikipedia contributors. (2023, April 2). Bucherer–Bergs reaction. Wikipedia. Retrieved January 20, 2026, from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). HMDB. Retrieved January 20, 2026, from [Link]

  • Synthesis of hydantoins by modified Bucherer–Bergs reaction via... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Nguyen, T. T., et al. (2020). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.
  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6064-6067.
  • Belokon, Y. N., & Maleev, V. I. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved January 20, 2026, from [Link]

  • A-Level Chemistry. (n.d.). 13C NMR Spectroscopy Questions. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

Physicochemical properties of "Amino-(tetrahydro-pyran-3-YL)-acetic acid"

An In-depth Technical Guide to the Physicochemical Properties of Amino-(tetrahydro-pyran-3-YL)-acetic acid Introduction: A Scaffolding for Novel Therapeutics Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Amino-(tetrahydro-pyran-3-YL)-acetic acid

Introduction: A Scaffolding for Novel Therapeutics

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical amino acid that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a tetrahydropyran ring, offers a unique three-dimensional scaffold that can enhance metabolic stability and modulate solubility, making it a valuable building block for novel therapeutics, particularly in the development of treatments for neurological disorders.[1] As with any compound destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely academic—it is the bedrock upon which successful formulation, reliable bioactivity data, and ultimately, clinical efficacy are built.

This guide provides a comprehensive overview of the key physicochemical attributes of Amino-(tetrahydro-pyran-3-YL)-acetic acid. It moves beyond a simple data sheet to offer field-proven, detailed protocols for the experimental determination of these properties. The methodologies described are designed to be self-validating, ensuring that researchers can generate reliable and reproducible data critical for advancing their drug discovery programs.

Core Compound Characteristics

A summary of the foundational properties of Amino-(tetrahydro-pyran-3-YL)-acetic acid is presented below. These values serve as a starting point for more in-depth experimental characterization.

PropertyValueSource
IUPAC Name 2-amino-2-(tetrahydro-2H-pyran-3-yl)acetic acidN/A
CAS Number 1260638-48-9[1][2]
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1][3]
Appearance Yellow solid[1][2]
Purity ≥96-97%[1][2]
Storage Conditions Store at 0 - 8 °C[1]

Acidity and Ionization State (pKa)

Scientific Rationale: As an amino acid, this compound is amphoteric, possessing both a basic amino group and an acidic carboxylic acid group.[4] The pKa values associated with these groups dictate the compound's ionization state at any given pH. This is fundamentally important as the charge of a molecule profoundly impacts its solubility, membrane permeability, and interaction with its biological target. For instance, the charge state at physiological pH (approx. 7.4) will determine its behavior in blood serum and its ability to cross cellular membranes.[5]

Experimental Protocol: Potentiometric Titration for pKa Determination

This method establishes the pKa values by creating a titration curve, which plots pH against the volume of titrant added.[6][7] The pKa is the pH at which an ionizable group is 50% protonated and 50% deprotonated.

Methodology:

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of Amino-(tetrahydro-pyran-3-YL)-acetic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of co-solvent like methanol may be used if solubility is low, but its effect on pKa must be noted.

  • Initial Acidification: Adjust the pH of the solution to ~1.5-2.0 using a standardized strong acid (e.g., 0.1 M HCl) to ensure both the carboxylic acid and amino groups are fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel (25 °C) with constant stirring. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL).

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches ~11.5-12.0 to ensure deprotonation of the amino group.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The curve will exhibit two equivalence points. The pKa of the carboxylic acid (pKa₁) is the pH at the midpoint of the first buffer region (halfway to the first equivalence point).

    • The pKa of the amino group (pKa₂) is the pH at the midpoint of the second buffer region (halfway between the first and second equivalence points).

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in CO2-free Water B Acidify to pH ~1.5 with 0.1M HCl A->B C Titrate with 0.1M NaOH B->C D Record pH after each aliquot C->D E Plot pH vs. Volume of NaOH D->E F Identify Midpoints of Buffer Regions E->F G Determine pKa1 & pKa2 F->G

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Scientific Rationale: Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is quantified by the partition coefficient (P), typically between n-octanol and water. LogP is the logarithm of this ratio for the neutral species.[5] However, for an ionizable molecule like our amino acid, the distribution coefficient (LogD) is more physiologically relevant. LogD measures the partitioning of all species (neutral and ionized) at a specific pH.[5][8] A LogD at pH 7.4 (LogD₇.₄) provides a strong indication of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

The shake-flask method is the gold-standard technique for its direct and accurate measurement of partitioning.[8][9]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate this buffer with n-octanol and, separately, pre-saturate n-octanol with the pH 7.4 buffer by mixing them vigorously for 24 hours and then allowing the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Compound Addition: Prepare a stock solution of the compound in the pre-saturated buffer. Add a precise volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 2-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the aqueous and octanol phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Buffer] )

LogP_Determination_Workflow cluster_quant A Pre-saturate Octanol and pH 7.4 Buffer B Add Compound to Biphasic System A->B C Shake to Reach Equilibrium B->C D Separate Phases (Centrifugation) C->D E Aqueous Phase Aliquot F Octanol Phase Aliquot G Quantify Concentration (e.g., HPLC-UV) E->G F->G H Calculate LogD7.4 G->H

Caption: Experimental workflow for LogD determination by the shake-flask method.

Aqueous Solubility

Scientific Rationale: Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unreliable in vitro assay results.[10] Determining a compound's solubility is therefore essential for early-stage assessment and formulation strategy. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is considered the "true" solubility and is most relevant for formulation development.[10]

Experimental Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility by incubating an excess of the solid compound in an aqueous buffer.

Methodology:

  • Sample Preparation: Add an excess amount of the solid Amino-(tetrahydro-pyran-3-YL)-acetic acid to a series of vials containing the aqueous buffer of interest (e.g., PBS at pH 7.4). The presence of visible, undissolved solid material is necessary to ensure saturation.[11]

  • Incubation: Seal the vials and agitate them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After incubation, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant.

  • Filtration: Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove any remaining undissolved micro-particulates. This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the clear filtrate to determine the compound's concentration using a validated analytical method (e.g., HPLC-UV or LC-MS) against a standard curve. This concentration represents the thermodynamic solubility.

Solubility_Workflow A Add Excess Solid to Buffer B Incubate with Agitation (24-48h) A->B C Filter Supernatant to Remove Solids B->C D Analyze Filtrate Concentration (LC-MS) C->D E Result: Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Thermal Properties and Polymorphism

Scientific Rationale: The solid-state properties of a drug substance, including its melting point and crystalline form (polymorphism), are critical for manufacturing, stability, and bioavailability. Different polymorphs of the same compound can have different solubilities, dissolution rates, and stability profiles.[12] Differential Scanning Calorimetry (DSC) is a powerful technique used to determine the melting point and identify polymorphic transitions.[13][14]

Experimental Protocol: Analysis by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the solid compound into a DSC pan (typically aluminum). Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample under a controlled nitrogen purge at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from 25 °C to 250 °C).

  • Data Analysis:

    • The resulting thermogram plots heat flow versus temperature.

    • An endothermic peak (heat absorption) indicates melting. The onset temperature of this peak is typically reported as the melting point.

    • Exothermic peaks (heat release) may indicate crystallization into a more stable polymorphic form upon heating.

    • The presence of multiple melting peaks or melt-recrystallization events can be indicative of polymorphism.

Chemical Stability

Scientific Rationale: Stability testing is a mandatory component of drug development, providing the data needed to determine a product's shelf-life and appropriate storage conditions.[15][16][17] It evaluates how environmental factors like temperature, humidity, and light affect the quality of the drug substance over time.[18]

Protocol Outline: Forced Degradation (Stress Testing)

Forced degradation studies are performed in early development to understand potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Condition Setup: Subject samples of the compound (in solid state and in solution) to a range of harsh conditions, including:

    • Heat: Elevated temperatures (e.g., 60 °C, 80 °C).

    • Humidity: High relative humidity (e.g., 75% RH, 90% RH).

    • Light: Exposure to UV and visible light (photostability testing).

    • Acid/Base Hydrolysis: Incubation in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

    • Oxidation: Treatment with an oxidative agent (e.g., 3% H₂O₂).

  • Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This involves monitoring for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Evaluation: The results provide insight into the compound's intrinsic stability and help identify conditions that must be avoided during storage and handling.

Conclusion

The physicochemical properties detailed in this guide—pKa, LogD, solubility, solid-state characteristics, and stability—are interconnected and foundational to the successful development of Amino-(tetrahydro-pyran-3-YL)-acetic acid as a therapeutic agent or building block. The experimental protocols provided offer robust and validated pathways for researchers to generate the high-quality data necessary for informed decision-making, formulation design, and regulatory submission. A rigorous and early characterization of these parameters is an indispensable investment in mitigating risks and accelerating the journey from discovery to clinical application.

References

  • Takács-Novák, K., et al. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods . Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • LogP/D . Cambridge MedChem Consulting. [Link]

  • Garrido, C. L., et al. (2022). Methods for Determination of Lipophilicity . Encyclopedia.pub. [Link]

  • The Role of Stability Testing in Pharmaceutical Research . Moravek. [Link]

  • Determination of The Pka Values of An Amino Acid . Scribd. [Link]

  • LogP / LogD shake-flask method . Protocols.io. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products . Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Kinetic Solubility Assays Protocol . AxisPharm. [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods . Semantic Scholar. [Link]

  • Protein pKa calculations . Wikipedia. [Link]

  • Determination of Pka and Pi Values of Amino Acids Through Titration . Scribd. [Link]

  • Stability Testing . Charles River Laboratories. [Link]

  • Stability Testing - Develop Stable Pharmaceutical Products . ComplianceOnline. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs . TA Instruments. [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis . Mettler Toledo. [Link]

  • Kaiser, G. (2020). Studying Polymorphism by Means of DSC . NETZSCH Analyzing & Testing. [Link]

  • amino-(tetrahydro-pyran-3-yl)-acetic acid, 97%+ Purity . CP Lab Safety. [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) . Master Organic Chemistry. [Link]

  • DSC Detection of Polymorphism in Pharmaceutical Anhydrous Dexamethasone Acetate . TA Instruments. [Link]

  • Solubility Assessment Service . Creative Biolabs. [Link]

  • Matos, J., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries . Applied Sciences, 9(24), 5463. [Link]

  • Bergström, C.A.S. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. [Link]

  • Properties of amino acids: physical and chemical . Online Biology Notes. [Link]

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Foundational

An In-Depth Technical Guide to Amino-(tetrahydro-pyran-3-YL)-acetic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Amino-(tetrahydro-pyran-3-YL)-acetic acid, a non-canonical amino acid that ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-(tetrahydro-pyran-3-YL)-acetic acid, a non-canonical amino acid that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, strategic importance in drug design, and provide a plausible synthetic route, offering insights into the rationale behind the experimental choices.

Core Chemical Identity and Molecular Structure

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a conformationally constrained amino acid derivative. The incorporation of the tetrahydropyran (THP) ring system introduces a degree of rigidity not present in its linear aliphatic counterparts. This structural constraint is a key feature exploited by medicinal chemists to enhance the pharmacological properties of drug candidates.

CAS Number: 1260638-48-9

Molecular Formula: C₇H₁₃NO₃

Molecular Weight: 159.18 g/mol

Synonyms: 2-amino-2-(oxan-3-yl)acetic acid

Molecular Structure:

The structure consists of an acetic acid backbone with an amino group and a tetrahydropyran ring attached to the alpha-carbon.

2D structure of 2-amino-2-(oxan-3-yl)acetic acid

(Image Source: PubChem CID 53408529)

SMILES: C1CC(COC1)C(C(=O)O)N

InChI: InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)

Strategic Importance in Medicinal Chemistry

The tetrahydropyran motif is a valuable scaffold in drug discovery. It is considered a bioisostere of a cyclohexane ring but with improved physicochemical properties. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, potentially leading to additional interactions with biological targets.[1] Furthermore, the incorporation of such saturated heterocyclic systems can lead to lower lipophilicity compared to carbocyclic analogs, which can, in turn, improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Amino-(tetrahydro-pyran-3-YL)-acetic acid, as a constrained amino acid, is particularly useful in the design of peptides and peptidomimetics.[2][3] By restricting the conformational flexibility of a peptide backbone or a small molecule, it is possible to "lock" the molecule into a bioactive conformation, leading to enhanced potency and selectivity for its target. This strategy has been successfully employed in the development of various therapeutics, including inhibitors for dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[4] There is also significant interest in its application for developing treatments for neurological disorders, leveraging its unique structural features to interact with targets in the central nervous system.[5]

Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for Amino-(tetrahydro-pyran-3-YL)-acetic acid are not abundantly available in public literature, a plausible and efficient method can be derived from established synthetic strategies for α-amino acids, such as the Strecker synthesis. The Strecker synthesis is a classic and versatile method for preparing α-amino acids from an aldehyde or ketone, ammonia, and cyanide.

Plausible Synthetic Workflow:

The synthesis can be envisioned as a two-step process starting from tetrahydro-pyran-3-one.

G cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Hydrolysis A Tetrahydro-pyran-3-one B α-Aminonitrile Intermediate A->B NH₃, KCN, H₂O C Amino-(tetrahydro-pyran-3-YL)-acetic acid B->C Acid or Base Hydrolysis (e.g., HCl, H₂O, heat)

Caption: Plausible two-step synthesis of Amino-(tetrahydro-pyran-3-YL)-acetic acid via the Strecker reaction.

Detailed Experimental Protocol (Exemplary):

Step 1: Synthesis of 2-Amino-2-(tetrahydro-pyran-3-yl)acetonitrile (α-Aminonitrile Intermediate)

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Reagents: To the cooled solution, add tetrahydro-pyran-3-one (1.0 equivalent) followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 equivalents).

    • Causality: The reaction is performed in an ice bath to control the exothermicity of the reaction and to minimize side reactions. Ammonium chloride serves as the source of ammonia in situ. Potassium cyanide is the nucleophilic cyanide source.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

    • Causality: The extraction separates the organic product from the aqueous inorganic salts. The brine wash removes residual water, and drying with sodium sulfate ensures the removal of all water before solvent evaporation.

Step 2: Hydrolysis of 2-Amino-2-(tetrahydro-pyran-3-yl)acetonitrile to Amino-(tetrahydro-pyran-3-YL)-acetic acid

  • Reaction Setup: The crude α-aminonitrile from the previous step is placed in a round-bottom flask with a reflux condenser. A solution of concentrated hydrochloric acid is added.

    • Causality: Strong acidic conditions are required to hydrolyze the nitrile functionality to a carboxylic acid. The reflux setup allows the reaction to be heated for an extended period to ensure complete conversion.

  • Hydrolysis: The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The resulting solid is then purified, for instance, by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, Amino-(tetrahydro-pyran-3-YL)-acetic acid, as a hydrochloride salt. The free amino acid can be obtained by neutralization.

    • Causality: Recrystallization is a standard purification technique for solid compounds, which removes impurities based on differences in solubility.

Physicochemical and Spectroscopic Data (Predicted)

PropertyValue
CAS Number 1260638-48-9
Molecular Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Expected to be a white to off-white solid
Predicted ¹H NMR Complex multiplets in the regions of 1.5-2.0 ppm (pyran ring CH₂), 3.0-4.0 ppm (pyran ring CH₂-O and CH-N), and a singlet or multiplet for the α-proton.
Predicted ¹³C NMR Peaks expected around 20-40 ppm (pyran ring CH₂), 60-80 ppm (pyran ring CH₂-O and CH-N), and a peak above 170 ppm for the carbonyl carbon.
Mass Spectrometry [M+H]⁺ expected at m/z 160.0968

Applications and Future Outlook

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a valuable building block for the synthesis of complex molecules with therapeutic potential. Its constrained nature and favorable physicochemical properties make it an attractive component for:

  • Peptidomimetics: Designing peptides with enhanced stability and receptor affinity.[2][3]

  • Small Molecule Drug Discovery: As a scaffold for the development of inhibitors for enzymes such as DPP-4 and other therapeutic targets.[4]

  • Neurological Drug Candidates: Its structure is being explored for the development of novel treatments for neurological disorders.[5]

The continued exploration of conformationally restricted amino acids like Amino-(tetrahydro-pyran-3-YL)-acetic acid is expected to yield novel drug candidates with improved efficacy and safety profiles. As synthetic methodologies become more advanced, the accessibility of such unique building blocks will likely increase, further fueling innovation in drug discovery.

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Exploratory

Unlocking Therapeutic Potential: The Biological Activity of Novel Tetrahydropyran Amino Acid Derivatives

An In-Depth Technical Guide: Executive Summary The confluence of privileged scaffolds and fundamental biological building blocks represents a powerful strategy in modern drug discovery. This guide delves into the burgeon...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The confluence of privileged scaffolds and fundamental biological building blocks represents a powerful strategy in modern drug discovery. This guide delves into the burgeoning field of tetrahydropyran (THP) amino acid derivatives, a chemical class that marries the favorable physicochemical properties of the THP ring with the functional and stereochemical diversity of amino acids. We will explore the strategic rationale for their design, key synthetic pathways, and their diverse biological activities across multiple therapeutic areas, including oncology, virology, and neuroscience. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, supported by detailed experimental protocols and structure-activity relationship (SAR) insights, to accelerate the exploration of this promising class of molecules.

The Strategic Imperative: Why Combine Tetrahydropyran and Amino Acids?

In the quest for novel therapeutics with improved efficacy and drug-like properties, the tetrahydropyran (THP) moiety has emerged as a valuable scaffold.[1][2] The THP ring is often considered a "privileged" structure in medicinal chemistry for several key reasons:

  • Bioisosterism: The THP ring serves as a bioisostere of cyclohexane but with lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

  • Hydrogen Bond Acceptor: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity.[3]

  • Conformational Rigidity: As a rigid form of a linear ether, the THP scaffold has a lower entropic penalty upon binding to a target, which can contribute to increased potency.[3]

When this advantageous scaffold is coupled with amino acids—the fundamental building blocks of proteins—a vast and functionally rich chemical space is unlocked. Amino acids provide not only a versatile handle for derivatization but also introduce chirality and specific side-chain functionalities (hydrophobic, polar, acidic, basic) that can be tailored for precise interactions with target proteins. This combination allows for the creation of molecules with exquisite three-dimensional structures designed to fit into specific binding pockets, from enzyme active sites to protein-protein interfaces.

Synthetic Avenues to THP Amino Acid Derivatives

The synthesis of these hybrid molecules is a critical consideration, as the ability to generate diverse libraries is key to successful drug discovery campaigns. While numerous methods exist for creating the THP core, certain strategies are particularly amenable to incorporating amino acid functionality.[4] A generalized workflow often involves the initial synthesis of a functionalized THP core, followed by coupling to the desired amino acid derivative.

A prominent method for forming the THP ring is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[4][5] This approach allows for the stereoselective construction of substituted THPs that can be further elaborated.

Synthesis_Workflow start_end start_end process process output output A Homoallylic Alcohol + Aldehyde B Prins Cyclization (Acid-catalyzed) A->B Reactants C Functionalized 4-Hydroxy-THP Core B->C Yields D Functional Group Interconversion (e.g., Hydroxyl to Amine) C->D Elaboration E THP-Amine Scaffold D->E G Amide Bond Coupling (e.g., DCC, HATU) E->G Scaffold F Protected Amino Acid F->G Building Block H Novel THP Amino Acid Derivative G->H Final Product

Caption: Generalized synthetic workflow for THP amino acid derivatives.

Diverse Biological Activities and Therapeutic Targets

The structural versatility of THP amino acid derivatives has led to their evaluation against a wide range of biological targets, demonstrating a broad spectrum of pharmacological activities.[6]

Anticancer Activity

A significant area of investigation for THP derivatives is oncology. Their ability to mimic natural pyranose sugars or act as rigid scaffolds makes them suitable for targeting various cancer-related proteins.

  • Kinase Inhibition: Many clinically successful cancer drugs target protein kinases. THP-containing molecules have shown potent inhibitory activity. For instance, derivatives have been developed as inhibitors of the transforming growth factor-β (TGF-β) type I receptor (ALK5), a key player in cancer cell proliferation and metastasis.[7] Gilteritinib, an FDA-approved drug for acute myeloid leukemia (AML), features a popular amino-THP substituent and inhibits kinases such as FLT3 and AXL.[3]

  • Antiproliferative Agents: Dihydropyrano[4,3-b]pyran derivatives, which contain a THP-like core, have demonstrated antiproliferative activity against human cancer cell lines, with their mechanism potentially linked to the inhibition of cyclin-dependent kinases (CDKs).[8]

Antiviral Activity

The THP scaffold has been instrumental in the design of potent antiviral agents, most notably HIV protease inhibitors. The cyclic ether can act as a P2 ligand, effectively filling a hydrophobic binding pocket in the enzyme.[9] This strategic placement, combined with optimized hydrogen-bonding interactions, has led to the development of inhibitors with high potency against both wild-type and drug-resistant viral strains.[9]

Central Nervous System (CNS) Applications

The ability to modulate lipophilicity and introduce specific polar interactions makes THP derivatives attractive for targeting CNS disorders. Derivatives have been investigated as NK1 receptor antagonists for potential use in treating depression and mood disorders.[1] Furthermore, the tetrahydropyridine skeleton, a close structural relative, is found in compounds that exhibit monoamine oxidase (MAO) inhibitory activity, which is relevant for treating neurological conditions like Parkinson's disease.[6]

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is the cornerstone of medicinal chemistry. For THP amino acid derivatives, SAR studies focus on modifications to both the THP core and the appended amino acid.

A hypothetical SAR study for a THP amino acid derivative targeting a protein kinase (e.g., ALK5) might explore how different substituents affect inhibitory potency (IC₅₀).

Compound IDTHP Substituent (R¹)Amino Acid Side Chain (R²)ALK5 IC₅₀ (nM)Rationale for Change
Lead-01 HPhenyl150Initial Hit
SAR-01a 4-FluoroPhenyl75Introduce H-bond acceptor/block metabolism
SAR-01b 4-MethoxyPhenyl200Increased bulk is detrimental
SAR-02a HCyclohexyl300Aliphatic group reduces potency (loss of π-π)
SAR-02b H3-Pyridyl50Introduce H-bond acceptor for key residue
SAR-03 4-Fluoro3-Pyridyl15 Combine beneficial modifications

This systematic approach, where small, deliberate changes are made, allows researchers to build a comprehensive understanding of the molecular interactions driving potency and selectivity.[10][11]

Experimental Protocols for Biological Evaluation

Rigorous and reproducible biological evaluation is essential to validate the therapeutic potential of novel compounds. Here, we provide foundational protocols for key in vitro and in vivo assays.

In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol assesses a compound's ability to inhibit cancer cell growth. The rationale is that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction that can be quantified spectrophotometrically.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., HCT-15) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution of the THP amino acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The appearance of purple precipitate indicates formazan formation.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Self-Validation Check: The positive control should show a potent dose-dependent decrease in viability. The Z'-factor for the assay (comparing vehicle control to a maximal inhibition control) should be > 0.5, indicating a robust assay window.

Workflow for In Vivo Efficacy Studies

Translating in vitro findings into an animal model is a critical step. This workflow outlines a typical study using a tumor xenograft model.

InVivo_Workflow cluster_preclinical Pre-clinical Efficacy Study phase phase action action decision decision endpoint endpoint A 1. Animal Acclimatization (e.g., 1 week) B 2. Tumor Cell Implantation (Subcutaneous) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D Tumors reach ~100-150 mm³? C->D D->C No E 4. Randomization into Treatment Groups (Vehicle, Test Compound, Positive Control) D->E Yes F 5. Dosing Period (e.g., 21 days, PO or IP) E->F G 6. Regular Monitoring (Tumor Volume, Body Weight) F->G H 7. Study Endpoint (Tumor size limit or end of dosing) G->H I 8. Tissue Collection (Tumors, Plasma, Organs) H->I J 9. Data Analysis (TGI, PK/PD, Biomarkers) I->J

Caption: Standard workflow for an in vivo xenograft efficacy study.

Future Directions and Conclusion

The field of tetrahydropyran amino acid derivatives is rich with opportunity. Future research will likely focus on expanding their application to new target classes, such as epigenetic modifiers and protein-protein interaction stabilizers. The development of more efficient and stereoselective synthetic methods will be crucial for accessing novel and more complex chemical matter.[6] Furthermore, the integration of computational modeling and machine learning will undoubtedly accelerate the design-synthesize-test cycle, enabling the more rapid identification of clinical candidates.

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Foundational

A Senior Application Scientist's Guide to the Discovery and Isolation of Cyclic Amino Acid Analogues

Introduction: The Strategic Value of Conformational Constraint in Drug Discovery In the landscape of modern drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Discovery

In the landscape of modern drug development, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Cyclic amino acid analogues, a class of structurally constrained building blocks, have emerged as powerful tools in achieving these goals. By incorporating a cyclic moiety within their structure, these analogues restrict the conformational freedom of peptides and peptidomimetics, leading to a more defined three-dimensional structure.[][2] This pre-organization can facilitate stronger binding to biological targets, such as enzymes and receptors, and can also protect against enzymatic degradation by proteases.[][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, isolation, and characterization of these valuable compounds.

Part 1: Discovery Strategies for Novel Cyclic Amino Acid Analogues

The discovery of new cyclic amino acid analogues is driven by two primary approaches: the exploration of nature's vast chemical diversity and the rational design of synthetic analogues with specific conformational properties.

Mining Natural Sources: A Reservoir of Bioactive Scaffolds

Nature is a prolific source of complex and biologically active molecules, including cyclic peptides and amino acid derivatives.[3] These natural products often possess potent therapeutic properties, serving as antibiotics, antifungals, and immunosuppressants.[3][4] The discovery process for naturally derived cyclic amino acid analogues typically involves:

  • Screening of Microbial and Marine Extracts: A systematic screening of extracts from bacteria, fungi, and marine organisms is a common starting point.[3] These organisms are known to produce a wide array of secondary metabolites, many of which are peptidic in nature.

  • Bioactivity-Guided Fractionation: Promising extracts exhibiting desired biological activity are subjected to a series of chromatographic separation steps to isolate the active components.

  • Structural Elucidation: The purified active compounds are then structurally characterized using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

A notable example is the discovery of microcystins, a group of cyclic peptides produced by cyanobacteria, which contain several unusual amino acid residues.[5]

Rational Design and Synthesis: Engineering Conformational Control

While nature provides a wealth of inspiration, synthetic chemistry offers the ability to design and create novel cyclic amino acid analogues with tailored properties.[6][7][8] This approach allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. Key synthetic strategies include:

  • Incorporation of Cyclic Constraints: A common approach is to introduce a cyclic constraint onto the amino acid backbone or side chain. For instance, a cyclopropyl or cyclohexyl ring can be incorporated to restrict bond rotation.[6][7][8]

  • Stereoselective Synthesis: The biological activity of cyclic amino acid analogues is highly dependent on their stereochemistry. Therefore, stereoselective synthetic methods are crucial to obtain enantiomerically pure compounds.[6][8] Organocatalysis and other asymmetric synthesis techniques are frequently employed to achieve high levels of stereocontrol.[6][8]

The synthesis of conformationally constrained γ-amino acids containing a cyclohexyl constraint is a prime example of this approach, where the cyclic moiety helps to stabilize helical secondary structures in peptides.[6][8]

Part 2: Isolation and Purification of Cyclic Amino Acid Analogues

The successful isolation and purification of cyclic amino acid analogues, whether from natural extracts or synthetic reaction mixtures, is critical for their subsequent biological evaluation and structural characterization. Chromatographic techniques are the cornerstone of this process.

Principles of Chromatographic Separation

Column chromatography is a versatile and widely used technique for the purification of amino acids and their derivatives.[9] The separation is based on the differential partitioning of the components of a mixture between a stationary phase (the column packing material) and a mobile phase (the solvent that flows through the column).[9] The choice of stationary and mobile phases is dictated by the physicochemical properties of the target molecule and the impurities to be removed.

Key Chromatographic Techniques

Several chromatographic methods are particularly well-suited for the purification of cyclic amino acid analogues:

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[9][10] Since amino acids are zwitterionic, their charge can be manipulated by adjusting the pH of the mobile phase, allowing for their selective binding to and elution from an ion-exchange resin.[11]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[3] It is particularly effective for the purification of peptides and other organic molecules.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[9] It is useful for removing high or low molecular weight impurities.

  • Chiral Chromatography: To separate enantiomers of a cyclic amino acid analogue, chiral stationary phases (CSPs) are employed.[12][13] These CSPs contain a chiral selector that interacts stereospecifically with the enantiomers, leading to their differential retention and separation.[12][13]

Experimental Protocol: Flash Chromatography for NCA Monomer Purification

A general and rapid method for purifying α-amino acid-N-carboxyanhydrides (NCAs), common precursors for polypeptide synthesis, involves flash column chromatography on silica gel.[14]

Objective: To remove common impurities from NCA monomers without the need for recrystallization.[14]

Materials:

  • Crude NCA monomer

  • Silica gel for flash chromatography

  • Appropriate solvent system (e.g., ethyl acetate/hexanes)

  • Flash chromatography system

Procedure:

  • Prepare a slurry of silica gel in the chosen solvent system and pack the flash chromatography column.

  • Dissolve the crude NCA monomer in a minimal amount of the solvent system.

  • Load the dissolved sample onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure NCA.

  • Combine the pure fractions and remove the solvent under reduced pressure.

This method is particularly advantageous for functional and low-melting NCAs that are difficult to crystallize.[14]

Part 3: Structural Characterization of Cyclic Amino Acid Analogues

Once a cyclic amino acid analogue has been isolated and purified, its chemical structure must be unambiguously determined. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For cyclic peptides, specialized NMR techniques like the Nuclear Overhauser Effect (NOE) can be used to determine the connectivities of amino acid residues.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[5] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain information about its sequence and structure.[5] However, sequencing cyclic peptides by MS can be challenging due to the absence of N- and C-termini.[5]

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and can be used to identify functional groups and study the conformation of the peptide backbone.[15][16] For instance, the stretching of carbonyl groups in the diketopiperazine ring of cyclic dipeptides gives rise to characteristic bands in the IR and Raman spectra.[15]

Visualization of Key Workflows

Overall Workflow: From Discovery to Characterized Analogue

Discovery_to_Characterization cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_characterization Structural Characterization Natural Source Screening Natural Source Screening Chromatography Chromatography Natural Source Screening->Chromatography Rational Synthetic Design Rational Synthetic Design Rational Synthetic Design->Chromatography Purity Assessment Purity Assessment Chromatography->Purity Assessment NMR Spectroscopy NMR Spectroscopy Purity Assessment->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purity Assessment->Mass Spectrometry Vibrational Spectroscopy Vibrational Spectroscopy Purity Assessment->Vibrational Spectroscopy

Caption: A generalized workflow from the initial discovery phase through to the isolation, purification, and structural characterization of cyclic amino acid analogues.

Chromatographic Purification Workflow

Chromatography_Workflow Crude Sample Crude Sample Initial Separation Initial Separation (e.g., Flash Chromatography) Crude Sample->Initial Separation Fraction Collection Fraction Collection Initial Separation->Fraction Collection Purity Analysis Purity Analysis (e.g., TLC, HPLC) Fraction Collection->Purity Analysis Pure Fractions Pure Fractions Purity Analysis->Pure Fractions Impure Fractions Impure Fractions Purity Analysis->Impure Fractions Purified Analogue Purified Analogue Pure Fractions->Purified Analogue Further Purification Further Purification (e.g., RP-HPLC, Chiral Chromatography) Impure Fractions->Further Purification Further Purification->Purified Analogue

Caption: A typical workflow for the chromatographic purification of a cyclic amino acid analogue, often involving multiple separation steps to achieve high purity.

Conclusion

The discovery and isolation of cyclic amino acid analogues represent a vibrant and impactful area of research in medicinal chemistry and drug development. By providing a means to rigidly control the conformation of peptides and peptidomimetics, these unique building blocks offer a powerful strategy for enhancing biological activity and improving drug-like properties. The methodologies outlined in this guide, from rational design and natural product screening to advanced chromatographic and spectroscopic techniques, provide a solid foundation for researchers to explore the vast potential of this exciting class of molecules.

References

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  • Hutton, C. A. Biologically Active Cyclic Peptide Natural Products. The Hutton Group. [Link]

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Exploratory

Introduction: The Strategic Importance of Amino-(tetrahydro-pyran-3-YL)-acetic acid

An In-Depth Technical Guide to the Solubility and Stability of Amino-(tetrahydro-pyran-3-YL)-acetic acid In the landscape of modern medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of Amino-(tetrahydro-pyran-3-YL)-acetic acid

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for designing novel therapeutics with enhanced pharmacological profiles. Amino-(tetrahydro-pyran-3-YL)-acetic acid, a cyclic amino acid derivative, represents a compound of significant interest. The incorporation of a tetrahydropyran (THP) ring is a strategic design element intended to confer improved properties such as metabolic stability, solubility, and the ability to form specific interactions with biological targets.[1][2] The THP moiety, as a bioisostere of a cyclohexane ring, can reduce lipophilicity and introduce a potential hydrogen bond acceptor via its ether oxygen, thereby modulating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide provides a comprehensive technical overview of the critical physicochemical properties of Amino-(tetrahydro-pyran-3-YL)-acetic acid, focusing on its solubility and stability. As direct experimental data for this specific molecule is not extensively published, this document emphasizes the foundational principles and robust experimental protocols required to generate and interpret this crucial data. For drug development professionals, understanding these attributes is paramount for formulation development, analytical method validation, and ensuring the quality, safety, and efficacy of a potential drug substance.[3]

Part 1: Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for any development program.

Molecular Structure and Properties

Amino-(tetrahydro-pyran-3-YL)-acetic acid (CAS: 1260638-48-9) is a non-standard amino acid incorporating a six-membered cyclic ether.[4][5] Its structure combines the features of a classic amino acid (an amine group and a carboxylic acid group) with the conformational rigidity and polarity of the THP ring.

Table 1: Core Physicochemical Properties

Property Value / Description Source(s)
CAS Number 1260638-48-9 [4][5]
Molecular Formula C₇H₁₃NO₃ [1][5]
Molecular Weight 159.18 g/mol [1][5]
Appearance Yellow Solid [1][4]
Storage Recommended at 0 - 8 °C [1]

| Structure | A chiral center at the α-carbon. The tetrahydropyran ring introduces additional stereochemistry. | N/A |

The zwitterionic nature, common to all amino acids, is expected to dominate at physiological pH, influencing its solubility and interaction with polar solvents.[6] The THP ring, while adding polarity through its ether oxygen, also introduces a significant non-polar hydrocarbon scaffold. This duality governs its solubility behavior in both aqueous and organic media.

Part 2: Aqueous and Organic Solubility Profiling

Solubility is a critical determinant of a drug candidate's bioavailability and developability. For Amino-(tetrahydro-pyran-3-YL)-acetic acid, a comprehensive solubility profile across various solvents and pH conditions is essential. The presence of both acidic (carboxylic acid) and basic (amine) functional groups dictates that its aqueous solubility will be highly dependent on pH.[7][8]

Theoretical Basis for Solubility Behavior
  • Aqueous Solubility (pH-Dependence): Like other amino acids, this compound will exhibit its lowest solubility at its isoelectric point (pI), where the net charge is zero.[8] At pH values below the pI, the amine group is protonated (R-NH₃⁺), increasing solubility as a cationic species. At pH values above the pI, the carboxylic acid is deprotonated (R-COO⁻), increasing solubility as an anionic species.

  • Organic Solubility: The solubility in organic solvents is generally lower for amino acids compared to water. The THP ring may enhance solubility in semi-polar organic solvents (e.g., methanol, ethanol) compared to a simple aliphatic amino acid, but poor solubility is expected in non-polar solvents like hexane.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

The following protocol outlines a robust workflow for determining both kinetic and thermodynamic solubility, providing a comprehensive picture for researchers.

Workflow: Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility (Early Assessment) cluster_thermo Thermodynamic Solubility (Gold Standard) A Prepare Stock Solution (e.g., 10 mM in DMSO) C Dispense Stock Solution into Buffer/Solvent Plates A->C B Prepare Buffer & Solvent Series (e.g., pH 2-10, Water, Ethanol, ACN) B->C G Add Excess Solid Compound to each Buffer/Solvent Vial B->G D Incubate & Shake (e.g., 2 hours at RT) C->D E Measure Precipitation (Nephelometry or Turbidimetry) D->E F Calculate Kinetic Solubility E->F H Equilibrate (e.g., 24-48 hours with shaking) G->H I Filter or Centrifuge to remove undissolved solid H->I J Quantify Supernatant Concentration (HPLC-UV or LC-MS) I->J K Calculate Thermodynamic Solubility J->K J->K Compare to Calibration Curve

Caption: Workflow for solubility assessment.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a series of aqueous buffers covering a relevant physiological and formulation pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Select a panel of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, isopropanol).

  • Thermodynamic Solubility (Shake-Flask Method):

    • Add an excess amount of solid Amino-(tetrahydro-pyran-3-YL)-acetic acid to vials containing each buffer and solvent. Ensure solid is visible.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the samples to stand, then filter the supernatant through a 0.22 µm filter or centrifuge at high speed to pellet the remaining solid.

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

    • The resulting concentration is the thermodynamic solubility.

  • Data Presentation: The results should be compiled into a clear table for easy comparison.

Table 2: Example Solubility Data Table

Solvent / Buffer System pH Temperature (°C) Solubility (mg/mL) Method
Phosphate Buffer 2.0 25 [Experimental Value] Thermodynamic
Acetate Buffer 4.0 25 [Experimental Value] Thermodynamic
Phosphate Buffer 7.4 25 [Experimental Value] Thermodynamic
Borate Buffer 9.0 25 [Experimental Value] Thermodynamic
Water ~7.0 25 [Experimental Value] Thermodynamic
Methanol N/A 25 [Experimental Value] Thermodynamic

| Ethanol | N/A | 25 | [Experimental Value] | Thermodynamic |

Part 3: Stability Assessment and Forced Degradation

Understanding the intrinsic stability of a molecule is mandated by regulatory authorities and is fundamental to developing a stable drug product with a defined shelf life.[3] Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.[10][11]

Predicted Degradation Pathways

Based on the structure, potential degradation pathways for Amino-(tetrahydro-pyran-3-YL)-acetic acid include:

  • Oxidation: The amine group or the α-carbon could be susceptible to oxidative degradation.

  • Hydrolysis: While the THP ether is generally stable, extreme pH and high temperatures could lead to ring-opening.[12][13] The primary degradation under hydrolytic stress is more likely to involve reactions common to amino acids, such as peptide bond cleavage if it were part of a larger molecule.[14][15]

  • Photolysis: Exposure to light, particularly UV, can generate free radicals and lead to degradation.[14]

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various degradation reactions.

Diagram: Forced Degradation Logic

G cluster_stress Stress Conditions Compound Amino-(tetrahydro-pyran-3-YL)- acetic acid Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Photo Photolytic (ICH Q1B Light Exposure) Compound->Photo Thermal Thermal (e.g., 60°C in solution) Compound->Thermal Analysis Analyze Stressed Samples (LC-MS, Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Results Identify Degradants Determine Degradation Pathways Validate Analytical Method Analysis->Results

Caption: Logic flow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

This protocol is designed to generate a meaningful level of degradation (typically 10-30%) to ensure that potential degradants are formed at detectable levels without completely destroying the parent molecule.[11]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution (final concentration 0.1 M HCl). Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution (final concentration 0.1 M NaOH). Incubate at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Add an appropriate volume of hydrogen peroxide solution (e.g., 30% H₂O₂) to achieve a final concentration of ~3%. Incubate at room temperature.

    • Thermal Degradation: Incubate a sample solution at an elevated temperature (e.g., 60°C). A parallel sample should be kept protected from light at a refrigerated temperature as a control.

    • Photostability: Expose a sample solution to light as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

  • Analysis:

    • Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all process impurities and degradation products.

    • Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to obtain mass information for the parent peak and any new peaks that appear.[16]

    • Calculate the percentage degradation and identify the major degradants.

Table 3: Example Stability Data Summary

Stress Condition Duration (hrs) Assay of Parent (%) Major Degradants (m/z)
0.1 M HCl, 60°C 24 [Experimental Value] [Mass of Degradant 1]
0.1 M NaOH, 60°C 24 [Experimental Value] [Mass of Degradant 2]
3% H₂O₂, RT 24 [Experimental Value] [Mass of Degradant 3]
60°C (Thermal) 48 [Experimental Value] [Mass of Degradant 4]

| ICH Light Exposure | - | [Experimental Value] | [Mass of Degradant 5] |

Part 4: Analytical Methodologies

Robust analytical methods are the cornerstone of accurate solubility and stability assessment.

Quantification and Characterization
  • High-Performance Liquid Chromatography (HPLC): The primary tool for quantification. A reversed-phase C18 column is a common starting point. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable if the molecule possesses a chromophore; otherwise, alternative detection methods like mass spectrometry (MS) or charged aerosol detection (CAD) are necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for forced degradation studies. It provides mass-to-charge (m/z) data, which is critical for the tentative identification of degradation products.[9] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help elucidate elemental compositions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of any isolated and purified degradation products.

Protocol: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening: Screen various C18 and other stationary phases. Test different mobile phase compositions (acetonitrile vs. methanol) and pH values to achieve optimal retention and peak shape for the parent compound.

  • Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar degradants can be resolved from the parent peak.

  • Method Validation (Specificity): The most critical validation parameter for a stability-indicating method is specificity. This is demonstrated by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the parent compound and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is spectrally pure under all stress conditions.

Conclusion

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a promising scaffold for drug discovery, leveraging the structural and physicochemical advantages of the tetrahydropyran ring. While specific public data on its solubility and stability are scarce, this guide provides the scientific rationale and detailed experimental frameworks necessary for its comprehensive characterization. By systematically evaluating its solubility as a function of pH and solvent, and by rigorously probing its degradation pathways through forced degradation studies, researchers can generate the critical data package needed to advance a candidate through the drug development pipeline. The protocols outlined herein represent industry-standard, self-validating systems that ensure the generation of reliable and defensible data, forming the bedrock of successful formulation and process development.

References

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Foundational

Spectroscopic analysis (NMR, IR, Mass Spec) of "Amino-(tetrahydro-pyran-3-YL)-acetic acid"

An In-depth Technical Guide to the Spectroscopic Analysis of Amino-(tetrahydro-pyran-3-YL)-acetic acid Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologie...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Amino-(tetrahydro-pyran-3-YL)-acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies used to confirm the structure and purity of Amino-(tetrahydro-pyran-3-YL)-acetic acid (C₇H₁₃NO₃, Molecular Weight: 159.19 g/mol ).[1][2] As a non-proteinogenic amino acid incorporating a tetrahydropyran ring, this compound presents a unique spectroscopic fingerprint. Understanding this fingerprint is critical for researchers in medicinal chemistry and drug development, where this molecule can serve as a valuable building block for novel therapeutics.[2]

This document moves beyond simple data reporting, focusing on the causal relationships between the molecule's structure and its spectral output. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic analytical portrait of the title compound.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict the expected signals. Amino-(tetrahydro-pyran-3-YL)-acetic acid possesses several key features that will dominate its spectra:

  • Carboxylic Acid Group (-COOH): This will produce a highly characteristic, broad O-H stretch in the IR spectrum and a deshielded proton and carbon signal in the NMR spectra.

  • Primary Amine Group (-NH₂): Responsible for N-H stretching and bending vibrations in the IR spectrum. The protons are often broad in ¹H NMR and may exchange with deuterium in deuterated solvents.

  • Tetrahydropyran (THP) Ring: A six-membered saturated heterocycle containing an oxygen atom. The diastereotopic protons on the ring will lead to complex splitting patterns in the ¹H NMR spectrum. The C-O-C ether linkage will show a strong C-O stretch in the IR spectrum.

  • Chiral Centers: The molecule contains at least two chiral centers (at the alpha-carbon and the C3 position of the THP ring), which complicates the NMR spectra due to the creation of diastereotopic protons within the ring methylene groups.

Caption: Chemical structure of Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's zwitterionic nature in neutral solution, sample preparation and solvent choice are critical. For clarity, analysis is often performed in D₂O with acid or base to shift the equilibrium to the cationic or anionic form, or in a solvent like DMSO-d₆.

The ¹H NMR spectrum is predicted to be complex due to overlapping signals from the THP ring protons and the presence of diastereotopic protons.

Anticipated ¹H NMR Signals (Predicted for D₂O)

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
THP Ring Protons (C2, C4, C5, C6-H) 3.2 - 4.0 Multiplet (m) 7H Protons on carbons adjacent to the ring oxygen are deshielded. Significant signal overlap and complex splitting are expected due to diastereotopicity.
α-H 3.0 - 3.4 Doublet (d) or Doublet of Doublets (dd) 1H Adjacent to the electron-withdrawing carboxyl and amino groups, and coupled to the C3 proton of the THP ring.
C3-H (THP Ring) 1.5 - 2.5 Multiplet (m) 1H Aliphatic proton, serves as a key coupling partner for the α-H and adjacent ring protons.

| NH₂ and COOH | ~4.7 (suppressed) | Singlet (s, broad) | 3H | These labile protons exchange rapidly with D₂O and typically appear as a broad, suppressed HOD signal around 4.7-4.8 ppm. |

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of Amino-(tetrahydro-pyran-3-YL)-acetic acid in ~0.7 mL of deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Add a capillary containing a reference standard (e.g., TSP for D₂O) or a small amount of tetramethylsilane (TMS) if using an organic solvent.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the reference signal (TSP at 0.00 ppm).

The ¹³C NMR spectrum provides a direct count of the unique carbon environments.

Anticipated ¹³C NMR Signals (Predicted)

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (Carboxyl) 170 - 180 The carbonyl carbon is highly deshielded due to the attached oxygens.
C2, C6 (THP Ring) 65 - 75 Carbons directly bonded to the ring oxygen atom are significantly deshielded.
α-C 55 - 65 The alpha-carbon is attached to both nitrogen and a carbonyl group.

| C3, C4, C5 (THP Ring) | 25 - 40 | Standard aliphatic carbons within the ring structure. |

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial.

  • Instrument Setup: Acquire on a spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-200 ppm.

  • Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy excels at identifying the key functional groups within a molecule by measuring their vibrational frequencies.[3] For an amino acid, the spectrum is dominated by absorptions from the amine and carboxylic acid moieties.

Anticipated IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Appearance
2500 - 3300 O-H Stretch Carboxylic Acid Very broad, strong
3000 - 3400 N-H Stretch Primary Amine Medium, may be superimposed on the O-H band
2850 - 2960 C-H Stretch Aliphatic (sp³) Medium to strong, sharp
~1700 - 1730 C=O Stretch Carboxylic Acid (Protonated) Strong, sharp
~1580 - 1650 N-H Bend Primary Amine Medium
~1550 - 1610 C=O Stretch Carboxylate (Zwitterion) Strong

| 1050 - 1150 | C-O Stretch | Ether (THP Ring) | Strong, sharp |

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum.

  • Parameters:

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Spectral Range: 4000 - 600 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for polar molecules like amino acids.

Anticipated Mass Spectrum Data (Positive Ion ESI)

m/z Value Ion Rationale
160.09 [M+H]⁺ The protonated molecular ion. This is the primary confirmation of the molecular weight.
142.08 [M+H - H₂O]⁺ Loss of a water molecule from the carboxylic acid group.
114.09 [M+H - COOH - H]⁺ Loss of the carboxylic acid group, a common fragmentation for amino acids.

| 85.06 | [C₅H₉O]⁺ | Cleavage of the bond between the alpha-carbon and the THP ring, resulting in the protonated ring fragment. |

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Setup: Operate a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) in positive ion ESI mode.

  • Acquisition Parameters:

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

  • Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion (m/z 160.09) and apply collision-induced dissociation (CID) to observe the fragment ions.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Integration Sample Solid Sample Amino-(tetrahydro-pyran-3-YL)-acetic acid Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dissolve in H₂O/ACN + 0.1% FA Sample->Prep_MS Prep_IR Use Solid Directly Sample->Prep_IR NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR MS ESI-MS Prep_MS->MS IR FTIR-ATR Prep_IR->IR Data_NMR Chemical Shifts Coupling, Integration NMR->Data_NMR Data_MS Molecular Ion [M+H]⁺ Fragmentation Pattern MS->Data_MS Data_IR Functional Group Vibrations IR->Data_IR Integration Integrated Structural Confirmation Data_NMR->Integration Data_MS->Integration Data_IR->Integration

Caption: General workflow for the spectroscopic analysis of the target compound.

Integrated Spectroscopic Confirmation

No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from all three methods.

  • Mass Spectrometry first confirms the elemental formula by providing the accurate molecular weight (m/z 160.09 for [M+H]⁺).

  • IR Spectroscopy validates the presence of the key functional groups: the broad O-H and strong C=O stretches confirm the carboxylic acid, N-H vibrations confirm the amine, and the strong C-O stretch points to the ether in the THP ring.[3]

  • NMR Spectroscopy provides the final, detailed map. ¹³C NMR confirms the presence of seven distinct carbon atoms, including the carbonyl and ether-linked carbons. ¹H NMR, while complex, reveals the connectivity through proton-proton coupling, definitively placing the amino-acetic acid moiety on the C3 position of the tetrahydropyran ring.

Together, these techniques form a self-validating system, providing unequivocal evidence for the structure of Amino-(tetrahydro-pyran-3-YL)-acetic acid and offering a robust method for quality control in research and development.

References

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. MDPI. Available at: [Link]

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. OSTI.gov. Available at: [Link]

  • Mass Spectrometric Analysis of Cyclic Peptides. Royal Society of Chemistry. Available at: [Link]

  • Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building. Royal Society of Chemistry. Available at: [Link]

  • Experimental Part. Beilstein Journals. Available at: [Link]

  • Vibrational spectroscopic studies of the structure and conformation of cyclic di-amino acid peptides. Greenwich Academic Literature Archive (GALA). Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Human Metabolome Database. Available at: [Link]

  • Acetic acid 5-(acetyl-methyl-amino) -4,6-dimethoxy-2-methoxymethyl-tetrahydro-pyran-3-yl ester. NIST WebBook. Available at: [Link]

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

  • Acetic acid, 2-propyltetrahydropyran-3-yl ester. PubChem. Available at: [Link]

  • Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. Available at: [Link]

  • Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. Available at: [Link]

  • New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. PMC - NIH. Available at: [Link]

  • Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. ResearchGate. Available at: [Link]

  • Infrared Spectroscopy. Illinois State University. Available at: [Link]

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Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Pyran-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide explores the burgeoning field of pyran-containing amino acids and their analogs as a promising class of bioactive molecules. M...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of pyran-containing amino acids and their analogs as a promising class of bioactive molecules. Moving beyond the well-trodden path of conventional drug scaffolds, this paper delves into the synthesis, biological activity, and, most critically, the potential therapeutic targets of these unique chemical entities. As a senior application scientist, the following content is structured to provide not only a comprehensive overview but also actionable insights into the experimental validation of these targets, empowering researchers to navigate this exciting frontier of drug discovery.

The Emergence of Pyran-Containing Scaffolds in Medicinal Chemistry

The pyran ring, a six-membered heterocyclic ether, is a privileged scaffold found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] The incorporation of an amino group into the pyran structure, as seen in 2-amino-4H-pyran derivatives, has been a particularly fruitful area of research, yielding compounds with potent and varied bioactivities.[5][6]

While the broader class of pyran-containing molecules has received considerable attention, a more specialized and arguably more intriguing subset is emerging: pyran-containing amino acids. These molecules merge the structural rigidity and hydrogen bonding capabilities of the pyran ring with the fundamental building blocks of proteins, creating novel chemical entities with the potential for high target specificity and unique pharmacological profiles. A prime example of this class is Amino-(tetrahydropyran-4-yl)acetic acid, a compound that serves as a versatile intermediate in the synthesis of novel therapeutics, particularly for neurological and metabolic diseases.[7]

This guide will focus on the known and potential therapeutic targets of this specific and promising class of molecules, providing a roadmap for their exploration and development.

Identified and Putative Therapeutic Targets

The therapeutic potential of pyran-containing amino acids and their analogs stems from their ability to interact with a variety of biological targets with high affinity and selectivity. The following sections delineate key target classes and specific examples where these compounds have shown promise.

Enzyme Inhibition: A Prominent Mechanism of Action

A significant body of research points to enzyme inhibition as a primary mechanism through which pyran-containing compounds exert their therapeutic effects. The pyran scaffold, often in concert with appended functional groups, can effectively occupy active sites and allosteric pockets of various enzymes.

Several 2-amino-4H-pyran derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critically involved in the breakdown of the neurotransmitter acetylcholine.[8] The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders. The pyran ring and its substituents can form crucial interactions with the amino acid residues in the active site of these enzymes.

In the realm of oncology, pyran-based structures have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme central to DNA repair mechanisms in cancer cells.[9] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, a well-established strategy in cancer therapy. The pyran motif can serve as a key pharmacophore for binding to the nicotinamide binding pocket of PARP-1.

Modulation of Receptors and Ion Channels

The structural diversity of pyran-containing amino acids suggests their potential to interact with a range of cell surface and intracellular receptors, as well as ion channels.

Recent studies have explored derivatives of pyran-containing pyrazoles as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5).[10] The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression. The pyran ring in these inhibitors plays a crucial role in their binding to the ATP-binding site of the ALK5 kinase domain.

Given that Amino-(tetrahydropyran-4-yl)acetic acid is highlighted as an intermediate for drugs targeting neurological disorders, it is plausible that its derivatives could modulate the activity of G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.[7] The rigid tetrahydropyran ring can act as a conformational constraint, locking the amino acid side chain in a specific orientation that is favorable for binding to the orthosteric or allosteric sites of these targets.

Emerging and Hypothetical Targets

The novel chemical space occupied by pyran-containing amino acids opens up possibilities for interaction with less conventional drug targets.

The defined three-dimensional structure of pyran-containing amino acids makes them attractive candidates for the design of molecules that can disrupt or stabilize protein-protein interactions (PPIs). The pyran ring can serve as a scaffold to present key functional groups in a precise spatial arrangement, mimicking the secondary structures (e.g., alpha-helices or beta-turns) often found at PPI interfaces.

The connection of Amino-(tetrahydropyran-4-yl)acetic acid to the treatment of metabolic diseases suggests that its derivatives may target amino acid transporters or enzymes involved in metabolic pathways.[7] The structural similarity to endogenous amino acids could facilitate their recognition and transport by specific carriers, or their interaction with the active sites of metabolic enzymes.

Methodologies for Target Identification and Validation

Identifying the specific molecular targets of novel bioactive compounds is a critical step in the drug discovery pipeline. The following section outlines robust experimental strategies for the deconvolution of the therapeutic targets of pyran-containing amino acids.

Affinity-Based Approaches

Affinity-based methods rely on the specific binding interaction between the small molecule (ligand) and its protein target.

This classical and widely used technique involves immobilizing the pyran-containing amino acid onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the immobilized ligand are selectively captured and can be subsequently eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography for Target Identification

  • Ligand Immobilization:

    • Synthesize a derivative of the pyran-containing amino acid with a suitable linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive functional group (e.g., an N-hydroxysuccinimide ester or an amine).

    • Covalently couple the linker-modified ligand to an activated solid support (e.g., NHS-activated agarose beads or amine-reactive beads).

    • Thoroughly wash the beads to remove any unreacted ligand.

  • Protein Binding:

    • Prepare a cell lysate from a relevant cell line or tissue under non-denaturing conditions to preserve protein structure and interactions.

    • Incubate the cell lysate with the ligand-immobilized beads for a sufficient period to allow for binding.

    • Include a control experiment using beads without the immobilized ligand (or with an inactive analog) to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand (the free pyran-containing amino acid), a change in pH, or a denaturing agent (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by one-dimensional or two-dimensional gel electrophoresis.

    • Excise the protein bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.

Target Identification by Drug Affinity Responsive Target Stability (DARTS)

The Drug Affinity Responsive Target Stability (DARTS) method is a powerful, label-free approach for identifying the direct binding targets of small molecules. It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it more resistant to proteolysis.

Experimental Protocol: Target Identification using DARTS

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

  • Ligand Incubation:

    • Incubate aliquots of the cell lysate with the pyran-containing amino acid at various concentrations.

    • Include a vehicle control (e.g., DMSO) incubation.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each lysate aliquot and incubate for a specific time to allow for protein digestion.

  • Analysis of Protein Protection:

    • Stop the digestion and analyze the protein profiles of the different samples using SDS-PAGE.

    • Proteins that are stabilized by binding to the pyran-containing amino acid will be more resistant to digestion and will appear as more intense bands on the gel compared to the vehicle control.

  • Target Identification:

    • Excise the protected protein bands and identify them using mass spectrometry.

Computational and In Silico Approaches

Computational methods can provide valuable insights into potential binding partners and mechanisms of action, guiding experimental efforts.

Molecular docking simulations can predict the binding mode and affinity of a pyran-containing amino acid to the three-dimensional structure of a known or hypothetical protein target. This can help in prioritizing potential targets for experimental validation.

A pharmacophore model can be generated based on the structural features of a series of active pyran-containing amino acids. This model can then be used to screen large compound libraries or databases of protein structures to identify other potential targets that share similar binding site characteristics.

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical target identification workflow.

signaling_pathway cluster_smad TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates PyranAA Pyran-Containing Amino Acid Analog PyranAA->ALK5 Inhibits SMAD4 SMAD4 SMAD23->SMAD4 Associates with SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Inhibition of the TGF-β signaling pathway by a pyran-containing amino acid analog.

target_id_workflow cluster_experimental Experimental Approaches cluster_computational In Silico Approaches start Bioactive Pyran-Containing Amino Acid affinity_chrom Affinity Chromatography start->affinity_chrom darts DARTS start->darts comp_screen Computational Screening start->comp_screen putative_targets Identification of Putative Targets affinity_chrom->putative_targets darts->putative_targets comp_screen->putative_targets validation Target Validation (e.g., Cellular Assays, Knockdown) putative_targets->validation validated_target Validated Therapeutic Target validation->validated_target

Caption: Integrated workflow for therapeutic target identification of pyran-containing amino acids.

Conclusion and Future Directions

Pyran-containing amino acids represent a novel and exciting class of molecules with significant therapeutic potential. Their unique structural features allow for diverse interactions with a range of biological targets, including enzymes, receptors, and protein-protein interfaces. The exploration of their therapeutic targets is still in its early stages, but the initial findings are highly encouraging.

Future research in this area should focus on the synthesis of diverse libraries of pyran-containing amino acids to expand the chemical space for biological screening. The application of the target identification methodologies outlined in this guide will be crucial for elucidating their mechanisms of action. A deeper understanding of the structure-activity relationships of these compounds will enable the rational design of more potent and selective drug candidates. The continued investigation of pyran-containing amino acids holds the promise of delivering novel therapeutics for a wide range of diseases, from neurodegenerative disorders to cancer.

References

  • Shestopalova, N. V., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(4), 554-561.
  • Semantic Scholar. Synthesis and antimicrobial activity of new amino derivatives of pyrano. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and biological activities of some fused pyran derivatives. Journal of the Serbian Chemical Society, 77(1), 1-9.
  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 148-155.
  • Hartmann, T., & Ober, D. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.
  • Isidro-Llobet, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ChemistrySelect, 2(7), 2311-2315.
  • Kumar, D., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Medicinal Chemistry, 28(42), 8886-8911.
  • Marcaurelle, L. A., et al. (2012). Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles. ACS Chemical Biology, 7(5), 849-856.
  • ResearchGate. Current Developments in the Pyran-Based Analogues as Anticancer Agents. [Link]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • Isidro-Llobet, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 148-155.
  • UCLA, Department of Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Tetrahydropyran (THP). [Link]

  • ResearchGate. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. [Link]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. [Link]

  • Tashrifi, Z., et al. (2020). Synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives. Molecular Diversity, 24(4), 1385-1431.
  • El-Sayed, N. N. E., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(36), 22359-22372.
  • Saleh, M. J., et al. (2024). Preparation And Evaluation Of The Biological Activity Of A 2- Amino Pyran Ring Using A Solid Base Catalyst.

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Foundational

In Silico Analysis of Amino-(tetrahydro-pyran-3-YL)-acetic acid: A Technical Guide to Target Interaction Modeling

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" interactions. It is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" interactions. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate the potential therapeutic actions of this novel cyclic amino acid analog. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each step, ensuring a robust and insightful computational analysis.

Introduction: The Rationale for In Silico Investigation

"Amino-(tetrahydro-pyran-3-YL)-acetic acid" is a synthetic amino acid derivative that holds promise as a scaffold in the development of novel therapeutics, particularly for neurological disorders.[1] Its unique structure, incorporating a tetrahydropyran ring, offers enhanced stability and solubility, making it an attractive candidate for peptide-based drug design.[1] To unlock its therapeutic potential, a thorough understanding of its interactions with biological targets is paramount. In silico modeling provides a powerful, cost-effective, and time-efficient avenue to predict and analyze these interactions at an atomic level, thereby guiding further experimental validation and drug development efforts.[2][3]

This guide will focus on a plausible and well-characterized neurological target: the human Sigma-1 receptor . This enigmatic protein, residing in the endoplasmic reticulum, is implicated in a range of neurological conditions, including depression, addiction, and neuropathic pain, and is known to bind a diverse array of ligands.[4] By modeling the interaction of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" with the Sigma-1 receptor, we can generate valuable hypotheses about its potential mechanism of action.

The workflow presented herein will encompass three core in silico techniques: Molecular Docking , Molecular Dynamics (MD) Simulations , and Quantitative Structure-Activity Relationship (QSAR) Modeling .

Visualizing the Core Workflow

G cluster_0 Phase 1: Target & Ligand Preparation cluster_1 Phase 2: Interaction Prediction cluster_2 Phase 3: Analysis & Model Building Target_ID Target Identification (Human Sigma-1 Receptor) PDB_retrieval PDB Structure Retrieval (e.g., 5HK1) Target_ID->PDB_retrieval Receptor_prep Receptor Preparation (Remove water, add hydrogens) PDB_retrieval->Receptor_prep Docking Molecular Docking (Predict binding pose & affinity) Receptor_prep->Docking Ligand_ID Ligand Identification (Amino-(tetrahydro-pyran-3-YL)-acetic acid) Ligand_3D 3D Ligand Structure Generation Ligand_ID->Ligand_3D Ligand_prep Ligand Preparation (Energy minimization, add charges) Ligand_3D->Ligand_prep Ligand_prep->Docking Docking_analysis Docking Results Analysis (Scoring, interaction analysis) Docking->Docking_analysis MD_Sim Molecular Dynamics Simulation (Assess complex stability) MD_analysis MD Simulation Analysis (RMSD, RMSF, hydrogen bonds) MD_Sim->MD_analysis Docking_analysis->MD_Sim QSAR_dev QSAR Model Development (Hypothetical dataset) MD_analysis->QSAR_dev Inform

Caption: High-level workflow for the in silico analysis of ligand-protein interactions.

Part 1: Molecular Docking - Predicting the Binding Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] This method is instrumental in virtual screening and for generating initial hypotheses about ligand binding modes.[5]

Experimental Protocol: Molecular Docking using AutoDock Vina

1. Preparation of the Receptor (Human Sigma-1 Receptor):

  • Objective: To obtain a clean, structurally sound receptor model for docking.

  • Procedure:

    • Download the crystal structure of the human Sigma-1 receptor from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 5HK1 .[4] This structure is of high resolution and contains a co-crystallized ligand, which helps in defining the binding site.

    • Visualize the downloaded PDB file in a molecular modeling software such as UCSF Chimera or PyMOL.

    • Remove all non-essential molecules, including water molecules, ions, and the co-crystallized ligand (PD144418).[6]

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to the protein atoms (e.g., Gasteiger charges).

    • Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.[7]

2. Preparation of the Ligand (Amino-(tetrahydro-pyran-3-YL)-acetic acid):

  • Objective: To generate a low-energy 3D conformation of the ligand with appropriate chemical properties.

  • Procedure:

    • Obtain the 2D structure of "Amino-(tetrahydro-pyran-3-YL)-acetic acid". This can be done using its SMILES string or by drawing it in a chemical sketcher like ChemDraw or MarvinSketch.

    • Convert the 2D structure into a 3D conformation using a tool like Open Babel or the builder in UCSF Chimera.

    • Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a stable, low-energy conformation.

    • Add polar hydrogen atoms and assign Gasteiger charges.

    • Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Grid Box Definition:

  • Objective: To define the search space for the docking simulation, focusing on the putative binding site.

  • Procedure:

    • Load the prepared receptor PDBQT file into AutoDock Tools (ADT).

    • Identify the binding site. In the case of PDB ID 5HK1, this is the large, hydrophobic cavity where the co-crystallized ligand was located.[4]

    • Define a grid box that encompasses the entire binding site with a buffer of a few angstroms in each dimension. The center and size of the grid box will be specified in a configuration file.

4. Running the Docking Simulation:

  • Objective: To execute the docking calculation and generate a set of predicted binding poses.

  • Procedure:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and the exhaustiveness of the search.

    • Run AutoDock Vina from the command line using the configuration file.

    • The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Data Presentation: Predicted Binding Affinities
LigandPredicted Binding Affinity (kcal/mol)
Amino-(tetrahydro-pyran-3-YL)-acetic acid (Pose 1)-X.X
Amino-(tetrahydro-pyran-3-YL)-acetic acid (Pose 2)-X.Y
......
Control Ligand (e.g., PD144418 - redocked)-Z.Z

(Note: The values are placeholders and would be populated with the actual docking results.)

Interpreting the Docking Results

The primary outputs of a docking simulation are the binding affinity and the predicted binding pose. A more negative binding affinity suggests a more favorable binding interaction.[8] It is crucial to visually inspect the top-ranked poses to assess their plausibility. Key interactions to look for include:

  • Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.

  • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and receptor.

  • Electrostatic interactions: Interactions between charged groups.

A plausible binding pose will exhibit a high degree of shape complementarity with the binding site and form multiple favorable interactions with key residues.

Part 2: Molecular Dynamics (MD) Simulations - Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[9][10]

Experimental Protocol: MD Simulation using GROMACS

1. System Preparation:

  • Objective: To create a solvated system of the protein-ligand complex in a periodic boundary box.

  • Procedure:

    • Select the most promising binding pose from the molecular docking results.

    • Combine the receptor and ligand coordinates into a single PDB file.

    • Generate the topology files for the protein and the ligand using a force field such as CHARMM36.[2] Ligand parameterization may require a tool like the CGenFF server.[2]

    • Create a simulation box and solvate the complex with water molecules (e.g., TIP3P water model).

    • Add ions to neutralize the system and achieve a physiological salt concentration.

2. Energy Minimization and Equilibration:

  • Objective: To relax the system and bring it to the desired temperature and pressure.

  • Procedure:

    • Perform a steep descent energy minimization to remove any steric clashes.

    • Conduct a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform a short NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

3. Production MD Simulation:

  • Objective: To run the main simulation to generate the trajectory data for analysis.

  • Procedure:

    • Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the behavior of the complex.

    • Save the trajectory and energy data at regular intervals.

Data Presentation: MD Simulation Analysis Metrics
MetricDescription
Root Mean Square Deviation (RMSD)Measures the deviation of the protein backbone and ligand from the initial structure. A stable RMSD indicates a stable complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues, highlighting flexible regions.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.
Radius of Gyration (Rg)Measures the compactness of the protein.
Analyzing the MD Simulation Results

The analysis of the MD simulation trajectory provides insights into the stability and dynamics of the protein-ligand complex. A stable complex will typically show a low and converged RMSD for both the protein backbone and the ligand. The RMSF plot can identify which residues are most flexible and which are constrained by ligand binding. A persistent hydrogen bond network between the ligand and receptor throughout the simulation is a strong indicator of a stable interaction.

Visualizing the MD Simulation Workflow

G Start Start with Best Docked Pose System_Prep System Preparation (Solvation, Ionization) Start->System_Prep Energy_Min Energy Minimization System_Prep->Energy_Min NVT_Equil NVT Equilibration Energy_Min->NVT_Equil NPT_Equil NPT Equilibration NVT_Equil->NPT_Equil Production_MD Production MD Simulation NPT_Equil->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Analysis

Caption: A stepwise workflow for performing and analyzing a molecular dynamics simulation.

Part 3: QSAR Modeling - Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that relate the chemical structures of a series of compounds to their biological activities.[11][12] A robust QSAR model can be used to predict the activity of novel compounds before they are synthesized.[12]

Hypothetical QSAR Workflow

For "Amino-(tetrahydro-pyran-3-YL)-acetic acid," a QSAR study would require a dataset of structurally similar compounds with experimentally determined activities against the Sigma-1 receptor. The following outlines the general workflow.

1. Data Collection and Preparation:

  • Objective: To assemble a high-quality dataset of compounds and their biological activities.

  • Procedure:

    • Curate a dataset of tetrahydropyran derivatives with known binding affinities for the Sigma-1 receptor.

    • Ensure the data is consistent and reliable.

    • Draw the 2D structures of all compounds.

2. Descriptor Calculation:

  • Objective: To calculate a set of numerical descriptors that represent the physicochemical properties of the molecules.

  • Procedure:

    • Use software like RDKit or PaDEL-Descriptor to calculate a wide range of molecular descriptors, including:

      • 1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

      • 2D descriptors: Topological indices, molecular connectivity indices.

      • 3D descriptors: Molecular shape indices, surface area.

3. Model Building and Validation:

  • Objective: To develop a predictive QSAR model and assess its statistical significance and predictive power.

  • Procedure:

    • Split the dataset into a training set (for model building) and a test set (for model validation).

    • Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a model that correlates the descriptors with the biological activity.

    • Validate the model using internal (cross-validation) and external (test set) validation methods. Key statistical parameters to evaluate include the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE).

Data Presentation: QSAR Model Performance
Statistical ParameterValue
R² (Training Set)0.XX
Q² (Cross-Validation)0.XX
R² (Test Set)0.XX
RMSE0.XX

(Note: The values are placeholders and would be populated with the actual QSAR model statistics.)

Visualizing the QSAR Development Process

G Dataset Dataset of Compounds with Known Activities Descriptor_Calc Molecular Descriptor Calculation Dataset->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Build Model Building (e.g., MLR, PLS) Data_Split->Model_Build Training Set Model_Val Model Validation Data_Split->Model_Val Test Set Model_Build->Model_Val Prediction Prediction of Activity for New Compounds Model_Val->Prediction

Caption: The workflow for developing and validating a QSAR model.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" with the human Sigma-1 receptor. By integrating molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain significant insights into the potential therapeutic applications of this compound. The results from these computational studies can guide the rational design of more potent and selective analogs and prioritize compounds for experimental validation, ultimately accelerating the drug discovery process. Future work should focus on the experimental validation of the predicted binding interactions through techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), as well as cell-based assays to confirm the functional activity of the compound.

References

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. (2024-08-13). [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. (2025-08-12). [Link]

  • GROMACS Tutorials. Justin A. Lemkul. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. (2024-09-19). [Link]

  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review. (2020-07-12). [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. (2024-09-17). [Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418. RCSB PDB. (2016-04-06). [Link]

  • Structure of the human sigma 1 (σ1) receptor (the data were taken from... ResearchGate. [Link]

  • Protein-Ligand Complex - MD Tutorials. Justin A. Lemkul. [Link]

  • Session 4: Introduction to in silico docking. University of Oxford. [Link]

  • Interpretation of Molecular docking results? ResearchGate. (2023-12-05). [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. (2020-03-20). [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. (2020-10-23). [Link]

  • Analyzing molecular dynamics simulations. TeachOpenCADD. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. (2025-08-06). [Link]

  • 5HK1: Human sigma-1 receptor bound to PD144418. NCBI. (2016-01-13). [Link]

  • In Silico Modeling: Accelerating drug development. Patheon pharma services. (2023-09-27). [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. (2020-04-19). [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. (2025-03-28). [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]

  • QSAR : Principles and Methods. Drug Design Org. [Link]

  • Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. Meiler Lab. [Link]

  • Introduction to QSAR modeling based on RDKit and Python. GitHub. [Link]

  • Tutorial – AutoDock Vina. The Scripps Research Institute. (2020-12-04). [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. (2025-08-06). [Link]

  • Machine Learning 101: How to train your first QSAR model. Optibrium. [Link]

  • Learn to Perform QSAR Modeling on Compound Dataset. YouTube. (2024-08-02). [Link]

  • How To Get Started With Analysing Your Simulation Data. Medium. (2024-08-22). [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (2025-04-29). [Link]

  • Learn Maestro: Preparing protein structures. YouTube. (2024-01-29). [Link]

  • 6. Preparing the protein and ligand for docking. ScotChem. [Link]

  • [2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-YL)-acetic acid | C17H24N2O8 | CID 446500. PubChem. [Link]

  • Acetic acid, 2-propyltetrahydropyran-3-yl ester | C10H18O3 | CID 537808. PubChem. [Link]

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Exploratory

Amino-(tetrahydro-pyran-3-YL)-acetic acid: A Guide to Commercial Sourcing and Purity Verification

An In-Depth Technical Guide for Researchers Introduction: The Significance of a Non-Canonical Amino Acid Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical amino acid that has garnered interest within the pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Significance of a Non-Canonical Amino Acid

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical amino acid that has garnered interest within the pharmaceutical and biochemical research sectors.[1] Its structure, featuring a tetrahydropyran ring, imparts unique conformational constraints and physicochemical properties, such as enhanced structural stability and solubility, compared to simpler aliphatic amino acids.[1] These characteristics make it a valuable building block, or scaffold, in medicinal chemistry for the synthesis of novel therapeutic agents, particularly in the design of peptide-based drugs and treatments for neurological disorders.[1] Researchers also utilize this compound as a chiral auxiliary in asymmetric synthesis, where its structure helps facilitate highly selective reactions to produce enantiomerically pure compounds.[1]

Given its application in sensitive and highly regulated fields like drug development, the procurement of this reagent is a critical first step. The chemical purity and isomeric identity of the starting material can profoundly impact experimental outcomes, from reaction yields and reproducibility to the biological activity and safety profile of the final synthesized molecule. This guide provides an in-depth overview of the commercial landscape for Amino-(tetrahydro-pyran-3-YL)-acetic acid, the critical importance of purity, and a practical framework for its analytical verification.

It is crucial for researchers to distinguish the target molecule, Amino-(tetrahydro-pyran-3-YL)-acetic acid (CAS 1260638-48-9) , from its structural isomers, such as the pyran-4-yl[2][3][4][5] and pyran-2-yl[6] analogues, which possess different CAS numbers and may exhibit distinct chemical behaviors.

Commercial Supplier Landscape

The availability of Amino-(tetrahydro-pyran-3-YL)-acetic acid varies among chemical suppliers, with purities typically ranging from 95% to over 97%. When sourcing this compound, it is imperative to obtain and scrutinize the supplier's Certificate of Analysis (CoA) for lot-specific purity data and analytical methods used.

The following table summarizes a selection of commercial suppliers. Note that listings may refer to the racemic mixture unless a specific stereoisomer ((R) or (S)) is indicated.

SupplierProduct Name / SynonymCAS NumberQuoted Purity
Sigma-Aldrich (Merck) Amino-(tetrahydro-pyran-3-yl)-acetic acid1260638-48-996%[7]
Fluorochem 2-AMINO-2-(TETRAHYDRO-2H-PYRAN-3-YL)ACETIC ACID1260638-48-995.0%+[8]
J & W Pharmlab LLC Amino-(tetrahydro-pyran-3-yl)-acetic acid1260638-48-996%
Chem-Impex Amino-(tetrahydropyran-3-yl)acetic acid1260638-48-9Not specified[1]
CP Lab Safety amino-(tetrahydro-pyran-3-yl)-acetic acidNot specified97%+[9]

The Causality of Purity: Why It Is Paramount in Research

In drug discovery and development, the purity of a chemical building block is not merely a quality metric; it is a fundamental variable that dictates the validity and success of the entire research cascade.

  • Synthetic Chemistry Implications: Impurities can act as catalysts, inhibitors, or unwanted reactants in a synthetic pathway. An impurity with a reactive functional group (e.g., a primary amine or a ketone) could initiate side reactions, leading to a complex mixture of products. This complicates purification, reduces the yield of the desired compound, and can introduce novel, uncharacterized molecules into the workflow.

  • Biological Screening & Assay Integrity: In biological assays, impurities can be biologically active. An unknown impurity might exhibit cytotoxic, agonistic, or antagonistic effects, leading to false-positive or false-negative results. This misinterpretation of data can derail a research program, causing scientists to pursue incorrect leads or abandon promising ones.

  • Regulatory & Safety Concerns: For compounds intended for preclinical or clinical development, every component must be identified and quantified. An impurity present in an early-stage building block can carry through synthesis and end up in the final active pharmaceutical ingredient (API). Such impurities, termed "process impurities," are scrutinized by regulatory agencies and may require extensive toxicological evaluation.

Therefore, verifying the purity of a key reagent like Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-negotiable step to ensure experimental reproducibility, data integrity, and long-term project viability.

Analytical Verification: A Framework for In-House Quality Control

While a supplier's CoA provides essential information, independent verification is a best practice in research, especially for critical experiments. High-Performance Liquid Chromatography (HPLC) is a powerful and widely accessible technique for assessing the purity of non-volatile compounds like amino acids.

Sourcing and QC Workflow

The process of sourcing a chemical reagent and ensuring its quality for research can be visualized as a systematic workflow. This ensures that only validated, high-purity materials are introduced into sensitive experimental pipelines.

G cluster_0 Procurement Phase cluster_1 In-House Verification Phase cluster_2 Disposition req Define Requirement (CAS 1260638-48-9, Purity >95%) search Identify & Screen Suppliers req->search eval Evaluate Supplier CoA & Data search->eval procure Procure Reagent eval->procure qc Perform In-House QC (HPLC, NMR, MS) procure->qc decision Purity Meets Specification? qc->decision approve Approve & Release to Research decision->approve Yes reject Reject Batch & Contact Supplier decision->reject No

Caption: Workflow for reagent sourcing and quality control.

Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol describes a general method for determining the purity of Amino-(tetrahydro-pyran-3-YL)-acetic acid using HPLC with UV detection after pre-column derivatization. Amino acids themselves often lack a strong UV chromophore, making them difficult to detect. Derivatization with a reagent like o-phthaldialdehyde (OPA) in the presence of a thiol attaches a molecule that is highly responsive to UV and fluorescence detectors, significantly enhancing sensitivity.[10][11][12]

1. Objective: To determine the purity of a supplied batch of Amino-(tetrahydro-pyran-3-YL)-acetic acid by calculating the percent peak area of the main component relative to all other detected peaks.

2. Principle: The primary amine of the amino acid reacts with OPA and a thiol (e.g., 3-mercaptopropionic acid, 3-MPA) to form a fluorescent isoindole derivative.[12] This derivative is then separated from other derivatized impurities and non-reactive substances using reverse-phase HPLC and detected by a UV detector. Purity is assessed based on the principle that the peak area is proportional to the concentration.

3. Reagents and Materials:

  • Amino-(tetrahydro-pyran-3-YL)-acetic acid (sample for testing)

  • Reference standard of Amino-(tetrahydro-pyran-3-YL)-acetic acid (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Sodium Acetate, Anhydrous

  • Acetic Acid, Glacial

  • o-Phthaldialdehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

4. Instrumentation and Conditions:

  • HPLC System: A standard system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Sodium Acetate buffer, pH adjusted to 6.5 with acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 70% B (linear gradient)

    • 15-17 min: 70% to 5% B (linear gradient)

    • 17-22 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 340 nm.[10]

  • Injection Volume: 10 µL.

5. Detailed Procedure:

  • Preparation of Derivatization Reagent (OPA/3-MPA):

    • Dissolve 50 mg of OPA in 1.25 mL of methanol.

    • Add 11.25 mL of 0.1 M borate buffer (pH 9.5).

    • Add 50 µL of 3-MPA.

    • Mix well. This reagent is light-sensitive and should be prepared fresh daily.

  • Preparation of Standard/Sample Solution:

    • Accurately weigh approximately 10 mg of the amino acid standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution.

    • Create a working solution by diluting the stock solution 1:10 with Mobile Phase A to a final concentration of 100 µg/mL.

  • Automated Pre-Column Derivatization (Typical Autosampler Program):

    • Aspirate 50 µL of the OPA/3-MPA reagent.

    • Aspirate 10 µL of the sample/standard working solution.

    • Mix the solutions in the needle/loop for 2 minutes.

    • Inject 10 µL of the resulting mixture onto the column. Causality Note: A precise, automated mixing time is crucial because OPA derivatives can be unstable.[11] Automation ensures that every injection, whether a standard or a sample, undergoes the exact same reaction time, ensuring reproducibility.

  • Analysis Sequence:

    • Inject a blank (Mobile Phase A) to establish a baseline.

    • Inject the derivatized standard solution five times to check for system suitability (repeatability).

    • Inject the derivatized sample solution in duplicate.

6. Data Interpretation & System Suitability:

  • System Suitability: For the five replicate injections of the standard, the relative standard deviation (RSD) of the main peak area should be less than 2.0%. The peak should be well-resolved from any adjacent peaks.

  • Purity Calculation:

    • Integrate all peaks in the chromatogram for the sample injection, excluding the solvent front and any peaks present in the blank.

    • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • The result should be compared against the supplier's CoA and the project's minimum purity requirement.

This self-validating protocol, which includes system suitability checks, ensures that the analytical run is performing correctly before the sample is even judged, providing a high degree of confidence in the final purity assessment.

Conclusion

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a valuable and specialized reagent for advancing pharmaceutical and chemical research. The integrity of this research is fundamentally linked to the quality of the starting materials. By carefully selecting suppliers, critically evaluating their analytical data, and implementing a robust in-house QC protocol such as the HPLC method detailed here, scientists can mitigate risks associated with chemical impurities. This diligent approach ensures the reliability and reproducibility of experimental data, ultimately accelerating the path from discovery to innovation.

References

  • Chem-Impex. Amino-(tetrahydropyran-3-yl)acetic acid. Available from: [Link]

  • Chemical Suppliers. Amino-(tetrahydro-pyran-3-yl)-acetic acid tert-butyl ester. Available from: [Link]

  • AA Blocks. (R)-2-amino-2-(tetrahydro-2H-pyran-2-yl)acetic acid. Available from: [Link]

  • Chemical-Suppliers.com. 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid. Available from: [Link]

  • YM Lab. 2-AMINO-2-(TETRAHYDRO-2H-PYRAN-3-YL)ACETIC ACID, 95.0%+. Available from: [Link]

  • CP Lab Safety. amino-(tetrahydro-pyran-3-yl)-acetic acid, 97%+ Purity. Available from: [Link]

  • Sunway Pharm Ltd. 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Available from: [Link]

  • Thakur, N., Sharma, N., & Joshi, R. (2016). Quantitative Determination of Amino Acids by Reversed-Phase High Performance Liquid Chromatography after Pre-column Derivatization. Asian Journal of Chemistry, 28(9), 2017-2019. Available from: [Link]

  • University of North Carolina Asheville. (2023). Synthesis and Evaluation of Amino Acid Ester Substituted Pseudopyronine Derivatives. Journal of Undergraduate Research. Available from: [Link]

  • Sciforum. (2018). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Molbank. Available from: [Link]

  • ResearchGate. (2024). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

  • PubMed Central. Flexible and biomimetic analogs of triple uptake inhibitor...: Synthesis, biological characterization, and development of a pharmacophore model. Available from: [Link]

  • Butterworth Laboratories Ltd. (2020). Amino Acid Analysis By HPLC. Available from: [Link]

  • PubMed. (2004). HPLC-fluorescence Determination of Amino Acids in Pharmaceuticals After Pre-Column Derivatization With Phanquinone. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography. Clinical Chemistry and Enzymology Communications. Available from: [Link]

  • ResearchGate. (2013). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Iranian Journal of Pediatrics. Available from: [Link]

  • Alfa Chemical. China CAS: 98-66-8 4-Chlorobenzenesulfonic Acid Manufacturers. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Peptides Incorporating Amino-(tetrahydro-pyran-3-YL)-acetic acid

Introduction: The Role of Conformationally Constrained Amino Acids in Peptide Drug Discovery The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Conformationally Constrained Amino Acids in Peptide Drug Discovery

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[] Among the diverse array of unnatural amino acids, those with cyclic scaffolds, such as Amino-(tetrahydro-pyran-3-YL)-acetic acid (Atha), provide a unique means to introduce conformational rigidity into the peptide backbone. This constraint can pre-organize the peptide into a bioactive conformation, leading to improved potency and selectivity.[2][3] Atha, with its tetrahydropyran (THP) ring, introduces a specific dihedral angle constraint and a potential hydrogen bond acceptor, making it an attractive building block for designing structured peptides and peptidomimetics.[4]

This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the successful incorporation of Amino-(tetrahydro-pyran-3-YL)-acetic acid into peptides using solid-phase peptide synthesis (SPPS). It addresses the unique challenges posed by this sterically demanding amino acid and offers field-proven solutions for researchers, scientists, and drug development professionals.

I. Strategic Considerations for Incorporating Atha

The successful synthesis of Atha-containing peptides hinges on a rational approach to the unique structural features of this amino acid. The bulky, cyclic nature of the tetrahydropyran ring presents steric challenges that must be addressed through the careful selection of protecting groups, coupling reagents, and reaction conditions.[5]

Protecting Group Strategy

A standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is generally applicable for the synthesis of Atha-containing peptides.[6] The N-terminal amine of the Atha monomer should be protected with the acid-labile Fmoc group, allowing for iterative deprotection with piperidine. Side-chain protecting groups on other amino acids in the sequence should be orthogonal and typically based on tert-butyl ethers, esters, or carbamates, which are removed during the final cleavage from the resin with strong acid.[7]

The Challenge of Steric Hindrance

The primary challenge in incorporating Atha is overcoming the steric hindrance presented by its bulky, cyclic side chain during the coupling reaction.[5] This can lead to slow reaction kinetics and incomplete acylation, resulting in deletion sequences. The choice of coupling reagent is therefore critical to achieving high coupling efficiencies.

Decision Pathway for Coupling Reagent Selection:

G start Start: Couple Amino-(tetrahydro-pyran-3-YL)-acetic acid reagent_choice Select Coupling Reagent start->reagent_choice standard_coupling Standard Carbodiimides (e.g., DIC/HOBt) reagent_choice->standard_coupling Initial Attempt uronium_coupling Uronium/Aminium Reagents (e.g., HBTU, HATU) reagent_choice->uronium_coupling Recommended for Hindered AA phosphonium_coupling Phosphonium Reagents (e.g., PyBOP, PyAOP) reagent_choice->phosphonium_coupling Alternative for Highly Hindered AA outcome_standard Low Yield / Slow Reaction? standard_coupling->outcome_standard outcome_uronium High Yield? uronium_coupling->outcome_uronium outcome_phosphonium High Yield? phosphonium_coupling->outcome_phosphonium proceed Proceed to Next Cycle outcome_standard->proceed No troubleshoot Troubleshoot: Increase reaction time, temperature, or change reagent outcome_standard->troubleshoot Yes outcome_uronium->proceed Yes outcome_phosphonium->proceed Yes troubleshoot->reagent_choice

Caption: Decision pathway for selecting coupling conditions for Atha.

Recommended Coupling Reagents

For sterically hindered amino acids like Atha, standard carbodiimide reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) may result in low yields.[5][8] More potent coupling reagents are generally required.

Coupling Reagent Class Key Advantages Considerations
HATU Uronium SaltHigh reactivity, rapid kinetics, low racemization.[8][9]Requires a non-nucleophilic base like DIPEA.
HBTU Uronium SaltEffective and widely used, good solubility.[9][10]Can lead to guanidinylation of the free amine if pre-activation is prolonged.
PyBOP Phosphonium SaltStrong coupling reagent, non-carcinogenic byproducts.[8]Can be less reactive than HATU for extremely difficult couplings.
PyAOP Phosphonium SaltAmong the most reactive coupling reagents, very stable.[5][8]Higher cost may be a factor.

Recommendation: For the initial attempt at incorporating Atha, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended due to its superior performance in overcoming steric hindrance.[5][8]

II. Detailed Experimental Protocols

The following protocols are based on a standard Fmoc/tBu solid-phase peptide synthesis strategy. All manipulations should be performed in a dedicated peptide synthesis vessel with provision for agitation and filtration.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/chlorotrityl resin (for C-terminal acids).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-Amino-(tetrahydro-pyran-3-YL)-acetic acid.

  • Deprotection Reagent: 20% piperidine in DMF.

  • Coupling Reagents: HATU, N,N'-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing: Cold diethyl ether.

General SPPS Cycle

This cycle is repeated for each amino acid in the peptide sequence.

Workflow for a Single SPPS Coupling Cycle:

G cluster_0 SPPS Cycle start Start with N-terminally protected peptide on resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->coupling wash2 4. DMF Wash coupling->wash2 end N+1 Peptide on Resin wash2->end

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat with a fresh portion of the deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.

  • Coupling (for standard amino acids):

    • Prepare a solution of the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

  • Coupling (for Fmoc-Atha-OH):

    • Prepare a solution of Fmoc-Atha-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 4-6 hours. A longer coupling time is recommended to overcome steric hindrance.

    • Optional: Perform a Kaiser test to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

Final Cleavage and Deprotection
  • After the final coupling and deprotection cycle, wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

III. Characterization and Analysis

The purity and identity of the synthesized Atha-containing peptide should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should be used to confirm the molecular weight of the desired peptide. The complex fragmentation patterns of peptides containing cyclic residues may require specialized analysis.[11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the crude peptide and to purify it to the desired level. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used.

IV. Applications in Drug Discovery

The incorporation of Atha into peptides can have significant implications for their therapeutic potential:

  • Enhanced Stability: The constrained backbone can protect against enzymatic degradation by proteases.

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, Atha can increase binding affinity and specificity for its target.[2][3]

  • Modulation of Physicochemical Properties: The tetrahydropyran ring can influence solubility and membrane permeability.

Peptides incorporating Atha are valuable tools in the development of novel therapeutics for a range of diseases, including cancer, metabolic disorders, and infectious diseases, where target specificity and in vivo stability are paramount.[][12][13]

V. Conclusion

The solid-phase synthesis of peptides incorporating Amino-(tetrahydro-pyran-3-YL)-acetic acid is a feasible yet challenging endeavor that requires careful optimization of coupling conditions. The use of potent coupling reagents like HATU is crucial for overcoming the steric hindrance imposed by the cyclic amino acid.[5][8] The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis and application of these conformationally constrained peptides, paving the way for the discovery of next-generation peptide therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Protein Metrics. (2024). Cyclic Peptide Analysis.
  • Various Authors. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF from ResearchGate.
  • Various Authors. (n.d.). Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. ResearchGate.
  • Various Authors. (n.d.). Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Cyclic peptide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • O'Donnell, M. J., Zhou, C., & Scott, W. L. (n.d.). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
  • Various Authors. (n.d.). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society.
  • Biotage. (2023). What is solid phase peptide synthesis?.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Various Authors. (2025). Modeling of peptides containing D-amino acids: Implications on cyclization. ResearchGate.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • PubMed. (n.d.). Comparative study of methods to couple hindered peptides. National Institutes of Health.
  • Various Authors. (n.d.). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate.
  • BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
  • Various Authors. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery.
  • BroadPharm. (2025). Peptides in Therapeutic Applications.
  • Wang, L., et al. (2022). Therapeutic peptides: current applications and future directions. Signal Transduction and Targeted Therapy.

Sources

Application

Application Notes and Protocols: Solid-Phase Peptide Synthesis of Peptides Containing Non-Natural Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including inc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids (nnAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the primary method for constructing these modified peptides. This guide provides a detailed overview of the principles and protocols for SPPS of peptides containing nnAAs, addressing the unique challenges and considerations that arise from their diverse structures.

Introduction: The Expanding Role of Non-Natural Amino Acids

The 20 proteinogenic amino acids form the fundamental building blocks of proteins and peptides in nature. However, the introduction of nnAAs opens up a vast chemical space for creating peptides with tailored properties. These modifications can range from simple alterations, such as substituting an L-amino acid with its D-enantiomer to impart resistance to enzymatic degradation, to incorporating complex residues with fluorescent tags, photocrosslinkers, or bioorthogonal handles for subsequent conjugation. The successful synthesis of these unique peptides relies on a careful selection of synthetic strategies, including the appropriate protecting groups, coupling reagents, and reaction conditions that are adapted to the specific characteristics of the non-natural residue.

Core Principles of SPPS for Non-Natural Amino Acids

The fundamental workflow of SPPS for incorporating nnAAs follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structures of nnAAs often present specific challenges that require protocol modifications.

Two main orthogonal protection strategies are employed in SPPS: the Boc/Bzl and the Fmoc/tBu strategies.[2][3] The Fmoc/tBu approach is generally favored due to its milder deprotection conditions, making it more compatible with a wider range of sensitive nnAAs.[4]

Key Considerations for nnAA Incorporation:

  • Steric Hindrance: Bulky side chains or α,α-disubstituted nnAAs can impede coupling reactions, often requiring more potent coupling reagents or extended reaction times.[5]

  • Electronic Effects: The electronic properties of the nnAA side chain can affect the reactivity of the α-amino and carboxyl groups.

  • Side-Chain Reactivity: Unnatural side chains may possess functional groups that need orthogonal protection to prevent unwanted side reactions during synthesis.[3]

  • Solubility: The solubility of both the protected nnAA and the growing peptide-resin can be altered, potentially leading to aggregation and incomplete reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are based on the widely used Fmoc/tBu strategy and can be adapted for manual or automated synthesis.

Resin Selection and Preparation

The choice of resin depends on whether the desired peptide has a C-terminal acid or amide.

  • For C-terminal amides: Rink Amide resin is a common choice.

  • For C-terminal acids: Wang resin or 2-chlorotrityl chloride resin are frequently used.

Protocol 1: Resin Swelling

  • Place the appropriate amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

The SPPS Cycle: Deprotection, Activation, and Coupling

This iterative cycle is the core of peptide synthesis.

Protocol 2: General Fmoc-SPPS Cycle for nnAA Incorporation

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected nnAA (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base (e.g., 2,4,6-collidine or DIPEA, 6 equivalents) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours, or longer for sterically hindered nnAAs.

    • Wash the resin with DMF.

The following diagram illustrates the general workflow of a single SPPS cycle.

SPPS_Cycle Start Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-protected) Wash2->End

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Strategies for Difficult Couplings: Incorporating Sterically Hindered nnAAs

The incorporation of sterically demanding nnAAs, such as D-tert-leucine or other α,α-disubstituted amino acids, requires optimized coupling conditions.

Key Strategies:

  • High-Reactivity Coupling Reagents: Reagents like HATU, HCTU, or COMU are highly effective for coupling sterically hindered amino acids.[6] Microwave-assisted SPPS can also significantly enhance coupling efficiency for such residues.[5]

  • Extended Coupling Times: Increasing the reaction time can help drive the coupling to completion.

  • Double Coupling: Repeating the coupling step can be beneficial for particularly difficult residues.

The following table summarizes common coupling reagents and their applications.

Coupling ReagentClassKey Applications & Notes
HATU Uronium/Aminium SaltHighly efficient, especially for sterically hindered and N-methyl amino acids.[6]
HBTU/TBTU Uronium/Aminium SaltStandard, effective coupling reagents.
COMU Uronium/Aminium SaltComparable efficiency to HATU with improved safety profile (non-explosive byproduct).[6]
DIC/OxymaPure Carbodiimide/AdditiveA cost-effective and efficient combination that minimizes racemization.[6]
PyBOP Phosphonium SaltEffective for difficult couplings, but can be prone to side reactions.

This decision pathway can help in selecting the appropriate coupling conditions.

Coupling_Decision Start Select nnAA Is_Hindered Sterically Hindered? Start->Is_Hindered Is_N_Methyl N-Methylated? Is_Hindered->Is_N_Methyl No Strong_Coupling Strong Coupling Reagent (e.g., HATU, COMU) Extended Time / Double Couple Is_Hindered->Strong_Coupling Yes Standard_Coupling Standard Coupling (e.g., DIC/Oxyma) Is_N_Methyl->Standard_Coupling No Is_N_Methyl->Strong_Coupling Yes

Caption: Decision pathway for selecting coupling conditions for nnAAs.

Orthogonal Protection of Side Chains

For nnAAs with reactive side chains, orthogonal protecting groups are crucial.[2][7] These groups must remain stable throughout the synthesis and be removable only under specific conditions that do not affect other protecting groups or the peptide-resin linkage.[2][8]

Common Orthogonal Protecting Group Pairs:

Nα-ProtectionSide-Chain ProtectionCleavage Condition
Fmoc (Base-labile)tBu, Boc, Trt (Acid-labile)Mild base (piperidine) for Fmoc; strong acid (TFA) for side chains.[2][3]
Boc (Acid-labile)Bzl (Stronger acid-labile)Moderate acid (TFA) for Boc; strong acid (HF) for side chains.[2][9]
Fmoc (Base-labile)Dde, ivDde (Hydrazine-labile)Allows for on-resin side-chain modification.
Fmoc (Base-labile)Aloc (Palladium-labile)Provides another level of orthogonality for complex modifications.
Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.[10] This is typically achieved using a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), and scavengers to trap reactive cationic species generated during the process.[10][11]

Protocol 3: Peptide Cleavage from the Resin

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, then dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]). For peptides without sensitive residues like Trp, Met, or Cys, a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.

    • Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per 0.25 mmol of resin).[11]

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Table of Common Cleavage Cocktails:

ReagentCompositionUse Case
TFA/TIS/H₂O 95:2.5:2.5General purpose, for peptides without Trp, Met, Cys.
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)For peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[12]
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)"Odorless" alternative for peptides with trityl-based protecting groups.[11][12]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[11][12]

Purification and Characterization

Post-cleavage, the crude peptide must be purified and its identity confirmed.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[13]

  • Characterization:

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the peptide.[14][15]

    • Analytical HPLC: To assess the purity of the final product.[13][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the three-dimensional structure of the peptide.[14][16]

Troubleshooting Common Issues in nnAA SPPS

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of nnAA; peptide aggregation.Use a stronger coupling reagent (HATU, COMU); increase coupling time; perform a double coupling; use microwave-assisted synthesis.[5]
Low Crude Purity Incomplete deprotection or coupling; side reactions during cleavage.Ensure complete reactions at each step; optimize cleavage cocktail with appropriate scavengers; use high-purity reagents.[13]
Peptide Aggregation Hydrophobic sequences; secondary structure formation.Use a different solvent (e.g., NMP instead of DMF); incorporate pseudoproline dipeptides or DMB/HMB amino acids to disrupt secondary structures.[17]
Poor Solubility of Crude Peptide Highly hydrophobic peptide sequence.Attempt to dissolve the peptide in a small amount of a strong solvent like trifluoroethanol before adding buffer for purification.[18]

Conclusion

The solid-phase synthesis of peptides containing non-natural amino acids is a versatile and essential tool in modern drug discovery and chemical biology. While challenges such as steric hindrance, side-chain reactivity, and aggregation exist, they can be effectively managed through the rational selection of protecting groups, potent coupling reagents, and optimized reaction protocols. The detailed methodologies provided in this guide serve as a robust starting point for researchers to successfully synthesize novel and functionally enhanced peptides.

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). LinkedIn. Retrieved January 19, 2026, from [Link]

  • An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. Retrieved January 19, 2026, from [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). PubMed. Retrieved January 19, 2026, from [Link]

  • Solid-phase peptide synthesis. (2014, July 18). Digital CSIC. Retrieved January 19, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved January 19, 2026, from [Link]

  • Advanced Analytical Techniques for Peptide Characterization. Polaris Peptides. Retrieved January 19, 2026, from [Link]

  • Protecting Groups in Peptide Synthesis. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SPPS Reagents Explained: A Complete Guide. (2025, September 24). CEM Corporation - YouTube. Retrieved January 19, 2026, from [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved January 19, 2026, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Cleavage Cocktail Selection. CDN. Retrieved January 19, 2026, from [Link]

  • Solid-Phase Peptide Synthesis. ResearchGate. Retrieved January 19, 2026, from [Link]

  • What do you do when your peptide synthesis fails? (2023, February 7). Biotage. Retrieved January 19, 2026, from [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018, July 22). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Springer. Retrieved January 19, 2026, from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved January 19, 2026, from [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved January 19, 2026, from [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development - ACS Publications. Retrieved January 19, 2026, from [Link]

  • Peptide Characterisation Methods and Impurity Detection. (2023, May 9). Oxford Global. Retrieved January 19, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Introduction to Peptide Synthesis. (2010, October 1). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. (2018, June 3). PubMed. Retrieved January 19, 2026, from [Link]

Sources

Method

Application Note: A Strategic Approach to the Chiral Separation of Amino-(tetrahydro-pyran-3-YL)-acetic Acid Enantiomers by HPLC

Abstract This application note presents a detailed guide for the development of a robust method for the chiral separation of the enantiomers of Amino-(tetrahydro-pyran-3-YL)-acetic acid. As a cyclic, non-proteinogenic am...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the development of a robust method for the chiral separation of the enantiomers of Amino-(tetrahydro-pyran-3-YL)-acetic acid. As a cyclic, non-proteinogenic amino acid derivative, the stereoisomeric purity of this compound is critical in pharmaceutical development, where the pharmacological and toxicological profiles of enantiomers can differ significantly. This document outlines a strategic approach using High-Performance Liquid Chromatography (HPLC) with a focus on direct enantioseparation using Chiral Stationary Phases (CSPs). We provide a comprehensive rationale for methodology selection, a detailed experimental protocol, and guidance on method optimization, designed for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Cyclic Amino Acid Derivatives

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a heterocyclic amino acid analog. In drug discovery and development, such scaffolds are of increasing interest due to their conformational rigidity and potential for novel pharmacological activities. The presence of at least two stereocenters in this molecule means that its enantiomers can exhibit profound differences in biological activity, metabolic stability, and toxicity. Consequently, the development of reliable analytical methods to separate and quantify these enantiomers is a prerequisite for preclinical and clinical studies.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for chiral separations. The primary strategies for resolving enantiomers via HPLC include:

  • Direct Separation: Utilizes a Chiral Stationary Phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

  • Indirect Separation: Involves pre-column derivatization of the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

  • Chiral Mobile Phase Additives (CMPA): A chiral selector is added to the mobile phase to form diastereomeric complexes with the analytes in-situ.

For underivatized amino acids and their derivatives, the direct approach using CSPs is often preferred due to its simplicity, as it avoids the potential for side reactions and racemization during derivatization.

Strategic Selection of the Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter for achieving successful chiral separation. Based on the structure of Amino-(tetrahydro-pyran-3-YL)-acetic acid, which possesses both an amino group and a carboxylic acid group, making it a zwitterionic compound at certain pH values, the following CSPs are recommended for initial screening:

  • Zwitterionic CSPs: These phases, often based on cinchona alkaloids or other amphoteric molecules, are specifically designed for the enantioseparation of amphiprotic molecules like amino acids.[1] They offer multiple interaction modes, including ion-exchange and hydrogen bonding, which are highly effective for chiral recognition of underivatized amino acids.[1]

  • Macrocyclic Glycopeptide CSPs: Phases like those based on teicoplanin or vancomycin (e.g., CHIROBIOTIC T) are known for their broad enantioselectivity for a wide range of molecules, including cyclic amino acids.[2] The complex three-dimensional structure of these CSPs provides a multitude of chiral recognition sites.

  • Crown Ether CSPs: These are particularly well-suited for the separation of primary amine-containing compounds, including amino acid enantiomers.[3]

For this application note, we will focus on a method development strategy centered around a zwitterionic CSP due to its high success rate with similar analytes.[1]

Experimental Protocol: Chiral Separation by HPLC

This protocol provides a starting point for the method development for the chiral separation of Amino-(tetrahydro-pyran-3-YL)-acetic acid enantiomers.

Materials and Instrumentation
  • HPLC System: A quaternary or binary HPLC system with a UV detector or a Mass Spectrometer (MS).

  • Chiral Column: CHIRALPAK® ZWIX(+) (or ZWIX(-)), 250 x 4.6 mm, 3 µm (or a similar zwitterionic CSP).

  • Mobile Phase Solvents: HPLC grade methanol, acetonitrile, water, and additives such as formic acid and diethylamine.

  • Sample: A racemic standard of Amino-(tetrahydro-pyran-3-YL)-acetic acid, and individual enantiomers if available.

Chromatographic Conditions
ParameterRecommended Starting ConditionRationale
Column CHIRALPAK® ZWIX(+)Zwitterionic CSP designed for amino acid separation.[1]
Mobile Phase Methanol/Water (95:5, v/v) with 25 mM formic acid and 12.5 mM diethylamineMethanol is a suitable protic solvent for zwitterionic CSPs.[1] The acidic and basic additives control the ionization state of the analyte and the stationary phase, which is crucial for the ion-exchange mechanism of separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can influence selectivity; starting at ambient temperature is recommended.
Detection UV at 210 nm or MSThe analyte may have low UV absorbance; MS detection provides higher sensitivity and specificity.
Injection Volume 5 µLShould be optimized based on sample concentration.
Sample Preparation Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.To ensure compatibility with the chromatographic system.
Method Optimization Strategy

If the initial conditions do not provide adequate separation (Resolution < 1.5), the following parameters should be systematically adjusted:

  • Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of methanol to water. Increasing the water content can sometimes enhance retention and improve resolution.[1] Acetonitrile can be used as an alternative to methanol.

    • Acidic and Basic Additives: The concentration and ratio of the acidic (e.g., formic acid, acetic acid) and basic (e.g., diethylamine, ammonia) additives are critical. A systematic variation of these concentrations should be performed to find the optimal balance for retention and selectivity.

  • Column Temperature:

    • Vary the column temperature between 10 °C and 40 °C. Lower temperatures often lead to better resolution, although this can increase analysis time and backpressure.

  • Flow Rate:

    • Reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase the efficiency of the separation and improve resolution.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for developing the chiral separation method.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_method_dev Method Development & Optimization start Racemic Standard of Amino-(tetrahydro-pyran-3-YL)-acetic acid prep_sample Dissolve in Mobile Phase (1 mg/mL) start->prep_sample hplc_system HPLC System with Zwitterionic CSP prep_sample->hplc_system detection UV/MS Detection hplc_system->detection initial_conditions Run Initial Conditions detection->initial_conditions evaluate_sep Evaluate Separation (Resolution > 1.5?) initial_conditions->evaluate_sep optimize_mp Optimize Mobile Phase (Organic/Water Ratio, Additives) evaluate_sep->optimize_mp No final_method Final Validated Method evaluate_sep->final_method Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->initial_conditions

Caption: Workflow for Chiral HPLC Method Development.

Hypothetical Chiral Recognition Mechanism

The chiral recognition on a zwitterionic CSP is a multi-modal process. The following diagram illustrates the potential interactions between the analyte and the stationary phase.

Chiral_Recognition cluster_csp Zwitterionic Chiral Stationary Phase cluster_analyte Analyte: Amino-(tetrahydro-pyran-3-YL)-acetic acid csp_anionic Anionic Site (e.g., Sulfonic Acid) csp_cationic Cationic Site (e.g., Quaternary Amine) csp_hbond_donor H-Bond Donor csp_hbond_acceptor H-Bond Acceptor analyte_cationic Protonated Amino Group (-NH3+) analyte_cationic->csp_anionic Ionic Interaction analyte_cationic->csp_hbond_acceptor Hydrogen Bonding analyte_anionic Deprotonated Carboxyl Group (-COO-) analyte_anionic->csp_cationic Ionic Interaction analyte_hbond Tetrahydropyran Oxygen (H-Bond Acceptor) analyte_hbond->csp_hbond_donor Hydrogen Bonding

Caption: Potential Chiral Recognition Interactions.

Conclusion

This application note provides a strategic and scientifically grounded protocol for the chiral separation of Amino-(tetrahydro-pyran-3-YL)-acetic acid enantiomers. By employing a zwitterionic chiral stationary phase and systematically optimizing the mobile phase and other chromatographic parameters, a robust and reliable HPLC method can be developed. This is an essential step in the pharmaceutical development process to ensure the safety and efficacy of chiral drug candidates. The principles and methodologies described herein are also applicable to the chiral separation of other novel, cyclic amino acid derivatives.

References

  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Gübitz, G., & Schmid, M. G. (1986). Novel Chiral Stationary Phases for the Resolution of the Enantiomers of Amino Acids by Ligand Exchange Chromatography.

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Application

Application Note: Strategic Incorporation of Amino-(tetrahydro-pyran-3-YL)-acetic Acid in Peptidomimetic Design

Introduction: The Need for Conformational Constraint in Modern Drug Discovery The therapeutic potential of peptides is immense, governing a vast array of physiological processes with high specificity and potency. However...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Conformational Constraint in Modern Drug Discovery

The therapeutic potential of peptides is immense, governing a vast array of physiological processes with high specificity and potency. However, native peptides often suffer from significant liabilities, including poor metabolic stability and low oral bioavailability, which limit their clinical utility.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a compelling strategy to overcome these limitations.[3][4] A cornerstone of modern peptidomimetic design is the introduction of conformational constraints.[5][6] By reducing the flexibility of the peptide backbone, we can pre-organize the molecule into its bioactive conformation, leading to enhanced receptor binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[3][7]

This application note introduces Amino-(tetrahydro-pyran-3-YL)-acetic acid (Atha) , a novel, non-natural α-amino acid designed to impart significant conformational rigidity. The saturated tetrahydropyran (THP) ring serves as a robust scaffold that restricts torsional angles and introduces unique stereochemical and electronic features.[8][9] The THP moiety, a bioisostere of a cyclohexane ring, offers lower lipophilicity and a potential hydrogen bond acceptor in its ether oxygen, which can be exploited to fine-tune pharmacokinetics and target interactions.[8]

This guide provides a comprehensive overview of Atha's properties, detailed protocols for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptidomimetics.

Physicochemical and Conformational Properties of Atha

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a structurally unique building block. Its core feature is the tetrahydropyran (THP) ring, a six-membered saturated heterocycle.

Key Structural Features:

  • Conformational Rigidity: Like cyclohexane, the THP ring predominantly adopts a low-energy chair conformation. This conformation locks the substituents in pseudo-axial or pseudo-equatorial positions, severely restricting the rotational freedom around the peptide backbone's φ (phi) and ψ (psi) dihedral angles. This is the primary mechanism by which Atha induces a specific secondary structure, such as a β-turn or helical motif, in a peptide sequence.

  • Stereochemistry: The Atha molecule possesses at least two chiral centers, leading to four possible stereoisomers ((3R,αR), (3S,αS), (3R,αS), and (3S,αR)). The specific stereoisomer used will dictate the precise geometry and vectoral projection of the amino and carboxyl groups, offering a powerful tool for rationally designing peptidomimetics with defined three-dimensional shapes.

  • Polarity and Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor.[8] This feature can improve the solubility of the resulting peptide and offers an additional point of interaction with biological targets. Compared to its carbocyclic analog (cyclohexyl-based amino acid), the THP ring generally imparts lower lipophilicity, which can be beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[8]

Diagram: Bioisosteric Relationship and Conformational Constraint

G cluster_0 Flexible Peptide Backbone cluster_1 Constrained Peptidomimetic cluster_2 Resulting Properties Ala Alanine Residue Gly Glycine Residue Ala->Gly High Torsional Freedom (φ, ψ) Atha Atha Residue (Tetrahydropyran Scaffold) Ala->Atha Incorporation of Atha Xaa Adjacent Residue Atha->Xaa Restricted Torsional Angles (φ, ψ) Prop1 Structural Pre-organization Xaa->Prop1 Prop2 Increased Receptor Affinity Prop1->Prop2 Prop3 Enhanced Proteolytic Stability Prop1->Prop3

Caption: Optimized SPPS cycle for incorporating the sterically demanding Atha residue.

Cleavage, Purification, and Characterization

Cleavage from Resin

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.

  • Procedure: Treat the peptide-resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide containing Atha should be purified and characterized using standard analytical techniques.

  • Purification:

    • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% Trifluoroacetic Acid (TFA).

  • Characterization:

    • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to confirm the correct molecular weight of the purified peptide. The observed mass should match the calculated theoretical mass of the Atha-containing sequence.

    • Analytical HPLC: Assess the purity of the final product by injecting a small sample onto an analytical RP-HPLC system. Purity should typically be >95% for biological assays.

    • NMR Spectroscopy: For detailed structural analysis, 1D and 2D NMR (e.g., COSY, TOCSY, NOESY) can be used to confirm the incorporation of the Atha residue and to study its effect on the peptide's solution-state conformation. The constrained nature of the THP ring often results in well-dispersed and sharp NMR signals, facilitating structural elucidation.

Conclusion

Amino-(tetrahydro-pyran-3-YL)-acetic acid (Atha) is a powerful and versatile building block for peptidomimetic design. Its rigid tetrahydropyran scaffold provides a reliable method for inducing conformational constraint, a key strategy for enhancing the therapeutic properties of peptides. [3][5]While its steric bulk demands optimized coupling protocols during SPPS, the successful incorporation of Atha can lead to peptidomimetics with improved metabolic stability, receptor affinity, and selectivity. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully utilize this promising tool in the development of next-generation peptide therapeutics.

References

  • Katritzky, A. R., et al. (2010). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [Link]

  • Sorrenti, M., et al. (2023). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. National Institutes of Health. Available at: [Link]

  • Albericio, F., & de la Torre, B. G. (2020). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. Available at: [Link]

  • Li, Z. R., & Yang, S. (2012). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics. PLOS ONE. Available at: [Link]

  • Kumar, P., & Kizhakkedathu, J. N. (2023). Membrane-Active Peptides and Their Potential Biomedical Application. PubMed Central. Available at: [Link]

  • Montero, A., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]

  • Payne, R. J., et al. (2021). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. PubMed Central. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

  • Papini, A. M., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available at: [Link]

  • Eliel, E. L., et al. (1996). Flexible molecules with defined shape. Part 3. Conformational analysis of bis(tetrahydropyran-2-yl)methanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

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  • Various Authors. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
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  • Udenigwe, C. C., & Howard, A. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Albericio, F., et al. (2018). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]

  • Fairlie, D. P. (2022). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. RSC Publishing. Available at: [Link]

  • Dziuba, B., & Iłowska, J. (2011). Manufacturing of peptides exhibiting biological activity. PubMed Central. Available at: [Link]

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  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]

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Method

Application Note: Bio-conjugation Strategies for Amino-(tetrahydro-pyran-3-YL)-acetic Acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive technical guide on the principles and protocols for the bio-conjugation of Amino-(tetrahydro-pyran-3-YL)-a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the principles and protocols for the bio-conjugation of Amino-(tetrahydro-pyran-3-YL)-acetic acid. This non-canonical amino acid, with its unique tetrahydropyran scaffold, serves as a valuable linker in drug development, including antibody-drug conjugates (ADCs) and PROTACs. Its bifunctional nature, possessing both a primary amine and a carboxylic acid, allows for versatile and chemoselective conjugation strategies. We will explore detailed methodologies for targeting each functional group, emphasizing the chemical rationale behind protocol steps to ensure robust and reproducible outcomes. This guide is designed to empower researchers to confidently incorporate this molecule into their bioconjugate constructs.

Introduction: The Molecule and Its Potential

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a synthetic amino acid derivative featuring a stable, hydrophilic tetrahydropyran ring.[1] This structure imparts favorable physicochemical properties, such as enhanced solubility and structural rigidity, making it an attractive building block in medicinal chemistry.[1] Its true utility in bio-conjugation, however, lies in its two orthogonal reactive handles: a primary amine (-NH₂) and a carboxylic acid (-COOH).

This bifunctionality allows for its directed incorporation into biomolecules. It can be linked to a protein through one functional group, leaving the other available for subsequent attachment of a payload, such as a small molecule drug or a fluorescent probe. Understanding how to selectively address these functional groups is paramount for creating well-defined and effective bioconjugates.

Core Principles: Achieving Chemoselectivity

The central challenge and opportunity when working with Amino-(tetrahydro-pyran-3-YL)-acetic acid is chemoselectivity . The goal is to activate and react one functional group while the other remains dormant. This is typically achieved through two main approaches:

  • pH Control: The reactivity of the primary amine is highly dependent on pH. The unprotonated form (-NH₂) is the active nucleophile required for reactions. At acidic pH (<7), the amine is predominantly protonated (-NH₃⁺) and non-reactive. Conversely, carboxylic acid activation with carbodiimides is most efficient at a slightly acidic pH (4.5-6.0). This pH differential provides a natural window for selective reactions.

  • Protecting Groups: For ultimate control, especially in multi-step syntheses, one functional group can be chemically "capped" with a protecting group. Common strategies include using a tert-butyloxycarbonyl (Boc) group for the amine or an ester for the carboxylic acid.[2][3] These groups can be selectively removed under specific conditions (e.g., acid for Boc) that do not affect the rest of the molecule, revealing the functional group for the next reaction step.[4]

This guide will focus on direct conjugation methods where selectivity is controlled by reaction conditions.

Conjugation via the Amine Terminus: Forming Amide Bonds

The primary amine of Amino-(tetrahydro-pyran-3-YL)-acetic acid is a potent nucleophile, making it an excellent target for reaction with activated esters. The most common and reliable method involves the use of N-Hydroxysuccinimide (NHS) esters.

Method A: N-Hydroxysuccinimide (NHS) Ester Acylation

This strategy is ideal for conjugating the molecule to a biomolecule (e.g., an antibody, protein) that has been pre-activated with an NHS-ester crosslinker.

Mechanism: The reaction is a nucleophilic acyl substitution. The unprotonated primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[5]


}

Workflow for NHS ester reaction with the primary amine.

Experimental Protocol: NHS Ester Conjugation

  • Reagent Preparation:

    • Molecule Stock: Prepare a 10-50 mM stock solution of Amino-(tetrahydro-pyran-3-YL)-acetic acid in an appropriate buffer (e.g., 1X PBS) or an organic solvent like DMSO if solubility is a concern.

    • Biomolecule-NHS Ester: Your biomolecule of interest should be buffer-exchanged into an amine-free buffer, such as 1X PBS or 100 mM sodium bicarbonate buffer, at a pH of 7.2-8.5. Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.

    • Quenching Solution: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.

  • Conjugation Reaction:

    • Scientist's Note: The molar excess of the amino-acid linker over the NHS-ester activated biomolecule is a critical parameter to optimize. A higher excess will drive the reaction to completion but may require more extensive purification.

    • Add a 10- to 50-fold molar excess of the Amino-(tetrahydro-pyran-3-YL)-acetic acid stock solution to the prepared Biomolecule-NHS Ester solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The lower temperature can help minimize hydrolysis of the NHS ester, which is a competing side reaction.[5]

  • Quenching:

    • Rationale: This step deactivates any unreacted NHS esters, preventing non-specific reactions in downstream applications.

    • Add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove the excess unreacted linker and byproducts (e.g., NHS, quenching agent) using size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., 1X PBS).

Table 1: Key Parameters for NHS Ester Conjugation

ParameterRecommended RangeRationale
pH 7.2 - 8.5Balances amine nucleophilicity with NHS ester stability.[6]
Temperature 4°C to 25°CLower temperature reduces hydrolysis of NHS ester.
Buffer PBS, Bicarbonate, HEPESMust be free of primary amines to avoid competition.
Molar Excess 10x - 50x (Linker:Biomolecule)Drives the reaction forward; requires optimization.
Reaction Time 1 - 4 hours (RT) or 4 - 12 hours (4°C)Dependent on reactant stability and concentration.

Conjugation via the Carboxylic Acid Terminus

To conjugate via the carboxylic acid, it must first be activated to create a reactive intermediate that is susceptible to nucleophilic attack by an amine on the target biomolecule (e.g., a lysine residue). The gold-standard method for this is using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in combination with NHS.

Method B: EDC/NHS Carbodiimide Chemistry

Mechanism: This is a two-step process performed in a single pot.

  • Activation: EDC reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[7][8]

  • Stabilization & Reaction: This intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS captures the activated carboxyl, forming a more stable, amine-reactive NHS ester.[9] This semi-stable intermediate then efficiently reacts with primary amines on the target biomolecule to form a stable amide bond.[10]


}

Workflow for EDC/NHS activation and conjugation.

Experimental Protocol: EDC/NHS Conjugation

  • Critical Note: Since the starting material has a free amine, this protocol assumes the target biomolecule is an amine-containing species (e.g., a protein). To prevent self-polymerization, a large molar excess of the Amino-(tetrahydro-pyran-3-YL)-acetic acid linker must be used to favor the reaction with the target biomolecule over self-reaction. For absolute control, the amine on the linker should be protected (e.g., with a Boc group) prior to this reaction.

  • Reagent Preparation:

    • Activation Buffer: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0.

    • Linker Solution: Dissolve Amino-(tetrahydro-pyran-3-YL)-acetic acid in the Activation Buffer.

    • EDC/NHS Solution: Freshly prepare a solution of EDC and NHS in the Activation Buffer. A common starting point is 20 mM EDC and 50 mM NHS.

    • Biomolecule: Your target biomolecule should be in a carboxyl-free buffer, such as PBS or HEPES, at pH 7.2-7.5.

  • Activation Step:

    • Rationale: This step is performed at an acidic pH to maximize the efficiency of the EDC reaction while minimizing the nucleophilicity of any primary amines, thereby reducing side reactions.

    • In a microfuge tube, combine the Linker Solution with the freshly prepared EDC/NHS solution. A typical molar ratio is 1:2:5 (Carboxyl:EDC:NHS).

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Step:

    • Immediately add the activated linker solution to your target biomolecule solution. The pH of the final reaction mixture should be adjusted to 7.2-7.5 to deprotonate the target amines for efficient reaction.

    • The molar ratio of activated linker to the biomolecule should be optimized, but a 20- to 100-fold excess is a common starting point.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Remove excess reagents and byproducts via dialysis or size-exclusion chromatography as described in the previous protocol.

Table 2: Key Parameters for EDC/NHS Conjugation

ParameterRecommended RangeRationale
Activation pH 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
Conjugation pH 7.2 - 7.5Deprotonates target amines for nucleophilic attack.
Reagents EDC, NHS (or Sulfo-NHS)NHS stabilizes the reactive intermediate, increasing yield.[9]
Molar Ratios Optimize (e.g., 1:2:5 COOH:EDC:NHS)Ensures efficient activation and stabilization.
Temperature 25°CStandard condition for efficient reaction kinetics.

Verification and Characterization of the Conjugate

Successful conjugation must always be verified. A protocol is only trustworthy if its output can be validated.

  • Mass Spectrometry (MS): This is the most definitive technique. ESI-MS or MALDI-TOF can be used to determine the exact mass of the final conjugate.[11] The mass increase should correspond to the mass of the incorporated Amino-(tetrahydro-pyran-3-YL)-acetic acid minus the mass of water (for EDC/NHS) or NHS (for NHS ester reactions). Analysis of intact vs. reduced antibody chains can confirm attachment sites.[12]

  • HPLC Analysis: Techniques like Reversed-Phase (RP-HPLC) or Size-Exclusion (SEC-HPLC) can be used to separate the final conjugate from unreacted starting materials.[13] A shift in retention time and the appearance of a new, clean peak are indicative of a successful reaction.

  • SDS-PAGE: For protein conjugates, a shift in the molecular weight band on an SDS-PAGE gel can provide qualitative evidence of successful conjugation.

References

  • Frontiers in Chemistry. (2020). Glycoconjugations of Biomolecules by Chemical Methods. [Link]

  • ResearchGate. (2021). Reaction mechanism of the NHS/EDC reaction. [Link]

  • Creative Biolabs. Chemical Conjugation. [Link]

  • Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Gildersleeve, J. C., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. [Link]

  • ACS Publications. (2011). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Langmuir. [Link]

  • ACS Publications. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. [Link]

  • ResearchGate. (2019). Conjugate characterization. (A) HPLC and HPLC-MS analysis.... [Link]

  • PubMed Central. (2025). β-alkoxy enones for biocompatible primary amine conjugation. [Link]

  • RSC Publishing. (2012). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. [Link]

  • Waters Corporation. Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. [Link]

  • PubMed Central. (2022). Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. [Link]

  • Chem-Impex. Amino-(tetrahydropyran-3-yl)acetic acid. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Taylor & Francis Online. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]

  • LCGC International. (2020). Perspectives and Characterization on Antibody–Drug Conjugates. [Link]

  • ResearchGate. (2025). Amino Acid-Protecting Groups. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • PubMed Central. (2013). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy. [Link]

  • Semantic Scholar. (2008). Improved procedure for direct coupling of carbohydrates to proteins via reductive amination. [Link]

  • Royal Society of Chemistry. (2017). Amino acid and peptide bioconjugates. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of Amino-(tetrahydro-pyran-3-YL)-acetic Acid Derivatives

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold The Amino-(tetrahydro-pyran-3-YL)-acetic acid scaffold represents a promising, yet largely unexplored, chemical space for the development of novel the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The Amino-(tetrahydro-pyran-3-YL)-acetic acid scaffold represents a promising, yet largely unexplored, chemical space for the development of novel therapeutics. Its structural features, including a constrained heterocyclic ring, a chiral center, and an amino acid moiety, suggest a high potential for specific and potent interactions with a variety of biological targets. High-throughput screening (HTS) is an essential first step in elucidating the biological activities of a library of such derivatives and identifying starting points for drug discovery programs.[1][2]

This document provides a comprehensive guide to designing and implementing robust HTS campaigns for this novel compound class. We move beyond generic templates to offer a strategic framework grounded in scientific causality, enabling researchers to select and optimize assays tailored to the most probable target classes for this scaffold: G-Protein Coupled Receptors (GPCRs), ion channels, and enzymes. The protocols herein are designed as self-validating systems, incorporating primary screens for hit identification and orthogonal secondary assays for hit confirmation, thereby minimizing false positives and ensuring data integrity.[2][3]

Strategic Framework for HTS Campaign Design

The initial phase of screening a novel library requires a broad yet strategic approach. Given the structural characteristics of the Amino-(tetrahydro-pyran-3-YL)-acetic acid core, we hypothesize potential interactions with binding pockets that accommodate amino acid-like structures or constrained ring systems. Therefore, our HTS strategy will focus on three diverse and high-impact target families.

Target Family 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of membrane receptors and are the targets of approximately 40% of currently marketed drugs.[4] Their diverse signaling pathways make them prime candidates for modulation by novel small molecules.[5] We will employ a cell-based functional assay for the primary screen to capture the integrated cellular response to receptor modulation.

Workflow for GPCR Target Screening

GPCR_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Screens Primary_Assay Calcium Flux Assay (FLIPR) ~10µM Compound Concentration Hit_Identification Identify Compounds Inducing Calcium Mobilization Primary_Assay->Hit_Identification High-throughput Dose_Response Dose-Response Curve (Calcium Flux Assay) Hit_Identification->Dose_Response Confirm Activity Orthogonal_Assay cAMP Detection Assay (HTRF) Agonist/Antagonist Modes Dose_Response->Orthogonal_Assay Validate Mechanism Selectivity_Panel Screen Against Related GPCRs Orthogonal_Assay->Selectivity_Panel Assess Specificity Confirmed_Hits Confirmed Hits Selectivity_Panel->Confirmed_Hits

Caption: Workflow for identifying and validating GPCR modulators.

Protocol 1A: Primary HTS - Cell-Based Calcium Flux Assay

This assay is ideal for identifying modulators of Gq-coupled GPCRs, which signal through the release of intracellular calcium.[4] Many HTS systems also use recombinant cell lines that force Gs and Gi-coupled receptor activation through an artificial calcium readout.[4]

Principle: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent Gq pathway signaling, intracellular calcium levels rise, leading to a detectable increase in fluorescence. This is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

Methodology:

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the target GPCR into 384-well, black-walled, clear-bottom microplates at a density of 15,000-25,000 cells/well. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Dye Loading: Aspirate the culture medium and add 20 µL of dye-loading solution (e.g., Fluo-4 AM with probenecid in HBSS) to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Transfer 5-10 µL of Amino-(tetrahydro-pyran-3-YL)-acetic acid derivatives (typically at a final concentration of 10 µM) from the compound library plate to the assay plate using an automated liquid handler.

  • Signal Detection: Place the assay plate into a FLIPR instrument. Read the baseline fluorescence for 10-20 seconds.

  • Agonist Addition (for antagonist screening): Add a known agonist at an EC₈₀ concentration and continue reading fluorescence for 90-180 seconds to detect inhibition of the signal. For agonist screening, add buffer instead.

  • Data Analysis: Calculate the maximum fluorescence signal change over baseline. Normalize the data to positive (known agonist) and negative (DMSO vehicle) controls.

Protocol 1B: Secondary HTS - HTRF® cAMP Assay

This assay serves as an orthogonal method to confirm hits and determine their mechanism of action, particularly for Gs- and Gi-coupled receptors.[6][7]

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology that combines FRET with time-resolved measurement.[6][8] The assay uses a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP conjugated to an acceptor fluorophore (e.g., d2). Endogenous cAMP produced by the cell upon GPCR activation competes with the d2-labeled cAMP for antibody binding. High cellular cAMP levels disrupt the FRET, leading to a decrease in the HTRF signal.[6]

Methodology:

  • Cell Stimulation: Plate cells as in Protocol 1A. On the day of the assay, treat the cells with the hit compounds at various concentrations for a defined period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor like IBMX.

  • Cell Lysis: Add 5 µL of cell lysis buffer to each well.

  • Reagent Addition: Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP-cryptate antibody.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Signal Detection: Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[9]

  • Data Analysis: Calculate the ratio of the two emission signals and normalize to controls. Determine IC₅₀ or EC₅₀ values from the dose-response curves.

Target Family 2: Ion Channels

Ion channels are critical drug targets for a range of diseases, including cardiovascular and neurological disorders.[10] Their modulation can be detected using flux-based assays that are highly amenable to HTS.[11][12]

Protocol 2A: Primary HTS - Fluorescence-Based Ion Flux Assay

Principle: This method uses ion-specific fluorescent probes or membrane potential-sensitive dyes to detect ion channel activity.[11] For potassium channels, a common approach is a thallium (Tl⁺) flux assay, as Tl⁺ is a surrogate for K⁺ and can be detected by specific fluorescent indicators. An increase in Tl⁺ influx upon channel opening quenches the intracellular dye's fluorescence.

Methodology:

  • Cell Plating: Plate cells expressing the target ion channel in 384-well microplates as described previously.

  • Dye Loading: Load cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™) for 60-90 minutes at room temperature.

  • Compound Incubation: Add hit compounds from the Amino-(tetrahydro-pyran-3-YL)-acetic acid library and incubate for 15-30 minutes.

  • Signal Detection: Place the plate in a fluorescence plate reader.

  • Stimulus Addition: Add a stimulus solution containing Tl⁺ and a known channel activator (to screen for inhibitors) or just Tl⁺ (to screen for activators).

  • Data Analysis: Monitor the change in fluorescence over time. Hits are identified by their ability to either enhance or prevent the fluorescence quench compared to controls.

Protocol 2B: Secondary HTS - Automated Electrophysiology

Automated patch-clamp electrophysiology is the gold standard for ion channel research, providing direct measurement of ion currents.[12] High-throughput systems make this technology accessible for secondary screening.

Principle: Cells are automatically captured on a planar substrate containing a micro-aperture. A high-resistance (giga-seal) is formed, and the cell membrane is ruptured to achieve the whole-cell patch-clamp configuration. Test compounds are applied, and the resulting changes in ion channel currents are measured directly.[13]

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the cells expressing the target ion channel.

  • System Setup: Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated electrophysiology platform (e.g., Qube or Patchliner).

  • Automated Patch-Clamp: The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

  • Voltage Protocol: Apply a specific voltage protocol designed to activate the target channel and record the resulting currents.

  • Data Analysis: Analyze the current traces to determine the effect of each compound on channel activity (e.g., inhibition, activation, or modulation of gating). Calculate IC₅₀ or EC₅₀ values from dose-response experiments.

Target Family 3: Enzymes (Kinases as an Exemplar)

Enzymes are a cornerstone of drug discovery.[14] Biochemical assays, which measure the direct interaction of a compound with a purified target protein, are highly effective for screening enzyme inhibitors.[3][15][16]

Workflow for Enzyme Inhibitor Screening

Enzyme_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Confirmatory Screens Primary_Assay Fluorescence Polarization (FP) Competition Assay Hit_Identification Identify Compounds Displacing Fluorescent Tracer Primary_Assay->Hit_Identification High-throughput Dose_Response Dose-Response Curve (FP Assay) Determine IC50 Hit_Identification->Dose_Response Confirm Activity Orthogonal_Assay AlphaLISA Substrate Phosphorylation Assay Dose_Response->Orthogonal_Assay Validate Inhibition Mechanism_Study Enzyme Kinetics (e.g., ATP Competition) Orthogonal_Assay->Mechanism_Study Elucidate MOA Confirmed_Hits Confirmed Hits Mechanism_Study->Confirmed_Hits

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Protocol 3A: Primary HTS - Fluorescence Polarization (FP) Assay

FP is a homogeneous technique well-suited for HTS, measuring changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[17][18][19]

Principle: A small fluorescently labeled molecule (a "tracer" or "probe") that binds to the target enzyme is used. When unbound, the tracer tumbles rapidly in solution, depolarizing emitted light. When bound to the large enzyme, its rotation slows, and the emitted light remains polarized.[20] Test compounds from the library compete with the tracer for binding. Inhibitors will displace the tracer, causing a decrease in fluorescence polarization.[17]

Methodology:

  • Reagent Preparation: Prepare assay buffer, purified target kinase, a fluorescently labeled ATP-competitive tracer, and the compound library plate.

  • Assay Assembly: In a 384-well, low-volume, black microplate, add:

    • 5 µL of the Amino-(tetrahydro-pyran-3-YL)-acetic acid derivative (or DMSO control).

    • 5 µL of the target kinase.

    • 5 µL of the fluorescent tracer.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a microplate reader equipped with filters for fluorescence polarization. The reader measures the intensity of light emitted parallel and perpendicular to the plane of excitation.[21]

  • Data Analysis: The instrument software calculates the millipolarization (mP) value. Hits are identified as wells with a significant decrease in mP compared to the no-inhibitor controls.

Protocol 3B: Secondary HTS - AlphaLISA® Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology that requires no wash steps, making it ideal for confirming enzyme inhibition.[22][23]

Principle: The assay measures the product of the enzymatic reaction (e.g., a phosphorylated substrate).[22] Donor beads are coated with an antibody that recognizes a common tag on the substrate (e.g., biotin), while Acceptor beads are coated with an antibody that specifically recognizes the modified substrate (e.g., a phospho-specific antibody). When the enzyme is active, it modifies the substrate, allowing the Donor and Acceptor beads to come into close proximity. Excitation of the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[24][25][26] Inhibitors prevent substrate modification, thus no signal is produced.

Methodology:

  • Kinase Reaction: In a 384-well microplate, incubate the target kinase, its biotinylated substrate, and ATP with various concentrations of the hit compound.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: Add a mixture of streptavidin-coated Donor beads and anti-phospho-substrate antibody-coated Acceptor beads.

  • Incubation: Incubate in the dark at room temperature for 60 minutes.

  • Signal Detection: Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis: Normalize the luminescent signal to controls and calculate the IC₅₀ value for each confirmed inhibitor.

Data Presentation and Interpretation

For all HTS campaigns, robust data analysis is critical. The performance of an assay is typically evaluated using the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Table 1: Representative HTS Data Summary

ParameterCalcium Flux (GPCR)FP (Enzyme)AlphaLISA (Enzyme)
Plate Format 384-well384-well384-well
Primary [Cpd] 10 µM10 µMN/A
Signal Window (S/B) > 5-fold> 100 mP change> 10-fold
Z'-Factor > 0.6> 0.7> 0.8
Primary Hit Rate 0.5 - 1.5%0.5 - 2.0%N/A
Confirmatory Assay HTRF cAMPAlphaLISAN/A
Confirmation Rate > 60%> 70%N/A

References

  • Vertex AI Search. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
  • PubMed. (n.d.). Flux assays in high throughput screening of ion channels in drug discovery.
  • Wiley Online Library. (n.d.). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines.
  • MDPI. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Mary Ann Liebert, Inc., publishers. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery.
  • Celtarys Research. (n.d.). HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR.
  • PMC - NIH. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • PubMed. (n.d.). High-Throughput Screening for Allosteric Modulators of GPCRs.
  • Bentham Open Archives. (n.d.). The Use of AlphaScreen Technology in HTS: Current Status.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Agilent. (2021, February 2). High-Throughput GPCR Assay Development.
  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • PubMed. (2009, May 28). HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications.
  • ACS Publications. (2023, April 21). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators.
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Celtarys Research. (n.d.). Fluorescence Polarization | FP.
  • Frontiers. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Revvity. (n.d.). AlphaLISA and AlphaScreen No-wash Assays.
  • Evotec. (n.d.). Biochemical Assay Services.
  • Assay Genie. (n.d.). High-Throughput Screening Assays.
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF.
  • BMG LABTECH. (n.d.). AlphaScreen.

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Method

The Tetrahydropyran Glycine Scaffold: A Privileged Motif in Modern Enzyme Inhibitor Design

Senior Application Scientist Note: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and precise...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic tractability, favorable physicochemical properties, and precise vectoral orientation for target engagement is paramount. Among these, non-aromatic heterocyclic systems have gained significant traction. This guide focuses on Amino-(tetrahydro-pyran-3-YL)-acetic acid , a versatile, sp³-rich building block, and its strategic application in the development of potent and selective enzyme inhibitors. The inherent conformational pre-organization of the tetrahydropyran (THP) ring, coupled with the stereochemical complexity offered by the amino acid side chain, provides a robust platform for generating inhibitors against key enzyme families implicated in a spectrum of human diseases. This document serves as a technical guide for researchers, elucidating the rationale behind its use and providing actionable protocols for its incorporation and evaluation in inhibitor development programs.

The Strategic Advantage of the Tetrahydropyran Scaffold

The tetrahydropyran ring is more than a simple cyclic ether; it is a "privileged scaffold" in medicinal chemistry. Its utility stems from several key attributes:

  • Improved Physicochemical Properties: The oxygen atom in the THP ring acts as a hydrogen bond acceptor, often enhancing aqueous solubility and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the drug candidate compared to more lipophilic carbocyclic analogues.[1]

  • Structural Rigidity and Vectoral Control: Unlike floppy acyclic linkers, the chair-like conformation of the THP ring reduces the entropic penalty upon binding to a target. This conformational constraint positions appended functional groups in well-defined three-dimensional space, allowing for precise and high-affinity interactions with enzyme active sites.[2]

  • Synthetic Accessibility: Modern synthetic methodologies have made the creation of substituted tetrahydropyrans, including chiral variants, highly achievable, enabling the exploration of a rich chemical space for structure-activity relationship (SAR) studies.[3]

The specific molecule, "Amino-(tetrahydro-pyran-3-YL)-acetic acid," combines these advantages with the functionality of a non-natural amino acid. This allows for its seamless integration into peptide-like scaffolds or its use as a core fragment for derivatization, targeting enzymes that recognize amino acid or peptide substrates.[1][4]

Key Enzyme Classes Targeted by Tetrahydropyran-Based Inhibitors

Research has demonstrated the efficacy of inhibitors bearing the aminotetrahydropyran scaffold against several critical enzyme families.

Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[5] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[2][6] The aminotetrahydropyran core can mimic the dipeptide substrate, with the amino group interacting with the key acidic residues in the S2 subsite of the enzyme. A patent for novel substituted 3-aminotetrahydropyrans highlights their potential as effective DPP-4 inhibitors.[5]

Cysteine Proteases: Cathepsins

Cathepsins are a family of proteases involved in various physiological processes, and their dysregulation is linked to diseases such as cancer, osteoporosis, and inflammatory disorders.[7][8] The tetrahydropyran scaffold has been successfully incorporated into inhibitors of cathepsins, including Cathepsin C, where it can occupy substrate-binding pockets and position electrophilic "warheads" for covalent modification of the active site cysteine.[7]

Cysteine-dependent Aspartate-directed Proteases: Caspases

Caspases are central to the apoptotic cascade and inflammatory responses, making them attractive targets for therapeutic intervention in cancer and ischemic diseases.[9] While direct examples using our title compound are less common, the principles of peptidomimetic design suggest that the "Amino-(tetrahydro-pyran-3-YL)-acetic acid" scaffold could be used to develop inhibitors that target the substrate recognition sites of caspases, particularly executioner caspases like caspase-3.[9]

Application Protocols: From Synthesis to Inhibition

This section provides detailed, field-proven protocols for the synthesis of a representative inhibitor and its subsequent enzymatic evaluation.

Protocol: Synthesis of a Proposed DPP-4 Inhibitor

This protocol outlines a plausible synthetic route for a DPP-4 inhibitor incorporating the "Amino-(tetrahydro-pyran-3-YL)-acetic acid" scaffold, adapted from established methodologies for related aminotetrahydropyran inhibitors.[5][10]

Objective: To synthesize (S)-2-amino-N-(1-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-yl)-2-(tetrahydro-2H-pyran-3-yl)acetamide as a representative DPP-4 inhibitor.

Diagram of Synthetic Workflow:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A Amino-(tetrahydro-pyran-3-YL)-acetic acid B Boc-protected Acid (1) A->B (Boc)2O, NaOH, THF/H2O D Boc-protected Inhibitor (2) B->D HATU, DIPEA, DMF C 3-amino-1-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazole C->D E Final Inhibitor (3) D->E 4M HCl in Dioxane

Caption: Synthetic scheme for a proposed DPP-4 inhibitor.

Materials:

  • Amino-(tetrahydro-pyran-3-YL)-acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂)O

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • 1-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • 4M HCl in Dioxane

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Boc Protection of the Amino Acid.

    • Dissolve Amino-(tetrahydro-pyran-3-YL)-acetic acid (1.0 eq) in a 1:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add NaOH (2.2 eq) followed by the dropwise addition of a solution of (Boc)₂O (1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with 1M HCl to pH ~3 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected acid (1) . Purity should be assessed by ¹H NMR and LC-MS.

  • Step 2: Amide Coupling.

    • Dissolve the Boc-protected acid (1) (1.0 eq) and 1-(2,4,5-trifluorobenzyl)-1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 10 minutes.

    • Add HATU (1.2 eq) in one portion.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the Boc-protected inhibitor (2) .

  • Step 3: Boc Deprotection.

    • Dissolve the purified Boc-protected inhibitor (2) in a minimal amount of dichloromethane.

    • Add an excess of 4M HCl in dioxane (e.g., 10 eq).

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final inhibitor (3) .

    • Collect the solid by filtration and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol describes a standard method to determine the inhibitory potency (IC₅₀) of the synthesized compound against human recombinant DPP-4.

Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-4. The free AMC (7-Amino-4-methylcoumarin) product is highly fluorescent, and its rate of formation is proportional to enzyme activity. An inhibitor will decrease this rate.

Diagram of Assay Workflow:

G A Prepare Reagents: - Assay Buffer - DPP-4 Enzyme - Inhibitor Dilutions - Substrate (Gly-Pro-AMC) B Plate Setup (96-well, black): - Add Buffer - Add Inhibitor/Vehicle - Add DPP-4 Enzyme A->B C Pre-incubation (10 min @ 37°C) B->C D Initiate Reaction: Add Substrate C->D E Kinetic Read: Fluorescence (Ex/Em = 360/460 nm) for 30 min @ 37°C D->E F Data Analysis: - Calculate Slopes (RFU/min) - Plot % Inhibition vs. [Inhibitor] - Determine IC50 E->F

Caption: Workflow for the DPP-4 fluorometric inhibition assay.

Materials:

  • Human recombinant DPP-4

  • Gly-Pro-AMC (fluorogenic substrate)

  • Sitagliptin (positive control inhibitor)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with kinetic capabilities

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to a working concentration (e.g., 2 mU/mL). Keep on ice.

    • Substrate Solution: Prepare a 200 µM solution of Gly-Pro-AMC in Assay Buffer. Protect from light.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock of the test compound and Sitagliptin in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Protocol (per well):

    • To each well of a 96-well plate, add:

      • 26 µL of Assay Buffer.

      • 2 µL of inhibitor dilution in DMSO (or DMSO alone for 0% inhibition control).

      • 22 µL of DPP-4 Enzyme Solution.

    • Include "no enzyme" background controls containing 48 µL of Assay Buffer and 2 µL of DMSO.

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes (kinetic mode).

    • For each concentration, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

    • Subtract the slope of the "no enzyme" background from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_DMSO_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (nM)Inhibition Mode
Sitagliptin (Control)DPP-418 ± 2Competitive
Inhibitor (3) (Hypothetical)DPP-4To be determinedTo be determined
E-64 (Control)Cathepsin B5 ± 1Irreversible
Z-DEVD-FMK (Control)Caspase-310 ± 3Irreversible
Protocol: General Caspase-3 Inhibition Assay (Fluorometric)

Principle: This assay quantifies the activity of caspase-3, a key executioner of apoptosis, by measuring the cleavage of the specific fluorogenic substrate Ac-DEVD-AMC.[11]

Procedure:

  • Lysate Preparation:

    • Induce apoptosis in a cell line of choice (e.g., Jurkat cells treated with staurosporine). Collect both treated and untreated cells (~2 x 10⁶ cells per sample).

    • Lyse the cell pellets in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA).

    • Centrifuge to pellet debris and collect the supernatant containing the cell lysate. Determine protein concentration using a BCA assay.

  • Assay Protocol:

    • In a black 96-well plate, add 50 µL of cell lysate (normalized for protein content, e.g., 50-100 µg).

    • Add 5 µL of test inhibitor diluted in assay buffer (or buffer alone for control).

    • Prepare a reaction mix containing 2x Reaction Buffer and 10 µL of Ac-DEVD-AMC substrate (50 µM final concentration).

    • Add 50 µL of the reaction mix to each well to start the reaction.

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Read fluorescence (Excitation: 360-400 nm, Emission: 460-505 nm).

    • Calculate % inhibition relative to the control (no inhibitor).

Protocol: General Cathepsin B Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of the cysteine protease Cathepsin B by monitoring the cleavage of the substrate Z-Arg-Arg-AMC.[5]

Procedure:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 2.5 mM DTT and 1 mM EDTA. DTT is crucial for maintaining the active site cysteine in its reduced state.

    • Enzyme: Dilute purified human Cathepsin B in assay buffer.

    • Substrate: Prepare a working solution of Z-Arg-Arg-AMC in assay buffer.

    • Inhibitor: Prepare serial dilutions of the test compound. E-64 is a common positive control.

  • Assay Protocol:

    • In a black 96-well plate, add enzyme solution.

    • Add the test inhibitor at various concentrations.

    • Pre-incubate the enzyme and inhibitor for 5-10 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Monitor the increase in fluorescence kinetically (Excitation: 360 nm, Emission: 465 nm).

    • Calculate reaction rates and determine IC₅₀ values as described for the DPP-4 assay.

Concluding Remarks and Future Directions

Diagram of Drug Discovery Logic:

G A Identify Scaffold: Amino-(tetrahydro-pyran-3-YL)-acetic acid B Target Selection: DPP-4, Cathepsins, Caspases A->B C Rational Inhibitor Design & Synthesis B->C Peptidomimetic Approach D In Vitro Enzymatic Assay (IC50 Determination) C->D E Structure-Activity Relationship (SAR) Studies D->E Iterative Feedback F Lead Optimization: Improve Potency, Selectivity, ADME D->F E->C G In Vivo Efficacy & Toxicity Studies F->G

Caption: Iterative cycle of inhibitor development.

"Amino-(tetrahydro-pyran-3-YL)-acetic acid" represents a highly valuable and versatile starting material for the construction of sophisticated enzyme inhibitors. Its inherent structural and chemical properties provide a solid foundation for developing drug candidates with improved pharmacological profiles. The protocols detailed herein offer a robust framework for researchers to synthesize novel inhibitors based on this scaffold and to rigorously evaluate their biological activity. Future work should focus on exploring diverse substitutions on both the tetrahydropyran ring and the amino acid backbone to build comprehensive SAR models, thereby accelerating the journey from a promising scaffold to a clinically viable therapeutic.

References

  • BPS Bioscience. Cathepsin B Inhibitor Screening Assay Kit. Available from: [Link]

  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Available from: [Link]

  • Assay Genie. Cathepsin B Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Takara Bio. ApoAlert Caspase Fluorescent Assay Kits User Manual. Available from: [Link]

  • ResearchGate. What Are the Best Methods for Activating and Measuring Cathepsin B Activity? Available from: [Link]

  • Xu, F., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Org Lett., 16(20), 5422-5. Available from: [Link]

  • Li, G., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. J Med Chem. Available from: [Link]

  • Mehanna, A. S. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

  • Kelly, M. G., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. ACS Med Chem Lett. Available from: [Link]

  • Boss, C., et al. (2018). A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Chem Biol. Available from: [Link]

  • Sci-Hub. Synthesis of a DPP-4 Inhibitor. Available from: [Link]

  • Singh, S. K., et al. (2025). Design and synthesis of novel 3,7-dihydro-1H-purine-2,6-diones as DPP-4 inhibitors: An in silico, in vitro and in vivo approach. Bioorg Chem. Available from: [Link]

  • Wang, Y., et al. (2024). Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. RSC Med Chem. Available from: [Link]

  • Grote, T., et al. (2021). Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity. J Med Chem. Available from: [Link]

  • Shumate, J., et al. (2023). Synthesis and Evaluation of Amino Acid Ester Substituted Pseudopyronine Derivatives. Journal of Undergraduate Research. Available from: [Link]

  • Al-Obaidi, A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available from: [Link]

  • Sarma, B. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. J Med Chem. Available from: [Link]

  • Kumar, A., et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Int J Mol Sci. Available from: [Link]

  • Marquis, R. W., et al. (1999). Design of potent and selective human cathepsin K inhibitors that span the active site. Proc Natl Acad Sci U S A. Available from: [Link]

  • Chowdhury, I., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death Discov. Available from: [Link]

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Application

Application Notes and Protocols for Cell Permeability Assays of Peptides Containing "Amino-(tetrahydro-pyran-3-YL)-acetic acid"

Introduction: Navigating the Intracellular Frontier with Modified Peptides The therapeutic potential of peptides is immense, offering high specificity and potency. However, a primary obstacle limiting their clinical appl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Intracellular Frontier with Modified Peptides

The therapeutic potential of peptides is immense, offering high specificity and potency. However, a primary obstacle limiting their clinical application is poor cell membrane permeability, which restricts their access to intracellular targets. To overcome this, medicinal chemists are increasingly incorporating unnatural amino acids into peptide sequences to enhance their pharmacokinetic properties. One such modification is the inclusion of "Amino-(tetrahydro-pyran-3-YL)-acetic acid," a novel building block that introduces a cyclic ether moiety. This modification can influence key physicochemical properties like lipophilicity, hydrogen bonding capacity, and conformational rigidity, all of which are critical determinants of cell permeability.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of peptides containing "Amino-(tetrahydro-pyran-3-YL)-acetic acid." We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data for researchers, scientists, and drug development professionals.

The Scientific Rationale: Why Focus on Permeability?

For a peptide therapeutic to be effective against an intracellular target, it must efficiently cross the lipid bilayer of the cell membrane. This process can occur through various mechanisms, including passive diffusion and active transport. The incorporation of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" can modulate these pathways in several ways:

  • Lipophilicity and Desolvation: The tetrahydropyran ring introduces a degree of lipophilicity which can be favorable for partitioning into the hydrophobic core of the cell membrane. However, the ether oxygen can also act as a hydrogen bond acceptor, influencing the peptide's interaction with the aqueous environment. The balance between these effects is crucial for effective membrane translocation.

  • Conformational Rigidity: The cyclic nature of the tetrahydropyran moiety can reduce the conformational flexibility of the peptide backbone.[4] This pre-organization can be advantageous, as it may favor a bioactive conformation that is also amenable to membrane crossing, potentially by shielding polar groups from the lipid environment.

  • Hydrogen Bonding Network: The ether oxygen in the tetrahydropyran ring can participate in intramolecular hydrogen bonding, which may mask polar backbone amides. This "chameleonic" behavior, where a peptide presents a more hydrophobic face to the membrane, is a key strategy for improving passive diffusion.[5]

Given these potential effects, a multi-assay approach is recommended to build a comprehensive permeability profile for peptides containing this novel amino acid.

Diagram: Tiered Approach to Permeability Assessment

A logical workflow is essential for efficiently screening and characterizing modified peptides. The following diagram outlines a tiered approach, starting with a high-throughput, cost-effective assay and progressing to more complex, physiologically relevant models.

G PAMPA Tier 1: PAMPA (Parallel Artificial Membrane Permeability Assay) Caco2 Tier 2: Caco-2 Assay (Human Intestinal Model) PAMPA->Caco2 High-throughput screening for passive diffusion. Interpretation Comprehensive Permeability Profile (Passive vs. Active Transport) PAMPA->Interpretation Provides baseline passive permeability data. MDCK Tier 3: MDCK-MDR1 Assay (Efflux Assessment) Caco2->MDCK Investigate active transport and efflux mechanisms. MDCK->Interpretation Elucidate P-gp involvement and predict in vivo behavior.

Caption: A tiered workflow for assessing peptide cell permeability.

Experimental Protocols and Methodologies

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive, transcellular permeation.[6][7][8][9] It is an excellent first-pass screen to evaluate the intrinsic ability of a peptide to cross a lipid barrier without the complexities of active transport.[6]

Principle: A 96-well microtiter plate with a filter support is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The peptide of interest is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time.

Detailed Protocol:

  • Preparation of the PAMPA Plate:

    • Gently dispense 5 µL of a 1% (w/v) lecithin in dodecane solution onto the membrane of each well in a 96-well donor plate.

    • Allow the solvent to evaporate completely, leaving a stable lipid layer.

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in DMSO (e.g., 10 mM).

    • Dilute the peptide stock to a final concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.

    • Prepare the acceptor buffer (PBS, pH 7.4) which may contain a "sink" agent like bovine serum albumin (BSA) to improve the recovery of lipophilic peptides.

  • Assay Execution:

    • Add 300 µL of acceptor buffer to each well of a 96-well acceptor plate.

    • Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich."

    • Carefully add 150 µL of the peptide solution to each well of the donor plate.

    • Incubate the plate assembly at room temperature for 4-16 hours in a humidified chamber to prevent evaporation.

  • Quantification and Data Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      Papp = [-(V_D * V_A) / ((V_D + V_A) * A * t)] * ln[1 - ((C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))]

      Where:

      • VD = Volume of donor well

      • VA = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • CA(t) = Concentration in acceptor well at time t

      • CD(0) = Initial concentration in donor well

Data Interpretation for PAMPA:

Papp Value (x 10-6 cm/s) Permeability Classification Implication for Peptides with "Amino-(tetrahydro-pyran-3-YL)-acetic acid"
> 1.0HighThe tetrahydropyran moiety likely contributes favorably to passive diffusion.
0.1 - 1.0MediumModerate passive diffusion; active transport may be required for significant cellular uptake.
< 0.1LowThe peptide has poor passive permeability; cellular uptake will likely depend on active transport mechanisms.
Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is considered the gold standard for in vitro prediction of human intestinal absorption.[10] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express various transporters, mimicking the intestinal epithelium.[10][11] This assay provides insights into both passive and active transport mechanisms.[12]

Principle: Caco-2 cells are cultured on semi-permeable filter inserts for 21 days to form a confluent, differentiated monolayer. The transport of the peptide is measured in two directions: from the apical (A) to the basolateral (B) side, which mimics absorption, and from B to A, which identifies active efflux.

Detailed Protocol:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts in a 24-well plate at a density of approximately 60,000 cells/cm².

    • Culture the cells for 21 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltohmmeter. A TEER value > 250 Ω·cm² generally indicates a well-formed, intact monolayer.

    • Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, should be assessed to confirm the integrity of the tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Prepare the peptide dosing solution in HBSS at the desired concentration (e.g., 10 µM).

    • For A to B transport, add the peptide solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • For B to A transport, add the peptide solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Quantification and Data Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the peptide concentration using LC-MS/MS.

    • Calculate the Papp values for both A to B and B to A directions using the formula:

      Papp = (dQ/dt) / (A * C₀)

      Where:

      • dQ/dt = Rate of peptide appearance in the receiver chamber

      • A = Surface area of the filter

      • C₀ = Initial concentration in the donor chamber

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B to A) / Papp (A to B)

Data Interpretation for Caco-2 Assay:

Papp (A to B) (x 10-6 cm/s) Efflux Ratio (ER) Interpretation
> 10< 2High permeability, likely passive transcellular diffusion.
1 - 10< 2Moderate permeability, passive diffusion is a likely mechanism.
< 1< 2Low permeability.
Any value> 2Potential active efflux. The peptide may be a substrate for transporters like P-glycoprotein (P-gp).
Tier 3: MDCK-MDR1 Permeability Assay

If the Caco-2 assay suggests active efflux (ER > 2), the MDCK-MDR1 assay can be used to specifically investigate the role of P-glycoprotein (P-gp), a major efflux transporter.[13] Madin-Darby Canine Kidney (MDCK) cells are transfected with the human MDR1 gene, leading to high expression of P-gp.[13]

Principle: This assay is similar to the Caco-2 assay but uses a cell line that overexpresses a specific transporter. By comparing the efflux ratio in this system to that in wild-type MDCK cells (which have low levels of endogenous transporters), the specific contribution of P-gp to peptide efflux can be determined.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture MDCK-MDR1 cells and wild-type MDCK cells under standard conditions.

    • Seed the cells onto Transwell® inserts and allow them to form a confluent monolayer (typically 3-5 days).

  • Monolayer Integrity Check:

    • Verify monolayer integrity by measuring TEER as described for the Caco-2 assay.

  • Bidirectional Transport Assay:

    • Perform the A to B and B to A transport experiments as described for the Caco-2 assay.

    • The experiment can also be run in the presence of a known P-gp inhibitor, such as verapamil or cyclosporin A, to confirm that the observed efflux is P-gp mediated.

  • Data Analysis:

    • Calculate Papp (A to B), Papp (B to A), and the Efflux Ratio for both cell lines.

Data Interpretation for MDCK-MDR1 Assay:

Cell Line Efflux Ratio (ER) Interpretation
Wild-type MDCK< 2No significant efflux by endogenous transporters.
MDCK-MDR1> 2The peptide is likely a substrate for P-gp.
MDCK-MDR1 + Inhibitor~1Confirms that the efflux is mediated by P-gp.

Visualization: Permeability Assay Workflow

The following diagram illustrates the general workflow for a cell-based permeability assay like the Caco-2 or MDCK assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed cells on Transwell® inserts Culture Culture for 3-21 days to form monolayer Seed->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Wash Wash monolayer with buffer TEER->Wash Add_A Add peptide to Apical side (A -> B) Wash->Add_A Add_B Add peptide to Basolateral side (B -> A) Wash->Add_B Incubate Incubate at 37°C Add_A->Incubate Add_B->Incubate Sample Collect samples from donor & receiver chambers Incubate->Sample LCMS Quantify peptide concentration (LC-MS/MS) Sample->LCMS Calculate Calculate Papp and Efflux Ratio (ER) LCMS->Calculate Interpret_Passive High Papp (A->B)? Good passive permeability Calculate->Interpret_Passive Papp (A->B) Interpret_Efflux ER > 2? Potential active efflux Calculate->Interpret_Efflux ER

Caption: General workflow for cell-based permeability assays.

Conclusion: Building a Complete Picture

Assessing the cell permeability of novel peptides, such as those containing "Amino-(tetrahydro-pyran-3-YL)-acetic acid," requires a systematic and multi-faceted approach. By starting with a high-throughput PAMPA assay to gauge passive diffusion and progressing to more complex cell-based models like Caco-2 and MDCK-MDR1, researchers can build a comprehensive profile of a peptide's ability to cross biological membranes. This tiered strategy not only provides crucial data for lead optimization but also offers mechanistic insights into the roles of passive diffusion and active transport. The incorporation of unnatural amino acids holds the key to unlocking the full therapeutic potential of peptides, and the robust application of these permeability assays is fundamental to that endeavor.

References

  • Buckton, L. K., et al. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters, 20(2), 334-337. Available at: [Link]

  • Bowers Lab. Peptide Cell Permeability. Available at: [Link]

  • Qian, Z., et al. (2017). Designing Cell-Permeable Macrocyclic Peptides. Methods in Molecular Biology, 1561, 29-43. Available at: [Link]

  • Nielsen, D. S., et al. (2015). Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport. Journal of Peptide Science, 21(8), 659-665. Available at: [Link]

  • PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. Available at: [Link]

  • Al-Azzam, W., et al. (2022). Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia, 2(4), 1845-1861. Available at: [Link]

  • Hewitt, W. M., et al. (2021). Design of Thioether Cyclic Peptide Scaffolds with Passive Permeability and Oral Exposure. Journal of Medicinal Chemistry, 64(7), 4068-4078. Available at: [Link]

  • CycPeptMPDB. (2018). Source Name: 2018_Buckton. Available at: [Link]

  • Wang, C. K., et al. (2019). Connecting Hydrophobic Surfaces in Cyclic Peptides Increases Membrane Permeability. Angewandte Chemie International Edition, 58(40), 14249-14254. Available at: [Link]

  • Kawamoto, S., et al. (2019). A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. Organic & Biomolecular Chemistry, 17(8), 2136-2140. Available at: [Link]

  • White, T. R., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of Medicinal Chemistry, 65(15), 10346-10354. Available at: [Link]

  • Kwon, Y. U., et al. (2011). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. ACS Combinatorial Science, 13(4), 333-340. Available at: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • White, T. R., et al. (2022). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. Available at: [Link]

  • Bienta. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Drug Discovery Unit, University of Dundee. (2023). How to perform the MDCK Permeability experiment in drug discovery. YouTube. Available at: [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168-177. Available at: [Link]

  • Qian, Z., et al. (2016). Understanding Cell Penetration of Cyclic Peptides. Biopolymers, 106(6), 834-849. Available at: [Link]

  • Ishida, Y., et al. (2023). Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. ACS Medicinal Chemistry Letters, 14(9), 1269-1275. Available at: [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. Available at: [Link]

  • Sugano, K., et al. (2001). Effect of size and charge on the passive diffusion of peptides across Caco-2 cell monolayers via the paracellular pathway. International Journal of Pharmaceutics, 228(1-2), 181-190. Available at: [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available at: [Link]

  • Mazzanti, L., & Ha-Duong, T. (2023). Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. International Journal of Molecular Sciences, 24(5), 5021. Available at: [Link]

  • Sgammato, R., et al. (2016). Structural Modifications of cis-Glycofused Benzopyran Compounds and Their Influence on the Binding to Amyloid-β Peptide. Chemistry – An Asian Journal, 11(2), 299-309. Available at: [Link]

  • Evotec. Caco-2 Permeability Assay. Available at: [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Amino-(tetrahydro-pyran-3-YL)-acetic acid Synthesis

Prepared by the Senior Application Scientist Team Welcome to the technical support center dedicated to the synthesis of Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the synthesis of Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the issue of low reaction yields. This versatile amino acid derivative is a valuable building block in pharmaceutical research, and optimizing its synthesis is crucial for advancing drug discovery programs.[1]

This document provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific experimental issues. We will delve into the causality behind common pitfalls and offer field-proven optimization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are structured to address issues from the most common synthetic routes, primarily the Bucherer-Bergs and Strecker pathways, both of which typically start from tetrahydro-pyran-3-one.

FAQ 1: My overall yield is consistently low (<30%). Where should I start my investigation?

Answer: A chronically low overall yield points to a systemic issue in one or more stages of the synthesis: the initial condensation/cyclization, the final hydrolysis, or the purification.

Potential Causes:

  • Poor Quality Starting Material: Tetrahydro-pyran-3-one can be unstable and should be checked for purity before use.

  • Suboptimal Reaction Conditions: The initial multi-component reaction (Bucherer-Bergs or Strecker) is highly sensitive to stoichiometry, pH, and temperature.[2]

  • Inefficient Intermediate Hydrolysis: The hydrolysis of the hydantoin (from Bucherer-Bergs) or the α-aminonitrile (from Strecker) intermediate is often the most significant bottleneck, requiring harsh conditions that can degrade the product.[3][4][5]

  • Product Loss During Workup: The zwitterionic nature of the final amino acid can lead to significant losses during extraction and purification.

Troubleshooting & Optimization Strategies:

  • Starting Material Validation:

    • Protocol: Run a quick NMR or GC-MS on your tetrahydro-pyran-3-one starting material to confirm its purity. If it has been stored for a long time, consider re-purification by distillation.

  • Isolate and Characterize Intermediates:

    • Rationale: Do not proceed with the entire one-pot synthesis. Isolate the spiro-hydantoin or α-aminonitrile intermediate after the first stage. This allows you to calculate the yield for each of the two major steps independently.

    • Action: Obtain a crude yield and characterize the intermediate (NMR, IR, MS). If the yield of this first step is low, focus your optimization efforts there before tackling the hydrolysis.

  • Systematic Review of Each Step: Use the detailed FAQs below to troubleshoot the specific reaction pathway you are employing.

Route A: The Bucherer-Bergs Pathway (via Hydantoin Intermediate)

This pathway involves the reaction of tetrahydro-pyran-3-one with potassium cyanide and ammonium carbonate to form a spiro-hydantoin, which is then hydrolyzed.[2][6][7]

Bucherer_Bergs_Workflow Start Tetrahydro-pyran-3-one Reagents KCN, (NH4)2CO3 EtOH/H2O, 60-70°C Start->Reagents Hydantoin Spiro-Hydantoin Intermediate Start->Hydantoin Bucherer-Bergs Reaction Hydrolysis Hydrolysis Step (e.g., Ba(OH)2 or NaOH) Hydantoin->Hydrolysis Product Amino-(tetrahydro-pyran-3-YL) -acetic acid Hydantoin->Product Alkaline Hydrolysis Problem1 Low Yield Point 1: Poor Cyclization Hydantoin->Problem1 Problem2 Low Yield Point 2: Inefficient Hydrolysis Product->Problem2

Caption: Workflow for the Bucherer-Bergs synthesis highlighting critical low-yield steps.

FAQ 2.1: I'm getting poor conversion of Tetrahydro-pyran-3-one to the spiro-hydantoin intermediate.

Answer: This is a common issue in this multi-component reaction. The yield here depends on successfully forming an aminonitrile intermediate which then cyclizes.[2]

Potential Causes:

  • Incorrect Stoichiometry: An improper molar ratio of cyanide to ammonium carbonate can stall the reaction.

  • pH Drift: The pH of the reaction should be maintained between 8-9. Ammonium carbonate acts as a buffer, but its decomposition can alter the pH.[2]

  • Low Temperature: The reaction often requires heating (e.g., 60-70 °C) to drive the equilibrium towards the product.[6]

  • Solvent System: A mixture of alcohol and water is typically required to dissolve all reactants.

Troubleshooting & Optimization Strategies:

ParameterStandard ConditionOptimized Condition & Rationale
Stoichiometry 1:2:4 (Ketone:KCN:(NH₄)₂CO₃)Use a slight excess of KCN (2.5 eq) and a larger excess of (NH₄)₂CO₃ (5-6 eq). The excess ammonium carbonate ensures a steady supply of ammonia and CO₂ and helps maintain the optimal pH buffer.[2]
Solvent 50% EthanolA 1:1 mixture of Ethanol:Water often provides the best solubility for both the organic ketone and the inorganic salts.
Temperature 60 °CIncrease temperature incrementally to 80 °C. Monitor by TLC for starting material consumption. Caution: Higher temperatures can increase pressure in a sealed vessel.
Reaction Time 12 hoursMonitor the reaction by TLC every 4-6 hours. Extended reaction times are often necessary for sterically hindered ketones.

Experimental Protocol: Optimized Spiro-Hydantoin Formation

  • In a sealed pressure vessel, combine tetrahydro-pyran-3-one (1.0 eq).

  • Add a 1:1 solution of ethanol and water.

  • Add potassium cyanide (KCN, 2.5 eq) and ammonium carbonate ((NH₄)₂CO₃, 5.0 eq).

  • Seal the vessel and heat the mixture to 70-80 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully acidify with HCl to precipitate the crude hydantoin product.

  • Filter, wash with cold water, and dry the solid intermediate.

FAQ 2.2: The hydrolysis of my spiro-hydantoin intermediate is incomplete or leads to decomposition.

Answer: This is the most challenging step. Hydantoins are stable heterocyclic rings, and their hydrolysis requires forcing conditions which can also degrade your target molecule.

Hydrolysis_Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_degradation Troubleshooting Degradation Start Low Hydrolysis Yield? Incomplete Incomplete Reaction (Hydantoin remains) Start->Incomplete Yes Degradation Product Degradation (Low mass balance) Start->Degradation No Inc_Temp Increase Temperature (e.g., to 140-160°C) Incomplete->Inc_Temp Dec_Temp Decrease Temperature (e.g., to 100-120°C) Degradation->Dec_Temp Inc_Time Increase Reaction Time (Monitor up to 72h) Inc_Temp->Inc_Time Stronger_Base Switch to Stronger Base (e.g., 25% NaOH) Inc_Time->Stronger_Base Milder_Base Use Milder Base (e.g., Ba(OH)2) Dec_Temp->Milder_Base Enzymatic Consider Enzymatic Hydrolysis (Hydantoinase) Milder_Base->Enzymatic

Caption: Decision tree for troubleshooting the hydantoin hydrolysis step.

Troubleshooting & Optimization Strategies:

MethodConditionsProsCons
Strong Base 20-25% NaOH or KOH in H₂O/Ethylene Glycol, 140-180 °CEffective for stubborn hydantoins.High risk of product decomposition and racemization. Requires high-pressure reactor.[3][4]
Barium Hydroxide Ba(OH)₂ (3-5 eq) in H₂O, Reflux (100-120 °C)Milder conditions, lower risk of degradation. Barium salts of intermediates can precipitate, driving the reaction.Slower reaction times. Requires removal of barium ions (e.g., with H₂SO₄ or CO₂).
Enzymatic Papain or other hydantoinasesExtremely mild conditions, highly specific, preserves stereochemistry.[8]Enzymes can be expensive and may require specific buffer conditions. Not all substituted hydantoins are good substrates.

Recommended Protocol: Barium Hydroxide Hydrolysis

  • To a round-bottom flask, add the spiro-hydantoin intermediate (1.0 eq) and barium hydroxide octahydrate (4.0 eq).

  • Add water and heat the suspension to reflux (110-120 °C) for 48-72 hours.

  • Monitor the disappearance of the hydantoin by TLC.

  • Once complete, cool the reaction mixture and bubble CO₂ gas through it (or add a stoichiometric amount of dilute H₂SO₄) to precipitate barium carbonate/sulfate.

  • Filter off the barium salts and wash thoroughly with hot water.

  • Combine the filtrate and washings, then concentrate under reduced pressure to obtain the crude amino acid.

Route B: The Strecker Pathway (via α-Aminonitrile Intermediate)

The Strecker synthesis is a three-component reaction between tetrahydro-pyran-3-one, ammonia, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.[9][10][11]

Strecker_Workflow Start Tetrahydro-pyran-3-one Reagents NH4Cl, KCN H2O/MeOH Start->Reagents Aminonitrile α-Aminonitrile Intermediate Start->Aminonitrile Strecker Reaction Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Aminonitrile->Hydrolysis Product Amino-(tetrahydro-pyran-3-YL) -acetic acid Aminonitrile->Product Nitrile Hydrolysis Problem1 Low Yield Point 1: Poor Imine Formation Aminonitrile->Problem1 Problem2 Low Yield Point 2: Harsh Hydrolysis Product->Problem2

Caption: Workflow for the Strecker synthesis highlighting critical low-yield steps.

FAQ 2.3: The yield of my α-aminonitrile intermediate is low.

Answer: The Strecker synthesis relies on the in-situ formation of an imine, which is then attacked by cyanide. The equilibrium for imine formation can be unfavorable.[5][11]

Potential Causes:

  • Low Concentration of Ammonia: Using aqueous ammonia can be inefficient. A high concentration of ammonia is needed to drive the imine formation.

  • Competitive Cyanohydrin Formation: Cyanide can add directly to the ketone, forming a cyanohydrin that reacts more slowly with ammonia.

  • Steric Hindrance: The tetrahydropyran ring may sterically hinder the approach of the nucleophiles.

Troubleshooting & Optimization Strategies:

  • Ammonia Source: Use ammonium chloride (NH₄Cl) in combination with KCN. NH₄Cl provides a high concentration of ammonia and also buffers the reaction.[5]

  • Solvent: A solvent like methanol can be beneficial for dissolving the ketone and imine intermediate.

  • Order of Addition: Some protocols suggest pre-stirring the ketone and ammonia source before adding the cyanide to favor imine formation over cyanohydrin formation.

FAQ 2.4: The acid hydrolysis of the α-aminonitrile is causing decomposition.

Answer: Hydrolysis of the nitrile to a carboxylic acid typically requires concentrated strong acid (e.g., 6M-12M HCl) and heat, which can be destructive.[5][9] The primary risk here is the acid-catalyzed cleavage of the tetrahydropyran ether linkage.

Troubleshooting & Optimization Strategies:

  • Two-Step Hydrolysis: A milder, two-step approach can be effective.

    • Amide Formation: Use concentrated H₂SO₄ at a lower temperature (e.g., 0-25 °C) to hydrolyze the nitrile to the corresponding α-amino amide. This step is usually much faster and requires less harsh conditions than full hydrolysis.

    • Amide Hydrolysis: Hydrolyze the isolated α-amino amide to the carboxylic acid under milder basic conditions (e.g., refluxing with 2M NaOH), which are less likely to cleave the ether bond.

  • Temperature Control: When using strong HCl, perform the hydrolysis at the lowest possible temperature that still allows the reaction to proceed (e.g., start at 80 °C instead of a vigorous reflux at >100 °C) and monitor carefully by TLC.

Section 3: Purification Challenges
FAQ 3.1: I'm losing a significant amount of product during purification and isolation.

Answer: Amino acids are notoriously difficult to purify due to their zwitterionic character and high polarity, leading to high solubility in water and poor solubility in common organic solvents.

Potential Causes:

  • Incomplete Precipitation: Adjusting the pH to the isoelectric point (pI) is critical for precipitation. Incorrect pH will leave the product dissolved in the aqueous phase.

  • Emulsion during Extraction: Attempts to extract the crude product can lead to emulsions and product loss.

  • Recrystallization Solvent: Using a single solvent like water may result in poor recovery.

Troubleshooting & Optimization Strategies:

  • Ion-Exchange Chromatography: This is the most robust method for purifying amino acids.

    • Protocol: Load your crude aqueous solution onto a strong cation exchange resin (e.g., Dowex 50WX8). Wash with water to remove inorganic salts and neutral impurities. Then, elute your amino acid product with an aqueous ammonia solution (e.g., 2-5% NH₄OH). Lyophilize or carefully evaporate the eluate to get the pure product.

  • Optimized Recrystallization:

    • Rationale: Avoid using water alone. A mixed solvent system is usually more effective.

    • Protocol: Dissolve the crude amino acid in a minimum amount of hot water. If impurities are present, you can add activated carbon and filter hot.[12] To the hot, clear solution, slowly add a miscible organic solvent in which the amino acid is insoluble (e.g., ethanol, isopropanol, or acetone) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.[12]

References
  • Rai, R., & Taneja, V. (1998). Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. Biochemical and Biophysical Research Communications, 244(3), 889-892. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 14036-14044. [Link]

  • Taillades, J., et al. (1998). Mechanism of Hydrolysis of Hydantoin and 5-Substituted Hydantoins. The Journal of Organic Chemistry, 63(18), 6116-6121. [Link]

  • Wang, Y., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. [Link]

  • Di Cunto, F., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14196-14208. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Cambridge University Press. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Singh, A., et al. (2015). Flexible and biomimetic analogs of triple uptake inhibitor... ACS Chemical Neuroscience, 6(12), 1959-1972. [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 180-189. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. [Link]

  • Burgard, A., et al. (1999). Asymmetric synthesis of 4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyrans. Tetrahedron, 55(24), 7555-7562. [Link]

  • ResearchGate. (n.d.). Strecker Amino Acid Synthesis. [Link]

  • Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. [Link]

  • University of North Carolina Asheville. (2023). Synthesis and Evaluation of Amino Acid Ester Substituted Pseudopyronine Derivatives. Journal of Undergraduate Research. [https://j sottile.sites.unca.edu/wp-content/uploads/sites/58/2023/05/Synthesis-and-Evaluation-of-Amino-Acid-Ester-Substituted-Pseudopyronine-Derivatives.pdf]([Link] sottile.sites.unca.edu/wp-content/uploads/sites/58/2023/05/Synthesis-and-Evaluation-of-Amino-Acid-Ester-Substituted-Pseudopyronine-Derivatives.pdf)

  • de la Torre, B. G., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Molecules, 25(5), 1159. [Link]

  • Belokon, Y. N., & Tararov, V. I. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(10), 2533. [Link]

  • Mondal, A., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 15(1), 1-10. [Link]

  • Walker, T. W., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent... Green Chemistry, 22(19), 6449-6458. [Link]

  • Google Patents. (n.d.). Process for purifying long chain amino acids.
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Sources

Optimization

Technical Support Center: Peptide Coupling with Amino-(tetrahydro-pyran-3-YL)-acetic acid

Welcome to the technical support guide for troubleshooting peptide synthesis involving the non-proteinogenic amino acid, Amino-(tetrahydro-pyran-3-YL)-acetic acid. This document provides in-depth, field-proven insights i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting peptide synthesis involving the non-proteinogenic amino acid, Amino-(tetrahydro-pyran-3-YL)-acetic acid. This document provides in-depth, field-proven insights into overcoming common challenges associated with this unique building block. The guidance is structured in a question-and-answer format to directly address issues encountered during experimental workflows.

Compound Overview: The Challenge of a Bulky, Chiral Residue

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a synthetic amino acid characterized by a tetrahydropyran (THP) ring attached to the α-carbon. This structure presents two primary challenges in solid-phase peptide synthesis (SPPS):

  • Steric Hindrance: The bulky, non-planar THP ring significantly shields the α-carboxyl group, making peptide bond formation kinetically slow and often incomplete with standard coupling reagents.[1][2]

  • Multiple Chiral Centers: The molecule contains at least two stereocenters (at the α-carbon and C3 of the pyran ring), increasing the risk of diastereomer formation and epimerization during the activation step.[3][4]

This guide will address these challenges and provide robust protocols to ensure high-purity peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction is inefficient, resulting in low yield and deletion sequences. What is the cause?

Answer: The most common cause of poor coupling efficiency with Amino-(tetrahydro-pyran-3-YL)-acetic acid is steric hindrance. Standard coupling reagents like DCC or even HBTU may not be potent enough to overcome the steric bulk of the tetrahydropyran ring. This leads to slow reaction kinetics and incomplete acylation of the N-terminal amine of the growing peptide chain.

The mechanism of action for coupling reagents involves the formation of an activated intermediate (e.g., an active ester) from the amino acid's carboxyl group.[5] For sterically hindered residues, this activation step must generate a highly reactive species to drive the subsequent aminolysis to completion.

Solution: Employ a high-reactivity coupling reagent from the aminium/uronium or phosphonium salt classes.

  • Aminium/Uronium Reagents: HATU and HCTU are highly recommended.[1] They react with the carboxylic acid to form highly reactive OAt (7-aza-1-hydroxybenzotriazole) or O-6-ClBt (6-chloro-1-hydroxybenzotriazole) esters, respectively. The electron-withdrawing nature of these leaving groups makes the activated ester exceptionally electrophilic.[6]

  • Oxyma-Based Reagents: COMU is another excellent choice that forms OxymaPure® active esters, which demonstrate superior performance compared to HOBt-based reagents and can rival HOAt-based systems.[1]

  • Phosphonium Reagents: PyAOP and PyBOP are also effective, generating OAt and OBt esters, respectively.[7] A key advantage of phosphonium reagents is the absence of guanidinylation side reactions.[1]

See Troubleshooting Guide 1 for a detailed protocol and reagent comparison.

Q2: I am observing diastereomeric impurities in my final product. How can I prevent racemization during the coupling step?

Answer: Racemization (or epimerization at the α-carbon) is a significant risk when activating any amino acid, but it is exacerbated by the slow coupling kinetics associated with sterically hindered residues like Amino-(tetrahydro-pyran-3-YL)-acetic acid.

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by the base used in the coupling reaction (e.g., DIPEA), leading to a loss of stereochemical integrity.[4][8] Slower coupling reactions allow more time for this side reaction to occur.

Solution:

  • Use Racemization-Suppressing Additives: Modern coupling reagents are typically based on additives that minimize oxazolone formation. Reagents incorporating HOAt (like HATU, PyAOP) or OxymaPure (like COMU) are superior to those based on HOBt (like HBTU, PyBOP) in suppressing racemization.[6][8] The pyridine nitrogen in HOAt provides anchimeric assistance, further enhancing reaction rates and reducing the lifetime of reactive intermediates.[1]

  • Control the Base: While a tertiary amine base (like DIPEA or NMM) is required for activation, excessive basicity or prolonged exposure can promote racemization.[8][9] Consider using a weaker base, such as sym-collidine, in particularly sensitive couplings.[9]

  • Pre-activation: Avoid adding the coupling reagent directly to the mixture of the amino acid and the resin-bound peptide. Instead, pre-activate the carboxylic acid with the coupling reagent and base for a short period (1-5 minutes) before adding it to the reaction vessel. This minimizes the exposure of the growing peptide chain to the basic conditions and coupling reagents, which can also prevent side reactions like guanidinylation if using uronium reagents.[10]

See Troubleshooting Guide 2 for a mechanistic diagram and protocol.

Q3: My peptide appears to have undergone modification, with an unexpected mass loss after TFA cleavage. Could the tetrahydropyran ring be reacting?

Answer: Yes, this is a plausible side reaction. The tetrahydropyran (THP) moiety is fundamentally an acetal, which is known to be labile under strong acidic conditions.[11][12] While generally stable, the THP ring in your amino acid can be susceptible to acid-catalyzed hydrolysis or rearrangement during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This can lead to ring-opening or other structural modifications, resulting in heterogeneous and impure final products. The stability of the THP group is highly dependent on the exact cleavage conditions and the overall peptide sequence.[13]

Solution:

  • Use Scavengers: The cleavage of protecting groups by TFA generates reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups).[14] These cations can attack nucleophilic sites, including the oxygen of the THP ring. Always use a scavenger cocktail to trap these electrophiles. A standard, robust cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) . TIS is a highly effective carbocation scavenger.

  • Minimize Cleavage Time: Do not extend the cleavage time unnecessarily. For most standard peptides, 2-3 hours at room temperature is sufficient. Monitor the cleavage progress if possible and quench the reaction once it is complete.

  • Consider Milder Cleavage: If side reactions persist, explore milder cleavage conditions. This might involve using a lower concentration of TFA, although this could compromise the removal of more robust side-chain protecting groups.

See Troubleshooting Guide 3 for a detailed cleavage protocol.

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Coupling for Sterically Hindered Residues

This guide provides a protocol for efficient coupling of Amino-(tetrahydro-pyran-3-YL)-acetic acid using HATU, a highly effective aminium-based reagent.

Comparative Table of Common Coupling Reagents
ReagentClassActivating GroupRacemization RiskKey Advantage(s)Key Disadvantage(s)
DCC CarbodiimideCarboxylic AcidHighInexpensivePoorly soluble DCU byproduct; high racemization.[7]
HBTU Aminium/UroniumHOBtModerateGood for routine synthesis.Can cause guanidinylation; less effective for hindered couplings.[1][10]
HATU Aminium/UroniumHOAtLowHighly reactive, excellent for hindered couplings.[1][7]More expensive; can cause guanidinylation.
PyBOP PhosphoniumHOBtModerateNo guanidinylation risk.Byproduct can be carcinogenic (if original BOP is used); less reactive than HATU.[7][9]
COMU Aminium/UroniumOxymaPureVery LowHighly reactive, low racemization, soluble byproducts.[1]Higher cost.
DOT Diagram: Optimized SPPS Coupling Workflow

SPPS_Workflow cluster_deprotection Step 1: Fmoc Deprotection cluster_activation Step 2: Amino Acid Pre-activation cluster_invisible cluster_coupling Step 3: Coupling Reaction A Resin-Bound Peptide (Fmoc-N-AA...) B Add 20% Piperidine/DMF A->B C Incubate & Wash (DMF) B->C D Resin-Bound Peptide (H2N-AA...) C->D E Add Activated Ester to Resin D->E Transfer Resin AA Fmoc-Amino-(THP-3-yl)-acetic acid HATU HATU + DIPEA in DMF Activated_Ester Formation of Fmoc-AA-OAt Ester AA->Activated_Ester HATU->Activated_Ester Activated_Ester->E Add Solution F Incubate (1-4h) E->F G Wash (DMF) F->G H Resin-Bound Peptide (Fmoc-AA(THP)-AA...) G->H H->A Repeat Cycle

Caption: Optimized SPPS workflow for hindered amino acids.

Protocol: HATU-Mediated Coupling
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x).

  • Pre-activation Solution: In a separate vessel, dissolve 4 equivalents of Fmoc-Amino-(tetrahydro-pyran-3-YL)-acetic acid and 3.9 equivalents of HATU in DMF.

  • Activation: Add 8 equivalents of DIPEA to the pre-activation solution. Mix for 1-2 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For extremely difficult couplings, this time may be extended or performed at a slightly elevated temperature (e.g., 40 °C), though this may increase racemization risk.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.

Guide 2: Minimizing Racemization

Understanding the mechanism of racemization is key to its prevention. The following diagram illustrates the competing reaction pathways.

DOT Diagram: Racemization vs. Productive Coupling

Racemization_Mechanism cluster_main Activation & Competing Pathways cluster_desired Desired Pathway cluster_side_reaction Side Reaction Pathway Activated_AA Activated Amino Acid (e.g., Acyl-OAt) Desired_Peptide Desired Peptide (Preserved Chirality) Activated_AA->Desired_Peptide Aminolysis (Fast, H2N-Peptide) Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization (Slower) Carbanion Enolate/Carbanion (Loss of Chirality) Oxazolone->Carbanion Base (DIPEA) -H⁺ Racemized_Peptide Racemized Peptide Oxazolone->Racemized_Peptide Aminolysis (H2N-Peptide) Carbanion->Oxazolone +H⁺ (Reprotonation)

Caption: Competing pathways of productive coupling vs. racemization.

Expert Insight: The key to preventing racemization is to ensure the rate of aminolysis (the desired reaction) is significantly faster than the rate of oxazolone formation and subsequent proton abstraction. Using highly reactive OAt or Oxyma esters (formed by HATU or COMU) accelerates the desired pathway, effectively outcompeting the side reaction.[6][8]

Guide 3: Protocol for Mild Peptide Cleavage

This protocol is designed to cleave the peptide from the resin and remove side-chain protecting groups while minimizing acid-catalyzed degradation of the tetrahydropyran ring.

Comparative Table of Cleavage Cocktails
Cocktail Composition (TFA:Scavengers)Target Peptide FeaturesRationale
95 : 2.5 : 2.5 (TFA:H₂O:TIS) General Purpose, Trp, Met, CysTIS is a potent scavenger for all common cations. Water helps with solubility and scavenges as well. Recommended for this amino acid.
95 : 5 (TFA:H₂O) Peptides without sensitive residuesMinimalist cocktail, not recommended for peptides with Trp, Met, Cys, or the THP-amino acid.
94 : 1 : 2.5 : 2.5 (TFA:EDT:H₂O:TIS) Peptides with CysEDT (ethanedithiol) is a soft nucleophile that specifically helps prevent cysteine side reactions.
88 : 5 : 5 : 2 (TFA:Phenol:H₂O:TIS) Peptides with Arg(Pbf)Phenol acts as a scavenger and can help with the removal of the Pbf protecting group from Arginine.
Step-by-Step Cleavage Protocol
  • Preparation: Transfer the dried peptide-resin to a reaction vessel.

  • Cocktail Preparation: Prepare the cleavage cocktail fresh. For every 100 mg of resin, plan to use 2 mL of the cocktail. A robust choice is TFA:TIS:H₂O (95:2.5:2.5 v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully suspended. Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution with a stream of nitrogen gas. Precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.

  • Isolation: A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and wash the pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) and analyze by LC-MS to confirm the mass and assess purity before proceeding to purification.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology Co., Ltd. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(24), 8483–8486. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1784–1794. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Schütz, J., et al. (2000). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 887(1-2), 209-218. Retrieved from [Link]

  • Jadhav, P. D., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). MBL International. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Basso, A., & Bianco, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(3), 311-318. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Angewandte Chemie International Edition, 59(32), 13261-13265. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

  • Basso, A., et al. (2017). Tetrahydropyranyl: A Non-aromatic, Mild-Acid-Labile Group for Hydroxyl Protection in Solid-Phase Peptide Synthesis. Chemistry - A European Journal, 23(20), 4757-4763. Retrieved from [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). CordenPharma. Retrieved from [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTEC. Retrieved from [Link]

  • Side Reactions on Amino Groups in Peptide Synthesis. (2019). ResearchGate. Retrieved from [Link]

  • Side reactions in peptide synthesis: An overview. (2019). Bibliomed. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tetrahydropyran Ring Formation

Welcome to the Technical Support Center for optimizing the synthesis of tetrahydropyran (THP) rings. The tetrahydropyran motif is a crucial structural component in numerous biologically active natural products and pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing the synthesis of tetrahydropyran (THP) rings. The tetrahydropyran motif is a crucial structural component in numerous biologically active natural products and pharmaceuticals.[1][2][3] This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the complexities of THP ring synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of tetrahydropyran rings.

FAQ 1: My intramolecular cyclization to form a THP ring is failing or giving low yields. What are the likely causes?

Low yields in THP ring formation can often be attributed to several factors, including unfavorable reaction kinetics, side reactions, or suboptimal reaction conditions. A common issue is the competition between the desired 6-membered THP ring and the kinetically favored 5-membered tetrahydrofuran (THF) ring, particularly in intramolecular etherification reactions.[3]

Troubleshooting Steps:

  • Substrate Conformation: The stereochemistry of your starting material can significantly influence the transition state energy. For instance, in Prins-type cyclizations, E-homoallylic alcohols often favor the chair-like transition state leading to the THP ring.

  • Catalyst Choice: The nature of the acid or base catalyst is critical. For acid-catalyzed cyclizations, switching from a strong Lewis acid like BF₃·OEt₂ to a milder Brønsted acid such as p-toluenesulfonic acid (p-TsOH) or using catalytic amounts of a Lewis acid like In(OTf)₃ may improve selectivity.

  • Solvent and Temperature: Reaction kinetics are sensitive to the solvent and temperature. Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Thorpe-Ingold Effect: Introducing bulky substituents near the reaction center can favor the formation of the six-membered ring by altering the bond angles to favor cyclization.[4]

FAQ 2: I am observing poor diastereoselectivity in my THP ring closure. How can I improve it?

Achieving high diastereoselectivity is a common challenge, especially when creating multiple stereocenters. The stereochemical outcome is dictated by the transition state geometry of the cyclization.

Key Factors Influencing Diastereoselectivity:

  • Lewis Acid Selection: The choice of Lewis acid in reactions like the hetero-Diels-Alder or Prins cyclization is paramount. Chiral Lewis acids can induce high levels of both enantioselectivity and diastereoselectivity by creating a specific chiral environment around the substrate.

  • Substrate Control: The inherent stereochemistry of the starting material can direct the formation of new stereocenters. Utilizing starting materials with well-defined stereochemistry is a powerful strategy.

  • Reaction Temperature: Lowering the reaction temperature generally increases diastereoselectivity by amplifying the energy difference between competing transition states.

  • Organocatalysis: The use of organocatalysts, such as cinchona squaramides in oxa-Michael additions, can provide excellent stereocontrol.

FAQ 3: My reaction is producing a significant amount of the regioisomeric tetrahydrofuran (THF) byproduct. How can I favor the formation of the tetrahydropyran ring?

The formation of a five-membered THF ring is a common competing pathway in the synthesis of THPs, particularly in the intramolecular cyclization of epoxy alcohols.[3] This is often due to the kinetic favorability of the 5-exo-trig cyclization over the 6-endo-trig cyclization required for the THP ring.[3]

Strategies to Promote THP Formation:

  • Substrate Modification: The geometry of the double bond in homoallylic alcohols can be critical; E-isomers often favor THP formation. Introducing bulky substituents can also disfavor the transition state leading to the THF ring.

  • Catalyst and Reaction Conditions: In intramolecular epoxide ring opening, the choice between acidic or basic conditions can dramatically alter the product ratio. For example, with trans-epoxides containing a styryl group, basic conditions like NaH can favor THP formation, while acidic conditions may be preferable for cis-epoxides.[3]

  • Directing Groups: The use of directing groups, such as silyl or sulfonyl groups, can pre-organize the substrate in a conformation that favors the 6-endo cyclization.[3]

II. Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common methods used to synthesize tetrahydropyran rings.

Guide 1: Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and an aldehyde to form a tetrahydropyran ring.[5] However, it is often plagued by side reactions.[6][7]

Problem: Low Yield and Formation of Side Products (e.g., Dienes, Acetals)

  • Causality: The oxocarbenium ion intermediate in the Prins cyclization is highly reactive and can undergo elimination to form a diene or be trapped by excess aldehyde to form an acetal.[5] A competing oxonia-Cope rearrangement can also lead to undesired byproducts and racemization.[6][7][8][9]

  • Troubleshooting Workflow:

    start Low Yield / Side Products in Prins Cyclization problem1 Identify Side Products (GC-MS, NMR) start->problem1 cause1 Oxonia-Cope Rearrangement? problem1->cause1 cause2 Elimination / Acetal Formation? problem1->cause2 solution1 Use Milder Lewis Acid (e.g., InCl3, TMSOTf) cause1->solution1 solution2 Lower Reaction Temperature cause1->solution2 solution4 Employ a trapping nucleophile (Mukaiyama-Prins) cause1->solution4 cause2->solution2 solution3 Use Stoichiometric Aldehyde cause2->solution3 outcome Improved Yield and Selectivity solution1->outcome solution2->outcome solution3->outcome solution4->outcome

    Caption: Troubleshooting workflow for Prins cyclization.

  • Experimental Protocol: Optimizing Lewis Acid and Temperature

    • Set up a series of parallel reactions in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

    • To each reaction vessel, add the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.05 M).

    • Cool the solutions to the desired starting temperature (e.g., -78 °C, -40 °C, 0 °C).

    • Add a different Lewis acid to each reaction vessel (e.g., TMSOTf, InCl₃, SnCl₄, BF₃·OEt₂) (1.0 equiv).

    • Monitor the reactions by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reactions with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR to determine the product ratio and identify the optimal conditions.

Guide 2: Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is a versatile method for forming THP rings, particularly for the synthesis of highly functionalized systems.[10][11] The stereoselectivity of this reaction can be influenced by whether it is under kinetic or thermodynamic control.[12]

Problem: Poor Diastereoselectivity

  • Causality: The formation of either the cis or trans diastereomer depends on the relative energies of the transition states leading to each product. This can be influenced by factors such as the base, solvent, and the presence of additives.

  • Data Summary: Effect of Reaction Conditions on Diastereoselectivity

EntryBaseSolventAdditiveTemperature (°C)Ratio (cis:trans)
1K₂CO₃CH₃CNNone251:1
2DBUTHFNone03:1
3LiHMDSTHFNone-78>10:1 (cis)
4LiHMDSTHFTMEDA-781:>10 (trans)

This is a representative data table compiled from typical optimization studies. Actual results may vary.

  • Logical Relationship Diagram: Controlling Diastereoselectivity

    cluster_0 Kinetic Control cluster_1 Thermodynamic Control A Strong, non-coordinating base (e.g., LiHMDS) B Low Temperature (-78 °C) A->B C Favors less stable, faster-forming product (often cis) B->C D Weaker base (e.g., K2CO3) or additive (TMEDA) E Higher Temperature (RT) D->E F Favors more stable product (often trans) E->F

    Caption: Kinetic vs. Thermodynamic control in oxa-Michael addition.

Guide 3: Intramolecular Williamson Ether Synthesis

This classical method involves the intramolecular cyclization of a halo-alcohol or a related substrate under basic conditions.

Problem: Competing Elimination Reaction

  • Causality: The base used to deprotonate the alcohol can also act as a base to promote E2 elimination, especially with secondary or sterically hindered halides, leading to the formation of an unsaturated alcohol instead of the desired THP ring.

  • Troubleshooting Strategy:

    • Choice of Base: Use a non-hindered, strong base that is a poor nucleophile, such as sodium hydride (NaH).

    • Leaving Group: A better leaving group (e.g., triflate or tosylate) can favor the Sₙ2 cyclization over elimination.

    • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions.

III. Protecting Group Strategies

The tetrahydropyranyl (THP) group itself is a widely used protecting group for alcohols.[13][14][15][16][17] Its stability to most non-acidic reagents makes it valuable in multi-step syntheses.[13][14][15]

Formation of THP Ethers

THP ethers are typically formed by reacting an alcohol with dihydropyran under acidic catalysis (e.g., TsOH).[17][18]

Cleavage of THP Ethers

Deprotection is usually achieved with mild acid hydrolysis.[16][17][18]

Key Consideration: The formation of a THP ether introduces a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is already chiral.[17]

IV. References

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Strategies for the formation of tetrahydropyran rings in the synthesis of natural products. European Journal of Organic Chemistry. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Scilit. [Link]

  • Mastering Organic Synthesis with Tetrahydropyran: Protecting Groups and Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. [Link]

  • Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Israel Journal of Chemistry. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. [Link]

  • Optimization of chemoselectivity for THP ethers with unprotected hydroxyl groups. MDPI. [Link]

  • A Synthesis of Cyanolide A by Intramolecular Oxa-Michael Addition. SYNLETT. [Link]

  • Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]

  • How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition. Semantic Scholar. [Link]

  • Tetrahydropyran synthesis mediated by catalytic triflic acid and hexafluoroisopropanol. ResearchGate. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. [Link]

  • Combining total synthesis and genetic engineering to probe dihydropyran formation in ambruticin biosynthesis. Nature Communications. [Link]

  • Prins Reaction. Organic Chemistry Portal. [Link]

  • Optimization of the acid-mediated cyclization. ResearchGate. [Link]

  • Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry. [Link]

  • Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • Intramolecular Etherification and Polyene Cyclization of π-activated Alcohols Promoted by Hot Water. The Journal of Organic Chemistry. [Link]

  • Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. The Journal of Organic Chemistry. [Link]

  • ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. [Link]

  • synthesis & cleavage of THP ethers. YouTube. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

Sources

Optimization

Technical Support Center: Navigating the Purification Challenges of Amino-(tetrahydro-pyran-3-YL)-acetic acid Isomers

Welcome to the technical support center dedicated to the complex purification of Amino-(tetrahydro-pyran-3-YL)-acetic acid stereoisomers. This molecule's inherent chirality, stemming from two stereocenters—one at the α-c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the complex purification of Amino-(tetrahydro-pyran-3-YL)-acetic acid stereoisomers. This molecule's inherent chirality, stemming from two stereocenters—one at the α-carbon of the acetic acid moiety and another at the C3 position of the tetrahydropyran (THP) ring—gives rise to four distinct stereoisomers. The separation of these isomers is a critical, yet often challenging, step in drug development and chemical research, as pharmacological activity is typically stereospecific.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Understanding the Isomeric Landscape

The core challenge lies in separating two pairs of enantiomers, which are diastereomeric to each other. Understanding this relationship is the first step toward devising a successful purification strategy.

isomers cluster_enantiomers1 Enantiomeric Pair A cluster_enantiomers2 Enantiomeric Pair B A (3S, αS) B (3R, αR) A->B enantiomers C (3S, αR) A->C D (3R, αS) A->D diastereomers B->C diastereomers B->D C->D enantiomers

Caption: Relationships between the four stereoisomers.

Physicochemical Properties Overview

While specific experimental data for each isomer is often proprietary or not publicly available, we can infer key properties based on the molecule's structure as a zwitterionic amino acid.[1][2] These properties are fundamental to developing a separation method.

PropertyExpected CharacteristicImpact on Separation
pKa¹ (α-carboxyl) ~2.0 - 2.5Influences charge state at low pH. Critical for ion-exchange chromatography and salt formation with chiral bases.[3]
pKa² (α-amino) ~9.0 - 10.0Influences charge state at high pH. Critical for ion-exchange chromatography and salt formation with chiral acids.[3]
Isoelectric Point (pI) ~5.5 - 6.5pH at which the molecule has a net-zero charge. Solubility is often minimal at the pI.[2]
Solubility Highly pH-dependent. Generally soluble in aqueous media and polar organic solvents like methanol.[4][5]The choice of solvent systems for both chromatography and crystallization is dictated by solubility.
Structure Contains a polar THP ring and zwitterionic amino acid group.The combination of polar and ionic groups allows for multiple interaction modes with stationary phases (HILIC, reverse-phase, ion-exchange).

Troubleshooting Guide

Part 1: Chromatographic Separation

Chromatography is the most powerful and versatile technique for both analytical and preparative-scale separation of these isomers.

Question: My diastereomers (e.g., (3S, αS) and (3S, αR)) have poor resolution or are co-eluting on my C18 column. What should I do?

Answer: This is a common issue. Since diastereomers have different physical properties, they are separable on achiral stationary phases. The key is to exploit these differences by optimizing your method.

  • Manipulate the Mobile Phase pH: The most critical parameter for ionizable compounds like this is pH.[6] Your molecule's charge state changes dramatically around its pKa values.

    • Low pH (e.g., 2.5-3.0 with 0.1% Formic or Trifluoroacetic Acid): The carboxyl group is protonated (neutral), and the amino group is protonated (positive charge). The molecule behaves as a cation. This is a good starting point for reverse-phase chromatography.

    • Mid-Range pH (e.g., 4.0-6.0 with Acetate or Formate Buffer): The molecule is zwitterionic. This can sometimes lead to poor peak shape on reverse-phase columns but is ideal for Hydrophilic Interaction Liquid Chromatography (HILIC).

    • High pH (e.g., 8.0-9.0 with Bicarbonate or Ammonium Buffer): The carboxyl group is deprotonated (negative charge), and the amino group is neutral. The molecule behaves as an anion. This requires a pH-stable column.

  • Switch Column Chemistry: If pH manipulation is insufficient, the stationary phase is your next variable.

    • Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the THP ring.

    • HILIC: An excellent choice for polar, zwitterionic compounds. It often provides better separation for diastereomers than reverse-phase.

  • Optimize Temperature and Flow Rate: Lowering the temperature can sometimes improve resolution, while optimizing the flow rate ensures maximum column efficiency.

Question: I've separated my diastereomeric pairs, but now I can't separate the enantiomers (e.g., (3S, αS) from (3R, αR)). How do I resolve them?

Answer: Enantiomers have identical physical properties in an achiral environment, so you must introduce a chiral selector. This is achieved using Chiral Stationary Phases (CSPs).

  • Chiral HPLC/SFC is Essential: You must use a chiral column. For amino acids and their derivatives, several types of CSPs are highly effective:

    • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are the workhorses of chiral separations and can separate a vast range of compounds.[7]

    • Crown Ether-based CSPs: These are specifically designed for the enantioseparation of primary amines and amino acids, forming inclusion complexes with the protonated amino group.[8][9][10]

    • Zwitterionic Ion-Exchange CSPs: These selectors, often based on cinchona alkaloids, are designed for zwitterionic molecules and provide excellent selectivity for free amino acids.[11][12]

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations.[13][14] It uses supercritical CO₂ as the main mobile phase, which offers several advantages:

    • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates, drastically reducing run times.[15][16]

    • Efficiency: High diffusivity leads to sharp, efficient peaks.

    • Green Chemistry: It significantly reduces the consumption of organic solvents.[17]

    • Complementary Selectivity: SFC can sometimes provide better separations than HPLC for the same CSP.

Part 2: Crystallization-Based Resolution

For larger-scale purification, crystallization can be more cost-effective than preparative chromatography. The primary method for resolving enantiomers of an amino acid is through the formation of diastereomeric salts.[18][19]

Question: How do I design a diastereomeric salt resolution for this compound?

Answer: The strategy involves reacting your racemic mixture with a pure chiral resolving agent to form a pair of diastereomeric salts. These salts, being diastereomers, have different solubilities, allowing one to be selectively crystallized.[20]

Workflow for Diastereomeric Salt Resolution

workflow cluster_screening Screening Phase cluster_process Process Phase cluster_final Final Steps a Start with Racemic Amino Acid b Select Resolving Agents (Chiral Acids & Bases) a->b c Screen Solvents (Varying Polarity) b->c d Form Diastereomeric Salts in Solution c->d e Induce Crystallization (Cooling, Seeding) d->e f Isolate Less Soluble Diastereomeric Salt Crystal e->f g Liberate Free Amino Acid (Acid/Base Treatment) f->g h Analyze for Enantiomeric Purity (ee%) g->h

Caption: Workflow for diastereomeric salt resolution.

  • Choose the Right Resolving Agent: Since your molecule is an amino acid, you can target either the acidic or basic handle.

    • To resolve a racemic acid: Use a chiral base (e.g., (R/S)-1-phenylethylamine, brucine, quinine).[20]

    • To resolve a racemic amine: Use a chiral acid (e.g., (+/-)-Tartaric acid, (+/-)-10-Camphorsulfonic acid).[19] It is crucial to screen a variety of agents.

  • Screen Solvents: The success of the resolution depends entirely on the solubility difference between the two diastereomeric salts.[21] Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) to find a system where one salt is significantly less soluble than the other.

  • Isolate and Liberate: Once the less soluble salt crystallizes, it is filtered off. The chiral resolving agent is then removed by acid/base extraction to yield the desired enantiomerically enriched amino acid.

Question: My crystallization yield is very low, or the enantiomeric excess (ee) is poor. What can I do?

Answer: This indicates either a suboptimal solvent system or incomplete crystallization.

  • For Low Yield: The solubility difference between your diastereomeric salts may be too small in the chosen solvent. Re-screen solvents or try solvent mixtures. Also, ensure you are reaching a sufficient level of supersaturation before cooling.

  • For Poor Enantiomeric Excess (ee):

    • Recrystallize: The initial crystalline product may need one or more recrystallization steps to improve its purity.[22]

    • Check Resolving Agent Purity: Ensure your chiral resolving agent is of high enantiomeric purity.

    • Kinetics vs. Thermodynamics: Sometimes, the undesired diastereomer crystallizes faster (kinetic product), while the desired one is more stable but crystallizes slower (thermodynamic product). Try adjusting the crystallization temperature and time.

Frequently Asked Questions (FAQs)

Q1: Which purification strategy should I start with: chromatography or crystallization?

A1: The choice depends on the scale and stage of your project.

FactorChromatography (HPLC/SFC)Diastereomeric Salt Crystallization
Speed Very fast for method development (hours to days).Slower, requires extensive screening (days to weeks).
Scale Excellent for mg to multi-gram scale. SFC is scalable.Often more cost-effective for multi-kg to ton scale.[18]
Material Use Uses small amounts of material for development.Consumes more material during screening phases.
Generality High probability of finding a successful separation.Success is not guaranteed and depends on salt formation and solubility.
Recommendation Discovery/MedChem: Start with SFC/HPLC for rapid purification of material for testing.Process Development/Scale-up: Investigate as a cost-effective alternative to preparative chromatography.

Q2: How can I efficiently scale up my chromatographic separation for kilograms of material?

A2: For large-scale chromatographic separations, Simulated Moving Bed (SMB) chromatography is the industry standard.[23][24] SMB is a continuous, multi-column process that simulates a counter-current movement between the stationary and mobile phases.[25] Compared to traditional single-column batch preparative chromatography, SMB offers:

  • Higher Productivity: The system runs continuously, eliminating downtime between injections.

  • Reduced Solvent Consumption: Solvents are recycled internally, significantly lowering costs and environmental impact.

  • Higher Purity and Yield: The process can be fine-tuned to achieve very high purity (>99%) and recovery.[26][27]

It is an excellent candidate for binary separations, such as resolving a pair of enantiomers.[23]

Q3: What are the best analytical techniques to confirm the purity and stereochemistry of my final product?

A3: A combination of techniques is required for full characterization.

  • Isomeric Purity (ee% and de%): A validated chiral HPLC or SFC method is the gold standard for quantifying the amount of each isomer present.

  • Chemical Purity: Standard reverse-phase HPLC-UV/MS or HILIC-MS to determine the purity relative to any other chemical impurities (e.g., starting materials, reagents).

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the chemical structure. Using chiral solvating agents or chiral shift reagents in NMR can also help determine enantiomeric excess.

  • Absolute Stereochemistry: While challenging, this can be determined by X-ray crystallography of a suitable crystal or by comparing the elution order on a calibrated chiral column to a known standard.

Key Experimental Protocols

Protocol 1: Chiral SFC Method Screening

This protocol outlines a general approach for screening chiral columns to separate all four isomers.

  • Sample Preparation: Prepare a 1 mg/mL solution of the four-isomer mixture in a suitable solvent (e.g., Methanol/Acetonitrile 50/50).

  • Column Selection: Screen a set of 4-6 chiral columns with diverse selectivities (e.g., 2 polysaccharide-based, 1 crown-ether, 1 zwitterionic).

  • Initial SFC Conditions:

    • Columns: e.g., Lux Cellulose-1, Lux Amylose-1, ChiroSil RCA(+), CHIRALPAK ZWIX(+).

    • Mobile Phase: Supercritical CO₂ with a co-solvent (typically Methanol).

    • Gradient: Start with a broad gradient, e.g., 5% to 40% Methanol over 5-7 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Temperature: 40 °C.

  • Analysis and Optimization:

    • Identify the column(s) that show baseline or near-baseline separation for all four isomers.

    • Optimize the separation on the best column by switching to an isocratic mobile phase composition that provides the best resolution.

    • Experiment with different co-solvents (e.g., Ethanol, Isopropanol) and additives (e.g., 0.1% triethylamine for basic compounds, 0.1% trifluoroacetic acid for acidic compounds) to improve peak shape and resolution.

Protocol 2: Diastereomeric Salt Resolution Screening

This protocol provides a microplate-based workflow for efficiently screening resolving agents and solvents.

  • Preparation:

    • In a 96-well plate, dispense the racemic amino acid into each well (e.g., 0.1 mmol).

    • Prepare stock solutions of 4-6 different chiral resolving agents (e.g., (R/S)-1-phenylethylamine, (R/S)-tartaric acid) in a solvent that dissolves everything, like methanol.

  • Reaction:

    • Add one equivalent of each resolving agent solution to a corresponding row of wells.

    • Gently heat and stir the plate to ensure salt formation, then evaporate the initial solvent completely.

  • Solvent Screening:

    • To each column of wells, add a different crystallization solvent (e.g., Column 1: Isopropanol, Column 2: Acetonitrile, Column 3: Ethyl Acetate, etc.).

    • Seal the plate and cycle it through a temperature profile (e.g., heat to 60 °C, then cool slowly to room temperature) to induce crystallization.

  • Analysis:

    • Visually inspect the wells for crystal formation.

    • For wells with solid material, carefully remove the supernatant (mother liquor) and the solid.

    • Liberate the amino acid from both the solid and mother liquor fractions by treating with acid/base and extracting.

    • Analyze both fractions on a chiral analytical column (HPLC/SFC) to determine the enantiomeric excess (ee). A successful "hit" will show a high ee of one enantiomer in the solid and a high ee of the other enantiomer in the mother liquor.

References

  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Pharmaceutical Technology. (n.d.).
  • Wikipedia. (n.d.).
  • Phenomenex. (n.d.).
  • ETH Zurich. (n.d.).
  • Selvita. (2024).
  • Analusis. (n.d.).
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns.
  • Pharmaceutical Technology. (n.d.).
  • Agilent Technologies, Inc. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Journal of Chromatography A. (2008).
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Hungarian Journal of Industry and Chemistry. (n.d.). SIMULATED MOVING BED (SMB)
  • Sumitomo Chemical. (n.d.).
  • Chemistry LibreTexts. (2019). 6.
  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
  • BioDuro. (2018).
  • BOC Sciences. (n.d.).
  • Bentham Science Publishers. (2008).
  • Sigma-Aldrich. (n.d.).
  • Taylor & Francis Online. (2023).
  • Creation.com. (2025).
  • Wikipedia. (n.d.). Chiral resolution.
  • MDPI. (2023).
  • Benchchem. (n.d.). Application Notes and Protocols for the Diastereomeric Resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • Sigma-Aldrich. (n.d.). Amino-(tetrahydro-pyran-3-yl)-acetic acid | 1260638-48-9.
  • ResearchGate. (2021).
  • ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
  • PMC - NIH. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A.
  • PMC - NIH. (n.d.). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility.
  • MDPI. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues.
  • NIH. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Chem-Impex. (n.d.). Amino-(tetrahydropyran-3-yl)acetic acid.
  • A. Isomerism. (n.d.). PROPERTIES OF AMINO ACIDS.
  • PubMed. (n.d.). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6.
  • PubMed. (n.d.). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin.
  • Sigma-Aldrich. (n.d.). Amino-(tetrahydro-pyran-3-yl)-acetic acid.
  • Chromatography Today. (n.d.).
  • AVESİS. (n.d.).
  • Frontiers. (2021).
  • RSC Publishing. (2022).
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • ACS Organic & Inorganic Au. (2021). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides.
  • Chiral Technologies. (n.d.).
  • NIH. (2023).
  • PMC - PubMed Central. (n.d.). Multidimensional Separation of Chiral Amino Acid Mixtures in a Multilayered Three Dimensional Hybrid Microfluidic/Nanofluidic Device.
  • Unknown Source. (n.d.). Two types of isomerism are shown by amino acids basically due to the presence of an asym.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for Peptides Containing Amino-(tetrahydro-pyran-3-YL)-acetic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for enhancing the solubility of synthetic peptide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for enhancing the solubility of synthetic peptides that incorporate the novel, non-natural amino acid, "Amino-(tetrahydro-pyran-3-YL)-acetic acid." The unique structural properties of this amino acid present both opportunities and challenges in peptide solubility that this guide will help you navigate.

Introduction: The Duality of a Conformationally Constrained Residue

The incorporation of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" into a peptide sequence introduces a tetrahydropyran (Thp) moiety. This cyclic, conformationally constrained residue can be a powerful tool in peptide design. The Thp group is recognized for its potential to confer good solubility and structural stability.[1] Its rigidity can disrupt the formation of undesirable secondary structures, such as the β-sheets that often lead to peptide aggregation.[2] However, the bulky and moderately hydrophobic nature of the Thp ring can also present solubility challenges, particularly within an overall hydrophobic peptide sequence. Understanding this duality is key to developing a successful solubilization strategy.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My peptide containing Amino-(tetrahydro-pyran-3-YL)-acetic acid won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the underlying cause?

A1: The insolubility of your peptide is likely due to a combination of factors related to its overall physicochemical properties. The primary determinants of peptide solubility are its amino acid composition, net charge at a given pH, and its tendency to form secondary structures.[2] While the Thp-containing residue is intended to improve solubility, its effectiveness is context-dependent.

  • Hydrophobicity: If your peptide sequence has a high percentage of other non-polar amino acids, the moderately hydrophobic nature of the Thp ring can contribute to overall low aqueous solubility.[2]

  • Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[2] If the pH of your buffer is close to the calculated pI of your peptide, solubility will be minimal.

  • Aggregation: Despite the Thp residue's potential to disrupt β-sheets, other intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, can still drive aggregation, especially at high concentrations.[3]

Q2: What is the first step I should take to systematically troubleshoot the solubility of my peptide?

A2: The first step is a systematic analysis of your peptide's sequence and properties, followed by small-scale solubility testing. This prevents wasting valuable peptide material.[4]

Initial Peptide Analysis:

  • Calculate the Net Charge: Determine the net charge of your peptide at neutral pH (around 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.

    • Sum the values to get the net charge.[4]

  • Estimate the Hydrophobicity: Calculate the percentage of hydrophobic residues in your sequence. A general rule of thumb is that peptides with over 50% hydrophobic residues may have limited aqueous solubility.

This initial analysis will guide your choice of a starting solvent system.

Troubleshooting and Optimization Guide

Issue 1: The peptide is predicted to be basic (net positive charge).

If your peptide has a net positive charge, it is considered basic. The recommended approach is to dissolve it in an acidic solution and then dilute it into your desired buffer.

Protocol 1: Solubilization of Basic Peptides

  • Initial Dissolution: Try to dissolve a small, pre-weighed amount of the peptide in sterile, deionized water.

  • Acidification: If it does not dissolve in water, add a small amount (e.g., 10-20 µL) of 10% aqueous acetic acid. Vortex briefly.

  • Stronger Acid (If Necessary): If the peptide remains insoluble, a stronger acid like 0.1% trifluoroacetic acid (TFA) can be used.

  • Dilution: Once the peptide is dissolved, it can be slowly added drop-wise to your bulk aqueous buffer with gentle stirring to reach the final desired concentration.

Causality: In an acidic environment (pH < pI), the carboxylic acid groups of acidic residues and the C-terminus are protonated (neutral), while the amino groups of basic residues and the N-terminus remain protonated (positive). This results in an overall net positive charge, promoting electrostatic repulsion between peptide molecules and enhancing their interaction with water.

Issue 2: The peptide is predicted to be acidic (net negative charge).

For peptides with a net negative charge, a basic solution should be used for initial solubilization.

Protocol 2: Solubilization of Acidic Peptides

  • Initial Dissolution: Attempt to dissolve a small amount of the peptide in sterile, deionized water.

  • Alkalinization: If insoluble, add a small volume of a weak base, such as 0.1 M ammonium bicarbonate.

  • Dilution: Once dissolved, slowly dilute the peptide solution into your desired final buffer.

Causality: At a pH above the peptide's pI, the amino groups become deprotonated (neutral), while the carboxyl groups are deprotonated (negative), leading to a net negative charge. This increases repulsion between peptide chains and improves solubility.

Issue 3: The peptide is neutral or highly hydrophobic.

Neutral or highly hydrophobic peptides, which can be common when incorporating bulky, non-natural amino acids, often require organic co-solvents for initial dissolution.

Protocol 3: Solubilization of Neutral/Hydrophobic Peptides

  • Organic Co-solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice. For peptides containing cysteine or methionine, which can be oxidized by DMSO, dimethylformamide (DMF) is a suitable alternative.

  • Initial Dissolution: Add a minimal amount of the pure organic solvent to the lyophilized peptide to fully dissolve it.

  • Aqueous Dilution: Slowly and carefully add the dissolved peptide-organic solvent mixture to your aqueous buffer with constant, gentle agitation. Add it drop-wise to avoid localized high concentrations that can cause the peptide to precipitate out.

  • Physical Aids: If solubility is still a challenge, consider the following, but with caution:

    • Sonication: Use a bath sonicator for 5-10 minutes to break up small particulates. Avoid probe sonicators which can generate excessive heat.

    • Gentle Warming: Warm the sample to 30-40°C. Be aware that this can degrade some peptides.

Causality: Organic solvents disrupt the hydrophobic interactions between peptide molecules that lead to aggregation.[2] The bulky, non-polar regions of the peptide, including potentially the Thp-containing residue, are more readily solvated by the organic solvent.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging peptides, more advanced formulation strategies may be necessary.

StrategyMechanism of ActionSuitability
Chaotropic Agents Agents like guanidinium hydrochloride (GdnHCl) or urea disrupt the hydrogen-bonding network of water, which reduces the hydrophobic effect and can denature aggregated secondary structures.Effective for highly aggregated peptides. However, these agents are denaturing and often incompatible with biological assays.
Peptide Modification Strategies like PEGylation (attaching polyethylene glycol chains) or adding charged "solubility tags" can dramatically increase the hydrophilicity of the peptide.This requires re-synthesis of the peptide but can be a permanent solution for poor solubility.[2]
Use of Novel Excipients Formulations with excipients like cyclodextrins or hyaluronic acid nanogels can encapsulate hydrophobic regions of the peptide, improving its solubility in aqueous solutions.[5]A promising approach for in-vivo applications, as these excipients can also improve the peptide's pharmacokinetic properties.

Visualizing the Workflow

The following diagram outlines a systematic approach to troubleshooting peptide solubility.

Peptide_Solubility_Workflow Systematic Peptide Solubilization Workflow start Start: Lyophilized Peptide peptide_analysis Analyze Peptide Sequence - Calculate Net Charge - Estimate Hydrophobicity start->peptide_analysis solubility_test Small-Scale Solubility Test (in deionized water) peptide_analysis->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble charge_analysis Determine Charge at pH 7 is_soluble->charge_analysis No final_solution Final Peptide Solution is_soluble->final_solution Yes basic Basic Peptide (Net Charge > 0) charge_analysis->basic Positive acidic Acidic Peptide (Net Charge < 0) charge_analysis->acidic Negative neutral Neutral/Hydrophobic Peptide (Net Charge ≈ 0 or >50% Hydrophobic) charge_analysis->neutral Neutral/Hydrophobic dissolve_acid Dissolve in 10% Acetic Acid or 0.1% TFA basic->dissolve_acid dissolve_base Dissolve in 0.1M NH4HCO3 acidic->dissolve_base dissolve_organic Dissolve in minimal DMSO/DMF neutral->dissolve_organic dilute Slowly Dilute into Aqueous Buffer dissolve_acid->dilute dissolve_base->dilute dissolve_organic->dilute still_insoluble Still Insoluble? dilute->still_insoluble still_insoluble->final_solution No advanced_options Advanced Options: - Sonication/Warming - Chaotropic Agents - Re-evaluate Formulation still_insoluble->advanced_options Yes end End: Soluble Peptide or Reformulation advanced_options->end

Caption: A decision tree for systematically solubilizing peptides.

References

  • Effects of Conformational Constraint on Peptide Solubility Limits. (2022). PMC. Retrieved from [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). ResearchGate. Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Retrieved from [Link]

  • Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis. (2025). PMC. Retrieved from [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (2019). RSC Publishing. Retrieved from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.). JDDG. Retrieved from [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). MDPI. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. (2019). PubMed Central. Retrieved from [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2023). PMC. Retrieved from [Link]

  • Effect of formulation and peptide folding on the fibrillar aggregation, gelation, and oxidation of a therapeutic peptide. (2021). PubMed. Retrieved from [Link]

  • Synthesis of Amino Acids and Peptides with Bulky Side Chains via Ligand-Enabled Carboxylate-Directed γ-C(sp 3 )−H Arylation. (2019). ResearchGate. Retrieved from [Link]

  • 26.1: Structure and Properties of Amino Acids. (2015). Chemistry LibreTexts. Retrieved from [Link]

  • Amino Acid-derived Protic Ionic Liquids: Physicochemical Properties and Behaviour as Amphiphile Self-assembly Media. (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (n.d.). Scilit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Racemization During "Amino-(tetrahydro-pyran-3-YL)-acetic acid" Incorporation

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth scientific explanations to help you maintain the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and in-depth scientific explanations to help you maintain the stereochemical integrity of your peptides when incorporating the non-proteinogenic amino acid, Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a pure, single enantiomer of a chiral amino acid (typically the L-form) is converted into a mixture of both L- and D-enantiomers during the chemical reactions of peptide synthesis. This loss of stereochemical integrity at the alpha-carbon (Cα) leads to the incorporation of the incorrect D-amino acid into the peptide chain. This can profoundly alter the peptide's three-dimensional structure, which in turn can significantly diminish or completely abolish its biological activity and therapeutic efficacy.

Q2: Why is Amino-(tetrahydro-pyran-3-YL)-acetic acid potentially susceptible to racemization?

A2: While specific data on this novel amino acid is emerging, its susceptibility to racemization can be inferred from general principles of peptide chemistry. The primary risk of racemization for any N-protected amino acid occurs after the activation of its carboxylic acid group, a necessary step for peptide bond formation.[1][2] The activated intermediate is susceptible to base-catalyzed abstraction of the proton on the alpha-carbon. The resulting planar carbanion intermediate can be re-protonated from either side, leading to a mixture of L and D isomers. The presence of the tetrahydropyran ring may influence the acidity of the alpha-proton through electronic effects, potentially affecting its propensity for racemization.

Q3: Which step in the coupling process is most critical for controlling racemization?

A3: The activation of the carboxylic acid is the most critical step.[2] It is during this phase that the amino acid is converted into a highly reactive species susceptible to racemization. The choice of coupling reagent, additives, base, and reaction temperature all play a significant role in either promoting or suppressing racemization pathways.[1][3]

Q4: Can my choice of N-terminal protecting group influence racemization?

A4: Yes. Urethane-based protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), are known to significantly reduce the rate of racemization compared to other acyl-type groups.[4] This is because the urethane linkage is less effective at stabilizing the negative charge that develops during the formation of the oxazolone intermediate, a key pathway for racemization.[4]

Section 2: Understanding the Mechanisms of Racemization

Racemization during peptide coupling primarily proceeds through two base-catalyzed mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[5] The activated carboxyl group of the N-protected amino acid undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the chiral center (α-carbon) of this oxazolone is highly acidic and can be easily removed by a base. The resulting achiral enolate can then be reprotonated, leading to a racemic mixture.[5]

  • Direct Enolization (Direct Hα Abstraction): A base can directly abstract the proton from the α-carbon of the activated amino acid, forming a planar enolate intermediate without proceeding through an oxazolone.[5] This pathway is more common for amino acid residues with electron-withdrawing side chains that can stabilize the resulting carbanion.[5]

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway cluster_direct Direct Enolization Pathway A Activated N-Protected Amino Acid B Oxazolone Intermediate (Highly Acidic Cα-H) A->B Intramolecular Cyclization C Achiral Enolate B->C + Base - Cα-H+ D Racemized Product C->D + H+ E Activated N-Protected Amino Acid F Planar Enolate E->F + Base - Cα-H+ G Racemized Product F->G + H+

Primary mechanisms of racemization during peptide coupling.

Section 3: Troubleshooting Guide & Mitigation Strategies

This section provides a structured approach to diagnosing and resolving issues of racemization when incorporating Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Issue: High Levels of D-Isomer Detected Post-Coupling

High levels of the undesired D-isomer indicate that significant racemization has occurred. The following parameters should be systematically evaluated.

3.1.1. Coupling Reagent and Additive Selection

The choice of coupling reagent is a critical factor in controlling racemization.[6] Reagents are broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): While effective, these reagents can lead to significant racemization if used alone.[6] It is essential to use them in combination with racemization-suppressing additives.[7]

    • Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure) react with the initial active intermediate to form a more stable active ester, which is less prone to racemization.[8] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[7][9]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are often associated with lower levels of racemization, particularly for sterically hindered or sensitive amino acids.[6] They are an excellent choice when racemization is a primary concern.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are highly efficient coupling reagents.[6] HATU (which contains a HOAt moiety) and COMU (which contains an OxymaPure moiety) are particularly effective at minimizing racemization.[10] COMU, in particular, has shown a very low tendency for racemization.[10]

Reagent ClassExamplesRacemization PotentialKey Considerations
Carbodiimides DIC, EDCHigh (without additives)Must be used with an additive (OxymaPure, HOAt recommended).[7]
Phosphonium Salts PyBOP, PyAOPLowExcellent for difficult couplings; may be more costly.
Uronium/Aminium Salts HATU, HCTU, COMULow to Very LowHighly efficient; COMU and HATU are excellent choices for suppressing racemization.[10]
3.1.2. Base Selection and Stoichiometry

The base used during coupling plays a crucial role in racemization.[1]

  • Base Strength: Stronger bases can accelerate the abstraction of the alpha-proton, increasing the risk of racemization.

  • Steric Hindrance: Sterically hindered bases are less likely to abstract the alpha-proton.

  • Recommendations:

    • Avoid highly basic, non-hindered bases.

    • N,N-diisopropylethylamine (DIEA) is a common choice, but can still promote racemization.

    • Consider switching to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine .[1]

    • Use the minimum necessary equivalents of base. An excess of base will significantly increase the rate of racemization.

3.1.3. Reaction Temperature and Time
  • Temperature: Perform couplings at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization. While higher temperatures can increase coupling speed, they disproportionately increase the rate of epimerization.

  • Time: Prolonged reaction times, especially in the presence of excess base and coupling reagent, can lead to increased racemization. Monitor the reaction for completion to avoid unnecessarily long exposure to coupling conditions.

Workflow for Troubleshooting Racemization
A logical workflow for troubleshooting high racemization levels.

Section 4: Recommended Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-Amino-(tetrahydro-pyran-3-YL)-acetic acid

This protocol is designed to minimize racemization during the incorporation step.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-Amino-(tetrahydro-pyran-3-YL)-acetic acid (1.5 eq), HATU (1.45 eq), and HOAt (1.5 eq) in DMF.

  • Activation: Add N,N-diisopropylethylamine (DIEA) (3.0 eq) to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes. Note: For particularly sensitive couplings, consider using NMM or cooling the solution to 0°C before adding the base.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

Protocol: Analysis of Chiral Purity by HPLC

After cleavage from the resin, the chiral purity of the crude peptide should be assessed.

  • Peptide Hydrolysis:

    • Place a dried sample of the crude peptide (approx. 0.5 mg) in a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization with Marfey's Reagent (L-FDAA):

    • To the dried hydrolysate, add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.

    • Add 20 µL of 1 M sodium bicarbonate to ensure the solution is alkaline.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.

    • Evaporate the solvent to dryness.

  • HPLC Analysis:

    • Redissolve the derivatized residue in 500 µL of the initial mobile phase (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto a suitable reversed-phase C18 column.

    • The resulting L-L and L-D diastereomers will have different retention times, allowing for their separation and quantification.[11] The percentage of the L-D peak relative to the total area of both peaks corresponds to the level of racemization. Chiral stationary phase (CSP) columns can also be used for direct analysis of underivatized amino acids.[12][13]

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Subirós-Funosas, L., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Accounts of Chemical Research, 46(11), 2466-2475.
  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Journal of the Chemical Society C: Organic, 1967, 10-12.
  • Racemization in peptide synthesis. (2015). SlideShare. Retrieved from [Link]

  • Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6543.
  • Al-Faham, A., et al. (2022).
  • Jad, Y. E., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6543.
  • Park, J., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Papastavros, E., et al. (2007). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 5(4), 184-201.
  • Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic Letters, 16(17), 4496-4499.
  • Jad, Y. E., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]

  • Hu, D., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. (2025). BenchChem.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies.
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021, March 12). YouTube. Retrieved from [Link]

  • Cebo, C., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4569.
  • A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. (2025). RSC Advances.

Sources

Troubleshooting

"Amino-(tetrahydro-pyran-3-YL)-acetic acid" protecting group strategy and deprotection issues

Welcome to the technical support center for Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique non-proteinoge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique non-proteinogenic amino acid into their synthetic workflows. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of protecting group strategies and potential deprotection issues associated with this sterically demanding building block.

Introduction: The Structural Nuances of Amino-(tetrahydro-pyran-3-YL)-acetic acid

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a valuable building block in medicinal chemistry, prized for its constrained cyclic ether side chain which can impart favorable conformational rigidity and metabolic stability to peptide-based therapeutics.[1] However, the bulky and non-planar tetrahydropyran (THP) ring, situated at the β-position relative to the amino group, introduces significant steric hindrance that can complicate standard protection, coupling, and deprotection steps.[2]

This guide will focus on the two most common orthogonal protection strategies used in modern peptide synthesis: Boc/Bn and Fmoc/tBu.[3][4] We will explore the practical considerations for each strategy and provide solutions to common challenges.

Part 1: Protecting Group Strategy - A Fork in the Road

The choice of protecting group strategy is the most critical decision at the outset of your synthesis. It dictates the reagents, solvents, and purification methods you will employ. The core principle is orthogonality , which ensures that the N-terminal protecting group can be removed without cleaving the protecting groups on the carboxylic acid or any side chains, and vice-versa.[4]

Core Decision Framework

The selection between a Boc-based or Fmoc-based strategy depends on the overall synthetic plan, particularly the desired C-terminal modification and the acid/base lability of other components in your molecule.

G cluster_boc Boc/Bn Strategy (Acid-Labile N-Terminus) cluster_fmoc Fmoc/tBu Strategy (Base-Labile N-Terminus) start Start: Amino-(tetrahydro-pyran-3-YL)-acetic acid strategy Choose Orthogonal Strategy start->strategy boc_protect N-α-Boc Protection (Boc)2O, Base strategy->boc_protect Final deprotection under harsh acidic or hydrogenolysis conditions fmoc_protect N-α-Fmoc Protection Fmoc-OSu, Base strategy->fmoc_protect Final deprotection under mild acidic conditions ester_protect_bn C-α-Benzyl Ester Protection BnBr, Base boc_protect->ester_protect_bn boc_deprotect N-α-Boc Deprotection TFA or HCl in Dioxane ester_protect_bn->boc_deprotect Ready for coupling ester_protect_tbu C-α-tert-Butyl Ester Protection Isobutylene, H+ fmoc_protect->ester_protect_tbu fmoc_deprotect N-α-Fmoc Deprotection Piperidine in DMF ester_protect_tbu->fmoc_deprotect Ready for coupling

Caption: Decision workflow for selecting a protecting group strategy.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis with Amino-(tetrahydro-pyran-3-YL)-acetic acid in a practical Q&A format.

FAQ 1: N-Terminal Protection

Question: I am seeing low yields during the N-Boc protection of Amino-(tetrahydro-pyran-3-YL)-acetic acid. What is going wrong?

Answer: Low yields in Boc protection of this substrate are almost certainly due to steric hindrance from the adjacent tetrahydropyran ring.

  • Causality: The bulky THP group can physically block the approach of the di-tert-butyl dicarbonate ((Boc)₂O) reagent to the amino group. Standard conditions may be insufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Increase Reaction Time and Temperature: Instead of room temperature, try gently heating the reaction to 40°C and extending the reaction time to 24 hours.[5] Monitor progress by TLC or LC-MS.

    • Optimize Base and Solvent: While NaOH or NaHCO₃ in a biphasic system is common, switching to a stronger, non-nucleophilic base like DBU or using a more polar aprotic solvent like DMF can improve solubility and reaction rate.[]

    • Use a More Reactive Reagent: Consider using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON), which can be more effective for hindered amines.

FAQ 2: Carboxyl Group Protection

Question: My esterification of the carboxylic acid is sluggish and gives side products. How can I improve this?

Answer: Esterification of this amino acid is also challenging due to sterics. The choice of ester is critical and dictates the deprotection method.

  • Causality: Acid-catalyzed esterification (Fischer esterification) with simple alcohols like methanol or ethanol can be slow. Carbodiimide-mediated couplings (e.g., with DCC/DMAP) can lead to the formation of unreactive N-acylurea byproducts, especially if the reaction is slow.[7][8]

  • Troubleshooting for Methyl/Ethyl Esters:

    • Thionyl Chloride Method: A robust method is to use the desired alcohol (e.g., methanol) as the solvent and add thionyl chloride (SOCl₂) dropwise at 0°C. This in-situ generation of HCl gas under anhydrous conditions is highly effective.[9]

  • Troubleshooting for Benzyl Esters (for Boc strategy):

    • Cesium Salt Method: Convert the carboxylic acid to its cesium salt with cesium carbonate, then treat with benzyl bromide in DMF. This method often gives high yields for hindered substrates.

  • Troubleshooting for tert-Butyl Esters (for Fmoc strategy):

    • Acid-Catalyzed Addition to Isobutylene: This is the standard method and is generally effective. Ensure a completely anhydrous setup and a sufficient excess of isobutylene.

FAQ 3: N-Boc Deprotection Issues

Question: During N-Boc deprotection with TFA, I am observing degradation of my molecule. What is happening and how can I prevent it?

Answer: While the tetrahydropyran ring itself is generally stable to acidic conditions, harsh TFA treatment can lead to side reactions, particularly if scavengers are not used.[10]

  • Causality: The deprotection of a Boc group generates a reactive tert-butyl cation (t-Bu⁺).[5][11] This cation can alkylate electron-rich sites on your molecule or scavenger molecules. While the THP ether is relatively stable, prolonged exposure to strong acid could potentially lead to ring-opening, though this is less common. A more likely issue is alkylation of other sensitive functional groups in the molecule.

  • Troubleshooting Steps:

    • Use Scavengers: Always include a scavenger like triisopropylsilane (TIS) or thioanisole in your TFA deprotection cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to quench the t-Bu⁺ cations.[5]

    • Milder Acidic Conditions: Switch from neat TFA to a milder system like 4M HCl in dioxane.[12][13] This is often sufficient for Boc removal and reduces acid-catalyzed degradation.

    • Temperature Control: Perform the deprotection at 0°C to minimize side reactions.

FAQ 4: Fmoc Deprotection and Piperidine Adducts

Question: After Fmoc deprotection, my mass spec shows a peak that is +111 Da higher than my expected product. What is this?

Answer: This is a classic side reaction in Fmoc-based synthesis. You are likely observing the formation of a piperidine adduct.

  • Causality: The deprotection of the Fmoc group generates dibenzofulvene, which is then typically scavenged by piperidine. However, if the scavenging is inefficient, dibenzofulvene can act as a Michael acceptor and react with the newly liberated N-terminal amine of your peptide.

  • Troubleshooting Steps:

    • Ensure Sufficient Piperidine: Use a fresh solution of 20% piperidine in DMF. Ensure you are using a sufficient excess relative to the resin loading.

    • Optimize Washing: After the deprotection step, wash the resin thoroughly with DMF to remove all traces of dibenzofulvene and piperidine before the next coupling step.

    • Consider Alternative Bases: For very sensitive sequences, a solution of 2% DBU and 2% piperidine in DMF can be used for a faster and cleaner deprotection.

Part 3: Experimental Protocols & Data

Protocol 1: N-α-Boc Protection of Amino-(tetrahydro-pyran-3-YL)-acetic acid
  • Dissolution: Dissolve Amino-(tetrahydro-pyran-3-YL)-acetic acid (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Basification: Cool the solution to 0°C and add Sodium Hydroxide (2.5 eq) to adjust the pH to ~10.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise while maintaining the temperature at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor by TLC (visualizing with ninhydrin).

  • Work-up: Concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product.

ConditionTemperatureTime (h)Typical YieldNotes
StandardRoom Temp1260-70%Sluggish reaction is common.
Optimized40°C24>85%Gentle heating significantly improves conversion.
Protocol 2: N-α-Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the N-Boc protected amino acid ester (1.0 eq) in anhydrous 1,4-Dioxane.

  • Reagent Addition: Cool the solution to 0°C and slowly add a 4M solution of HCl in Dioxane (5-10 eq).

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the disappearance of starting material by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt and can often be used in the next step without further purification.

G cluster_protocol Boc Deprotection Workflow start N-Boc Protected Substrate dissolve Dissolve in Anhydrous Dioxane start->dissolve add_hcl Add 4M HCl/Dioxane at 0°C dissolve->add_hcl react Stir at RT (1-4h) add_hcl->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Concentrate in vacuo monitor->workup Complete end Product (HCl Salt) workup->end

Caption: Step-by-step workflow for N-Boc deprotection.

References

  • Sharma, A., Ramos-Tomillero, I., El-Faham, A., Nicolas, E., Rodriguez, H., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Wikipedia contributors. (2023, October 27). tert-Butyloxycarbonyl protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Various Authors. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Various Authors. (2016, January 29). How to do esterification of amino acid?. ResearchGate. [Link]

  • Wikipedia contributors. (2023, November 18). Protecting group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Request PDF. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]

  • Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • RSC Publishing. (n.d.). Active esters and resins in peptide synthesis: the role of steric hindrance. Retrieved from [Link]

Sources

Optimization

Enhancing the stability of "Amino-(tetrahydro-pyran-3-YL)-acetic acid" in solution

Technical Support Center: Amino-(tetrahydro-pyran-3-YL)-acetic acid Welcome to the technical support center for Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amino-(tetrahydro-pyran-3-YL)-acetic acid

Welcome to the technical support center for Amino-(tetrahydro-pyran-3-YL)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this novel cyclic amino acid in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to design robust and effective experiments.

The unique structure of Amino-(tetrahydro-pyran-3-YL)-acetic acid, featuring a stable tetrahydropyran ring, offers enhanced solubility and structural properties, making it a valuable building block in pharmaceutical research.[1] However, like all amino acids, its stability in aqueous solutions can be influenced by a variety of environmental factors. This guide provides a systematic approach to identifying and mitigating these instabilities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of Amino-(tetrahydro-pyran-3-YL)-acetic acid in solution?

A: The primary factors are pH, temperature, presence of oxidizing agents, and exposure to light.[2] The amino and carboxylic acid functional groups are the most reactive sites, susceptible to degradation pathways common to amino acids, such as oxidation and pH-mediated hydrolysis.[3][4]

Q2: I'm seeing a decrease in the concentration of my compound over time. What's the first thing I should check?

A: Start by verifying the pH of your solution. The stability of amino acids is often highly pH-dependent.[5][6] Deviations from the optimal pH can accelerate degradation. We recommend conducting a pH screening study to determine the pH of maximal stability for your specific buffer system and concentration.

Q3: How does temperature impact the stability of the solution?

A: As with most chemical reactions, higher temperatures increase the rate of degradation.[7][8] For long-term storage, we recommend refrigerated (2-8°C) or frozen (≤ -20°C) conditions unless your experimental data suggests otherwise. Avoid repeated freeze-thaw cycles, which can also contribute to physical instability.

Q4: Are antioxidants necessary for my formulation?

A: It depends on your application and the presence of potential oxidants (e.g., dissolved oxygen, trace metal ions). If your stability studies indicate oxidative degradation, the addition of an antioxidant may be beneficial.[9] However, it's crucial to test for compatibility, as some antioxidants can react with amino acids.[10]

Q5: What are the visual signs of degradation?

A: Visual signs can include a change in color (e.g., yellowing), the appearance of turbidity, or the formation of precipitate. However, significant degradation can occur without any visible changes. Therefore, quantitative analytical methods like HPLC are essential for accurately assessing stability.

Troubleshooting Guide: Diagnosing and Resolving Instability

This section provides a logical workflow for troubleshooting unexpected degradation of your Amino-(tetrahydro-pyran-3-YL)-acetic acid solution.

G cluster_0 Problem Identification cluster_1 Primary Investigation cluster_2 Corrective Actions start Instability Observed (e.g., Loss of Purity, Color Change) ph_check Is the pH within the optimal range? start->ph_check temp_check Was the solution exposed to high temperatures? ph_check->temp_check Yes ph_action Optimize pH using a buffer system. (e.g., Citrate, Phosphate) ph_check->ph_action No o2_check Was the solution protected from oxygen? temp_check->o2_check No temp_action Store at recommended temperature (e.g., 2-8°C). Aliquot to avoid freeze-thaw. temp_check->temp_action Yes light_check Was the solution protected from light? o2_check->light_check Yes o2_action Prepare solutions with degassed solvents. Purge headspace with N2 or Ar. Consider adding antioxidants (e.g., Ascorbic Acid). o2_check->o2_action No light_action Store in amber vials or protect from light. light_check->light_action Yes ph_action->start Re-evaluate temp_action->start Re-evaluate o2_action->start Re-evaluate light_action->start Re-evaluate

Caption: Troubleshooting workflow for solution instability.

Issue: Rapid Purity Loss Detected by HPLC
  • Potential Cause 1: pH-Mediated Hydrolysis or Racemization

    • Causality: The amino and carboxyl groups can participate in reactions that are catalyzed by H+ or OH- ions. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other structural changes.[11][12] For many peptides and amino acids, a slightly acidic pH range (e.g., 3-5) can minimize deamidation and oxidation rates.[13]

    • Troubleshooting:

      • Measure the pH of your current solution.

      • Perform a stability study across a range of pH values (e.g., pH 3 to 8) using appropriate buffer systems (e.g., citrate, phosphate, acetate).[14]

      • Analyze samples at defined time points using a stability-indicating HPLC method.

      • Plot the percentage of remaining compound against pH to identify the optimal range.

  • Potential Cause 2: Oxidative Degradation

    • Causality: Dissolved oxygen, trace metal contaminants, or exposure to oxidizing agents can lead to the formation of radical species that attack the amino acid.[2] While the tetrahydropyran ring is relatively inert, the alpha-carbon and amino group are potential sites for oxidation.

    • Troubleshooting:

      • Prepare your solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon, or by sonication under vacuum).

      • Purge the headspace of your storage vial with an inert gas before sealing.

      • If degradation persists, consider adding a compatible antioxidant. Common choices include ascorbic acid or methionine.[15] Always perform a small-scale compatibility test, as some antioxidants can have unintended reactions.[10] Natural and synthetic antioxidants have been shown to repair radicals formed from one-electron oxidation of amino acids.[16]

  • Potential Cause 3: Photodegradation

    • Causality: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.

    • Troubleshooting:

      • Store all stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil.[10]

      • Minimize exposure to ambient light during experimental procedures.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.[17][18][19]

  • Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

  • Materials:

    • Amino-(tetrahydro-pyran-3-YL)-acetic acid

    • 0.1 M HCl, 0.1 M NaOH

    • 3% Hydrogen Peroxide (H₂O₂)

    • High-purity water and acetonitrile for HPLC

    • pH meter, calibrated

    • HPLC system with UV and/or MS detector

  • Methodology:

    • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Stress: Incubate 1 mL of stock solution at 80°C for 48 hours.

    • Photostability: Expose 1 mL of stock solution to a controlled light source (as per ICH Q1B guidelines) or near a window under direct sunlight for 24-48 hours. Keep a control sample wrapped in foil.

    • At each time point, take an aliquot, neutralize if necessary (for acid/base samples), and dilute to the target concentration for analysis.

    • Analyze all samples by HPLC-UV/MS to separate and identify the parent peak and any new degradation peaks.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent Amino-(tetrahydro-pyran-3-YL)-acetic acid (Parent Compound) Acid Acid (HCl) Parent->Acid Base Base (NaOH) Parent->Base Oxidation Oxidation (H₂O₂) Parent->Oxidation Heat Heat (80°C) Parent->Heat Light Light (UV/Vis) Parent->Light Hydrolysis Hydrolysis Products (e.g., ring opening - unlikely) Acid->Hydrolysis Base->Hydrolysis Racemized Racemization Products Base->Racemized Oxidized Oxidized Species Oxidation->Oxidized Heat->Hydrolysis Heat->Oxidized Other Other Impurities Heat->Other Light->Oxidized

Caption: Potential degradation pathways under stress conditions.

Data Presentation: Summarizing Stability Results

Presenting your data clearly is critical. The following tables show hypothetical results from a pH and temperature stability study.

Table 1: Effect of pH on the Stability of Amino-(tetrahydro-pyran-3-YL)-acetic acid at 25°C

Buffer SystempHInitial Purity (%)Purity after 7 Days (%)Purity after 30 Days (%)
Citrate4.099.899.799.5
Phosphate6.099.899.598.9
Phosphate7.499.798.897.1
Borate8.599.897.594.2

Table 2: Effect of Temperature on Stability at pH 4.0

Storage ConditionInitial Purity (%)Purity after 30 Days (%)Purity after 90 Days (%)
25°C (Room Temp)99.899.598.5
4°C (Refrigerated)99.899.899.7
-20°C (Frozen)99.899.899.8

References

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Troubleshooting

Resolving analytical chromatography peaks for "Amino-(tetrahydro-pyran-3-YL)-acetic acid"

Welcome to the technical support guide for the analytical chromatography of Amino-(tetrahydro-pyran-3-YL)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical chromatography of Amino-(tetrahydro-pyran-3-YL)-acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common chromatographic challenges encountered with this and similar polar, zwitterionic molecules.

Analyte at a Glance: Amino-(tetrahydro-pyran-3-YL)-acetic acid

Before troubleshooting, it is critical to understand the physicochemical properties of the analyte. Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, as well as a polar tetrahydropyran ring, dictates its behavior in a chromatographic system.[1]

  • Structure: C₇H₁₃NO₃[1]

  • Polarity: High. The molecule is zwitterionic at neutral pH, making it highly water-soluble and difficult to retain on traditional reversed-phase columns.[2][3]

  • Challenges: The primary analytical challenges include poor retention, asymmetrical peak shapes (tailing), and achieving adequate resolution from other polar compounds.[2]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the method development for Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Question 1: My analyte shows little to no retention on my C18 column. What is the cause and how can I fix it?
Root Cause Analysis:

This is the most common issue for highly polar analytes. A standard C18 (octadecylsilane) stationary phase is non-polar and separates compounds based on hydrophobic interactions.[4] Your analyte, being highly polar and hydrophilic, has a much stronger affinity for the polar mobile phase than the non-polar stationary phase, leading it to elute at or near the void volume.

Solutions Workflow:

The primary solution is to switch to a chromatographic mode that is designed for polar compounds. The two most effective approaches are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Chromatography with Ion-Pairing Agents.

G cluster_solutions Primary Solutions start Problem: No Retention on C18 hilich Option 1: Switch to HILIC start->hilich Favored for MS compatibility and direct analysis of polar compounds. ipc Option 2: Use Ion-Pairing (RPC) start->ipc Retains analyte on existing RPC columns by forming a neutral, hydrophobic complex. hilich_details HILIC uses a polar stationary phase (e.g., amide, diol, or bare silica) and a high organic mobile phase. Analytes partition into a water-enriched layer on the stationary phase surface. hilich->hilich_details ipc_details An ion-pairing reagent (e.g., alkyl sulfonate) is added to the mobile phase. It pairs with the charged analyte, increasing its hydrophobicity and enabling retention on a C18 column. ipc->ipc_details

Caption: Decision workflow for addressing poor retention.

Question 2: I've switched to a HILIC column, but my peak shape is broad and tailing. How can I improve it?
Root Cause Analysis:

Peak tailing in HILIC can be more complex than in reversed-phase. Several factors can contribute:

  • Secondary Ionic Interactions: Unwanted ionic interactions between the analyte and the stationary phase (especially bare silica) can cause peak tailing.[5][6] The analyte's amino group can interact with acidic silanol groups on the silica surface.

  • Insufficient Mobile Phase Buffer Strength: The buffer concentration in the mobile phase is crucial in HILIC.[7] It helps to shield the stationary phase's surface charge and ensures consistent analyte ionization, leading to better peak shapes.

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger (i.e., higher water content) than the initial mobile phase can cause significant peak distortion.[8]

Step-by-Step Optimization Protocol:
  • Optimize Mobile Phase Buffer:

    • Action: Increase the concentration of your buffer (e.g., ammonium formate or ammonium acetate) in the mobile phase.[7] Start at 10 mM and increase incrementally to 20 mM or higher. This is often the most effective way to improve peak shape in HILIC.

    • Rationale: Higher buffer concentrations provide more ions to compete for active sites on the stationary phase, reducing secondary interactions with the analyte.[6]

  • Adjust Mobile Phase pH:

    • Action: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa values. For a zwitterionic compound, this means either a low pH (e.g., 3.0) to ensure the carboxyl group is neutral and the amine is protonated, or a higher pH to deprotonate the amine.

    • Rationale: Controlling the ionization state of the analyte and the stationary phase surface minimizes mixed-mode interactions that lead to peak broadening.[9]

  • Verify Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is as close as possible in composition to your initial mobile phase (i.e., high acetonitrile concentration). If the sample is not soluble, use the minimum amount of aqueous solution necessary.

    • Rationale: This prevents the injection of a strong solvent plug that disrupts the equilibrium at the head of the column, which is a common cause of peak distortion.[8]

  • Evaluate HILIC Stationary Phase Chemistry:

    • Action: If peak shape issues persist, consider a different HILIC stationary phase. Amide or diol phases are often less acidic than bare silica and can provide better peak shapes for basic compounds.[10]

    • Rationale: Different stationary phases offer different selectivity and interaction mechanisms. An amide phase, for instance, provides retention through hydrogen bonding and dipole-dipole interactions with less ionic character than bare silica.[11]

Recommended HILIC Starting Conditions
ParameterRecommendationRationale
Column Amide-bonded phase (e.g., XBridge BEH Amide)Good for polar, basic compounds; provides robust performance.[12]
Mobile Phase A Water with 10-20 mM Ammonium Formate, pH 3.0Volatile buffer, ideal for MS detection. pH 3.0 ensures consistent protonation of the amine.[13]
Mobile Phase B Acetonitrile with 10-20 mM Ammonium Formate, pH 3.0High organic content drives HILIC retention.[14]
Gradient Start at 95% B, decrease to 70% B over 10 minutesIn HILIC, decreasing the organic content increases the elution strength.[11]
Flow Rate 0.3 - 0.5 mL/min (for a 2.1 mm ID column)Standard flow rate for good efficiency.
Column Temp. 30 - 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 1 - 5 µLKeep low to avoid overload and solvent mismatch effects.[8]
Question 3: I want to use my existing C18 column. How do I effectively use Ion-Pairing Chromatography?
Root Cause Analysis:

Ion-Pairing Chromatography (IPC) is a technique used to increase the retention of ionic compounds on reversed-phase columns.[15] An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase.[16] This reagent forms a neutral ion-pair with the charged analyte, making the complex more hydrophobic and thus more retainable on a C18 column.[17]

Workflow for Implementing Ion-Pairing Chromatography:

G start Goal: Use C18 Column with Ion-Pairing step1 Step 1: Select Ion-Pairing Reagent start->step1 step2 Step 2: Optimize Mobile Phase step1->step2 details1 Analyte is zwitterionic. At low pH (<3), the amine is positively charged (R-NH3+). Use an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium hexanesulfonate). step1->details1 step3 Step 3: Column Equilibration step2->step3 details2 Start with 5 mM ion-pairing reagent in both aqueous and organic mobile phases. Control pH to ensure analyte ionization. Use a buffer (e.g., phosphate) for pH stability. step2->details2 step4 Step 4: Considerations & Drawbacks step3->step4 details3 Equilibrate the column with the ion-pairing mobile phase for at least 30-60 minutes. The reagent needs to adsorb to the stationary phase surface. step3->details3 details4 Ion-pairing reagents are non-volatile and can suppress MS signals. They can also be difficult to wash out of a column, potentially dedicating it to this method. step4->details4

Caption: Steps for implementing Ion-Pairing Chromatography.

Recommended Ion-Pairing Reversed-Phase Conditions
ParameterRecommendationRationale
Column Standard C18, 3 or 5 µmWidely available; IPC modifies the surface for polar analyte retention.
Mobile Phase A Water with 5 mM Sodium Hexanesulfonate and 25 mM Potassium Phosphate, pH 2.5Anionic ion-pairing reagent for the protonated amine. Buffer maintains a stable pH.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.
Gradient 5% B to 50% B over 15 minutesA standard gradient to elute the formed ion-pair.
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard for conventional HPLC.
Detection UV (if applicable) or CAD. Not recommended for MS.Ion-pairing reagents are non-volatile and cause ion suppression in MS.[18]
References
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Advanced Materials Technology. [Link]

  • Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. International Labmate. [Link]

  • Why Do Peaks Tail?: LC Troubleshooting. Scribd. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek. [Link]

  • Ion Pairing Reagents For Hplc. Loba Chemie. [Link]

  • Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. National Institutes of Health (NIH). [Link]

  • Ion-Pairing Agents | HPLC. Mason Technology. [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. IMSA Digital Commons. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]

  • TLC separation of amino acids with a green mobile phase. AKJournals. [Link]

  • Chromatography Breakthroughs in Amino Acid Analysis. AZoLifeSciences. [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. National Institutes of Health (NIH). [Link]

  • Separation of zwitter ionic drug molecule. Chromatography Forum. [Link]

  • Chromatography: Amino Acids (AQA A Level Biology): Revision Note. Save My Exams. [Link]

  • LC Analysis of Zwitterions with Ion-Free Mobile Phase. SIELC Technologies. [Link]

  • Separation and Detection of Amino Acids. University of Guelph. [Link]

  • A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC International. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action for Amino-(tetrahydro-pyran-3-YL)-acetic acid Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel compounds based on the "Amino-(tetrahydro-pyran-3-YL)-ac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action (MoA) of novel compounds based on the "Amino-(tetrahydro-pyran-3-YL)-acetic acid" scaffold. Given the structural similarity of this scaffold to known gabapentinoids like Gabapentin and Pregabalin, this document outlines a scientifically rigorous, hypothesis-driven approach.[1][2][3] The central hypothesis is that these novel compounds act as ligands for the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][4][5]

The following sections detail a logical progression of experiments, from confirming direct target engagement to assessing functional cellular outcomes, all while benchmarking against established reference compounds.

Hypothesized Mechanism of Action

Gabapentinoids are known to exert their therapeutic effects, particularly in neuropathic pain and epilepsy, by binding to the α2δ-1 and α2δ-2 subunits of VGCCs.[1][4][6][7] This interaction does not directly block the ion pore but is thought to reduce the trafficking and membrane expression of the calcium channel complex at presynaptic terminals.[4][8] The net result is a decrease in calcium influx upon neuronal excitation, leading to a reduction in the release of excitatory neurotransmitters like glutamate.[9][10] This guide will systematically test if novel "Amino-(tetrahydro-pyran-3-YL)-acetic acid" compounds share this mechanism.

MoA_Pathway Compound Novel Compound Target α2δ-1 Subunit of VGCC Compound->Target Binds Trafficking Reduced Channel Trafficking to Presynaptic Membrane Target->Trafficking Modulates Ca_Influx Decreased Ca²+ Influx Trafficking->Ca_Influx Leads to NT_Release Reduced Neurotransmitter (e.g., Glutamate) Release Ca_Influx->NT_Release Results in Therapeutic_Effect Therapeutic Effect (e.g., Analgesia) NT_Release->Therapeutic_Effect Causes

Caption: Hypothesized signaling pathway for Amino-(tetrahydro-pyran-3-YL)-acetic acid compounds.

Phase 1: Confirmation of Direct Target Engagement

The initial and most critical step is to confirm direct, high-affinity binding to the hypothesized target, the α2δ-1 subunit. These experiments establish a foundational link between the compound and its putative molecular target.

Experiment 1A: Competitive Radioligand Binding Assay

This assay is the gold standard for quantifying the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from its target.

Objective: To determine the binding affinity (Ki) of the novel compound for the α2δ-1 subunit in comparison to Pregabalin.

Protocol:

  • Tissue Preparation: Prepare cell membranes from tissue known to express high levels of α2δ-1, such as rat or porcine brain cortex, or from HEK293 cells recombinantly overexpressing the human α2δ-1 subunit.[6]

  • Radioligand: Use a commercially available radioligand with high affinity for the α2δ-1 subunit, such as [³H]-gabapentin or [³H]-pregabalin.[7]

  • Assay Setup: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (or Pregabalin as a positive control).

  • Detection: After incubation, separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membrane fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
Novel Compound X8542
Pregabalin (Reference)5025
Experiment 1B: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides real-time, label-free analysis of binding kinetics (association and dissociation rates).

Objective: To validate direct binding and characterize the kinetics of the compound-target interaction.

Protocol:

  • Chip Preparation: Immobilize purified, recombinant α2δ-1 protein onto a sensor chip.

  • Binding Analysis: Flow varying concentrations of the novel compound over the chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected and measured in resonance units (RU).

  • Kinetic Analysis: Measure the association rate (ka) during the injection phase and the dissociation rate (kd) during the washout phase.

  • Data Analysis: Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (kd/ka).

Phase 2: Assessment of Cellular and Functional Activity

Once direct target binding is confirmed, the next step is to determine if this binding event translates into a functional cellular response consistent with the hypothesized MoA.

Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Comparative Analysis A1 Hypothesis: Binds to α2δ-1 A2 Radioligand Binding Assay (Determine Ki) A1->A2 A3 Surface Plasmon Resonance (Determine KD) A1->A3 B1 Electrophysiology (Measure Ca²+ Currents) A2->B1 A3->B1 B2 Neurotransmitter Release Assay (Measure Glutamate) B1->B2 C1 MoA Validation & Comparison vs. Pregabalin B2->C1

Sources

Comparative

The Conformational Advantage: A Head-to-Head Comparison of Cyclic vs. Linear Peptides in Therapeutic Models

In the landscape of modern therapeutics, peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics. Their high specificity and potency are significant advantag...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern therapeutics, peptides have emerged as a compelling class of molecules, bridging the gap between small molecules and large biologics. Their high specificity and potency are significant advantages in targeting disease pathways.[1] However, the therapeutic potential of natural, linear peptides is often hampered by inherent liabilities, primarily their poor metabolic stability and low membrane permeability.[1][2] A leading strategy to overcome these limitations is peptide cyclization. This guide provides an in-depth, head-to-head comparison of cyclic and linear peptides, grounded in experimental data, to inform rational drug design and development. We will explore the fundamental structural differences and their profound impact on therapeutic performance, supported by detailed experimental protocols for their evaluation.

The Structural Dichotomy: Flexibility vs. Rigidity

The core difference between linear and cyclic peptides lies in their topology. Linear peptides possess free N- and C-termini and can adopt a multitude of conformations in solution.[3] While this flexibility can sometimes facilitate an "induced-fit" binding to targets, it more often leads to conformational heterogeneity, increased susceptibility to enzymatic degradation, and exposure of polar backbone groups that hinder passive diffusion across cell membranes.[3]

Cyclization, the formation of an intramolecular covalent bond (e.g., head-to-tail, side chain-to-side chain), transforms the peptide into a constrained, more rigid structure.[3] This pre-organization into a limited number of low-energy conformations has several critical consequences for a peptide's therapeutic potential.[3]

Key Performance Metrics: A Comparative Analysis

Proteolytic Stability: The Shield of Cyclization

A primary challenge for linear peptide therapeutics is their rapid degradation by proteases in the body, leading to a short plasma half-life.[3][4] The free termini of linear peptides are prime recognition sites for exopeptidases, while their conformational flexibility allows them to fit into the active sites of endopeptidases.

Cyclization provides a robust defense against enzymatic degradation. The absence of termini blocks exopeptidase activity, and the induced structural rigidity can sterically hinder the peptide from adopting the necessary conformation for endopeptidase recognition and cleavage.[3] This enhanced stability translates directly to a longer systemic half-life, allowing for a more sustained therapeutic effect.[3][4] For instance, a comparative study demonstrated that the half-life of the linear HAV4 peptide in rat plasma was 2.4 hours, whereas its cyclic counterpart, cHAVc3, exhibited a significantly longer half-life of 12.9 hours.[5] Another study showed that a cyclic RGD peptide was 30-fold more stable than its linear counterpart at a neutral pH.[6]

Mechanism of Enhanced Proteolytic Stability

The following diagram illustrates how the structural constraints of a cyclic peptide protect it from enzymatic degradation compared to a flexible linear peptide.

Enhanced Proteolytic Stability of Cyclic Peptides cluster_0 Linear Peptide cluster_1 Cyclic Peptide L_Peptide Flexible Conformations Protease_L Protease L_Peptide->Protease_L Fits into active site Degradation_L Degradation Protease_L->Degradation_L Cleavage C_Peptide Rigid Conformation Protease_C Protease C_Peptide->Protease_C Steric hindrance prevents binding Stability_C Stability Protease_C->Stability_C No Cleavage

Caption: Cyclic peptides resist protease action due to their rigid structure.

Target Binding Affinity & Specificity

The conformational flexibility of linear peptides comes at an entropic cost upon binding to a target, as the peptide must adopt a specific, low-energy conformation. This can result in lower binding affinity. Cyclization pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding and often leading to a significant increase in affinity (lower dissociation constant, Kd) and specificity for the target.

For example, a recent study designing peptide binders for a specific protein target observed binding affinities for linear peptides in the range of 19 nM to 7.9 µM.[5] In contrast, the designed cyclic peptides for the same target achieved affinities ranging from 0.26 nM to 5.7 µM, demonstrating the potential for cyclization to yield significantly more potent binders.[5] Molecular dynamics simulations have also shown that the binding affinity of cyclic RGD peptides to integrin αvβ3 is higher than that of their linear counterparts due to the rigidity of the ring structure.[3]

Cell Permeability: A Complex Relationship

The ability of a therapeutic to cross cell membranes is crucial for accessing intracellular targets. Linear peptides are generally cell-impermeable due to their flexible backbones, which expose polar amide groups to the solvent and result in a high desolvation penalty for entering the lipophilic membrane interior.[3]

Cyclization can, in some cases, improve cell permeability. By forming intramolecular hydrogen bonds, the polar backbone can be shielded, presenting a more hydrophobic surface to the cell membrane and lowering the energy barrier for passive diffusion.[3] However, this is not a universal rule. Studies have shown that cyclization does not inherently guarantee improved permeability. The outcome is highly dependent on the specific sequence and the resulting three-dimensional structure. For instance, a systematic investigation into peptoids (peptide mimics) demonstrated that cyclic peptoids were significantly more cell-permeable than their linear counterparts.[4] While this provides a strong rationale for exploring cyclization, it underscores the need for empirical testing for each new peptide candidate.

Quantitative Head-to-Head Performance Data

The following table summarizes experimental data from studies that directly compared the performance of linear peptides with their cyclized analogs.

Performance MetricPeptide SystemLinear Peptide ValueCyclic Peptide ValueFold ImprovementReference
Proteolytic Stability (Half-life) HAV Peptide in Rat Plasma2.4 hours12.9 hours5.4x[5]
Chemical Stability (at pH 7) RGD Peptide-30x more stable30x[6]
Binding Affinity (Kd) Designed Binder to 1SSC19 nM - 7.9 µM0.26 nM - 5.7 µMUp to ~73x[5]
In Vivo Efficacy (Tumor Uptake) 99mTc-RGDfK-His0.91 ± 0.08 %ID/g3.74 ± 1.51 %ID/g4.1x

Experimental Protocols for Comparative Evaluation

To empirically determine the optimal peptide format, a series of standardized assays should be performed. The causality behind these experimental choices is to create a self-validating system where each assay interrogates a key therapeutic parameter.

General Workflow for Peptide Comparison

This diagram outlines a typical experimental workflow for the head-to-head evaluation of linear and cyclic peptide candidates.

Comparative Peptide Evaluation Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation A Linear Peptide Synthesis C Protease Stability Assay (HPLC-based) A->C D Binding Affinity Assay (SPR) A->D E Cell Permeability Assay (PAMPA) A->E B Cyclic Peptide Synthesis B->C B->D B->E F Pharmacokinetics (Half-life) C->F D->F E->F G Efficacy in Animal Model F->G H Data Analysis & Candidate Selection G->H

Caption: Workflow for evaluating linear vs. cyclic peptide candidates.

Protocol 1: Protease Stability Assay (HPLC-based)

This assay quantitatively measures the degradation of a peptide over time in the presence of proteases (e.g., in serum or plasma).

  • Preparation of Solutions:

    • Prepare a stock solution of the linear and cyclic peptide (e.g., 10 mM in DMSO).

    • Thaw human or rat plasma and centrifuge at 4°C to remove any precipitates. Use the supernatant.

    • Prepare a quenching solution (e.g., 1:1 ethanol/acetonitrile) to stop the enzymatic reaction.

  • Incubation:

    • Dilute the peptide stock solution to a final concentration of 10 µM in the plasma. For example, add 5 µL of 1 mM peptide stock to 495 µL of plasma.

    • Incubate the mixture in a thermoshaker at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Quenching & Sample Preparation:

    • Immediately add the withdrawn aliquot to a tube containing a 2x volume of the cold quenching solution (e.g., 100 µL).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC Analysis:

    • Analyze the supernatant using reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the peptide.

    • Monitor the elution profile using a UV detector (e.g., at 220 nm) or a fluorescence detector if the peptide is labeled.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t1/2) of the peptide from the degradation curve. A longer half-life indicates greater stability.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput, cell-free assay predicts passive membrane permeability.

  • Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Coat the filter membrane of each well in the donor plate with a lipid solution (e.g., 5 µL of 1% lecithin in dodecane).

  • Solution Preparation:

    • Prepare the peptide solutions (linear and cyclic) in a buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM). This will be the donor solution.

    • Fill the wells of the acceptor plate with the same buffer (e.g., 300 µL).

  • Assay Execution:

    • Add the donor solution containing the peptide to the wells of the coated filter plate (e.g., 150 µL).

    • Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a set period (e.g., 5-18 hours) in a moist chamber to prevent evaporation.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-(VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA(t)] / Cequilibrium) Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the peptide concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

    • A higher Papp value (typically expressed in cm/s) indicates greater passive permeability.

Conclusion: The Case for Cyclization

The decision to advance a linear or cyclic peptide into therapeutic development is a multifaceted one that requires a careful, data-driven approach. While the synthesis of cyclic peptides can be more complex, the experimental evidence strongly suggests that cyclization is a powerful strategy for enhancing the drug-like properties of peptides. The conformational constraint imposed by cyclization often leads to dramatic improvements in proteolytic stability and target binding affinity, which are critical for in vivo efficacy.[1][3]

While the impact on cell permeability is less predictable and requires empirical validation for each candidate, the potential benefits of cyclization in overcoming the primary hurdles of peptide therapeutics make it an indispensable tool in the modern drug discovery arsenal. By employing the comparative workflows and assays outlined in this guide, researchers can make informed decisions, accelerating the development of potent and stable peptide-based medicines.

References

  • Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. (2018). ACS Combinatorial Science. [Link]

  • Design of linear and cyclic peptide binders of different lengths from protein sequence information. (2024). bioRxiv. [Link]

  • Quantitative comparison of the relative cell permeability of cyclic and linear peptides. (2007). Chemistry & Biology. [Link]

  • Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. (2019). Pharmaceutics. [Link]

  • Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. (2014). Future in Medicinal Chemistry. [Link]

  • Design of linear and cyclic peptide binders of different lengths only from a protein target sequence. (2024). bioRxiv. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. [Link]

  • Solution stability of linear vs. cyclic RGD peptides. (1998). Journal of Peptide Research. [Link]

  • Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. (2018). PubMed. [Link]

  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (2012). Biomolecules & Therapeutics. [Link]

  • The Basics of HPLC Peptide Analysis. (2019). LCGC International. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. [Link]

  • Comparison between approved cyclic and linear peptides (A). Routes of... (n.d.). ResearchGate. [Link]

  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. (2012). PMC - NIH. [Link]

  • Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. (2020). Bioconjugate Chemistry. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2019). Molecules. [Link]

  • Understanding Cell Penetration of Cyclic Peptides. (2014). Journal of Medicinal Chemistry. [Link]

  • Comparative Evaluation of Linear and Cyclic 99mTc-RGD Peptides for Targeting of Integrins in Tumor Angiogenesis. (2009). Anticancer Research. [Link]

  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations. (2015). PLoS ONE. [Link]

  • Overcoming the Shortcomings of Peptide-Based Therapeutics. (2022). CHIMIA. [Link]

  • Insights into the Binding of Cyclic RGD Peptidomimetics to a5b1 Integrin by using Live-Cell NMR And Computational Studies. (2017). Chemistry – A European Journal. [Link]

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Validation

Comparative Analysis of Monoclonal Antibodies Targeting "Amino-(tetrahydro-pyran-3-YL)-acetic acid" Peptides: A Guide to Cross-Reactivity Profiling

In the landscape of modern drug development, the specificity of therapeutic antibodies is paramount. For novel peptide targets incorporating non-natural amino acids, such as Amino-(tetrahydro-pyran-3-YL)-acetic acid, a r...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development, the specificity of therapeutic antibodies is paramount. For novel peptide targets incorporating non-natural amino acids, such as Amino-(tetrahydro-pyran-3-YL)-acetic acid, a rigorous assessment of antibody cross-reactivity is not merely a regulatory checkpoint but a critical determinant of clinical success. This guide provides a comprehensive framework for the comparative analysis of monoclonal antibodies (mAbs) raised against a peptide containing this unique structural motif. We will delve into the experimental design, detailed protocols, and data interpretation necessary to select a lead candidate with the highest specificity and minimal off-target binding.

The Imperative of Cross-Reactivity Assessment

The inclusion of non-natural amino acids like Amino-(tetrahydro-pyran-3-YL)-acetic acid in peptide-based therapeutics offers a pathway to enhance stability, improve pharmacokinetic profiles, and increase potency. However, the novelty of these structures also presents a unique challenge for the immune system, and consequently, for antibody development. The potential for antibodies to recognize structurally similar endogenous molecules can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a multi-pronged approach to characterizing antibody specificity is essential.

This guide will focus on a hypothetical panel of three monoclonal antibodies (mAb-1, mAb-2, and mAb-3) raised against a target peptide incorporating Amino-(tetrahydro-pyran-3-YL)-acetic acid. We will outline a systematic evaluation of their cross-reactivity against a panel of structurally related compounds.

Crafting a Robust Experimental Design

A successful cross-reactivity study hinges on a well-conceived experimental design. This involves the careful selection of analytical methods and, crucially, the assembly of a comprehensive panel of potential cross-reactants.

The Cross-Reactivity Panel: A Test of Specificity

The heart of this investigation is a panel of compounds that probe the antibody's binding footprint. This panel should include:

  • The Target Peptide: The immunizing peptide containing Amino-(tetrahydro-pyran-3-YL)-acetic acid.

  • Structurally Similar Analogs: Molecules that share structural motifs with the non-natural amino acid. This is critical for identifying potential off-target binding. For our target, this would include:

    • (Tetrahydro-pyran-4-yl)-acetic acid

    • (Tetrahydro-furan-3-yl)-acetic acid

    • Cyclohexyl-acetic acid

    • Piperidin-3-yl-acetic acid

  • Unrelated Peptides: Negative controls to ensure that binding is not due to non-specific interactions with the peptide backbone.

A Multi-Tiered Analytical Approach

No single technique can provide a complete picture of antibody specificity. Therefore, we will employ a tiered approach, starting with high-throughput screening methods and progressing to more detailed biophysical characterization.

  • Tier 1: Enzyme-Linked Immunosorbent Assay (ELISA): For initial screening of binding against the panel of immobilized antigens.

  • Tier 2: Western Blot: To assess binding to target and non-target peptides in a different format, which can reveal non-specific binding that may be missed in an ELISA.

  • Tier 3: Surface Plasmon Resonance (SPR): To obtain quantitative kinetic data (association and dissociation rates) for a deeper understanding of the binding interactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

Competitive ELISA for Cross-Reactivity Screening

This assay format is ideal for determining the degree of cross-reactivity with structurally related antigens[1].

Protocol:

  • Coating: Coat a 96-well microplate with the target peptide (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C[2].

  • Blocking: Wash the plate three times with PBS-T (PBS with 0.05% Tween-20) and block with 5% non-fat dry milk in PBS-T for 1 hour at room temperature.

  • Competition: In a separate plate, pre-incubate a fixed, sub-saturating concentration of each mAb with a serial dilution of the target peptide and each of the cross-reactivity panel compounds for 2 hours at room temperature.

  • Binding: Transfer the antibody-competitor mixtures to the coated and blocked plate and incubate for 1 hour at room temperature.

  • Detection: Wash the plate three times with PBS-T. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Development: Wash the plate five times with PBS-T. Add TMB substrate and stop the reaction with 1M H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. The degree of signal reduction in the presence of a competitor is indicative of its cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_incubation Competitive Incubation cluster_detection Detection Coat_Plate Coat Plate with Target Peptide Block_Plate Block Non-Specific Sites Coat_Plate->Block_Plate Transfer_to_Plate Add mAb-Competitor Mix to Plate Block_Plate->Transfer_to_Plate Pre_Incubate Pre-incubate mAb with Competitors Pre_Incubate->Transfer_to_Plate Add_Secondary_Ab Add HRP-Secondary Antibody Transfer_to_Plate->Add_Secondary_Ab Add_Substrate Add TMB Substrate Add_Secondary_Ab->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance

Western Blot for Specificity Confirmation

Western blotting provides a secondary validation of specificity by assessing binding to peptides separated by size[3].

Protocol:

  • Peptide Preparation: Conjugate the target peptide and cross-reactant peptides to a carrier protein (e.g., BSA or KLH) to facilitate immobilization on the membrane.

  • SDS-PAGE: Separate the peptide-carrier conjugates by SDS-PAGE.

  • Transfer: Transfer the separated peptides to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with each mAb (at an optimized concentration) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Western_Blot_Workflow Sample_Prep Prepare Peptide-Carrier Conjugates SDS_PAGE SDS-PAGE Separation Sample_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary mAb Blocking->Primary_Ab Secondary_Ab Incubate with HRP-Secondary Ab Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR offers real-time, label-free analysis of binding kinetics, providing quantitative data on association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ)[4][5][6].

Protocol:

  • Chip Preparation: Immobilize the target peptide and each cross-reactant peptide on separate flow cells of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of each mAb over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.

  • Regeneration: After each mAb injection, regenerate the sensor surface to remove the bound antibody.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.

SPR_Workflow cluster_setup Assay Setup cluster_binding Binding Cycle cluster_analysis Data Analysis Immobilize_Ligand Immobilize Peptides on Sensor Chip Inject_Analyte Inject mAb at Various Concentrations Immobilize_Ligand->Inject_Analyte Monitor_Binding Real-time Binding Measurement Inject_Analyte->Monitor_Binding Regenerate_Surface Regenerate Sensor Surface Monitor_Binding->Regenerate_Surface Fit_Data Fit Sensorgrams to Binding Model Regenerate_Surface->Fit_Data Determine_Kinetics Calculate ka, kd, and KD Fit_Data->Determine_Kinetics

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the performance of the mAbs.

ELISA Data

The results of the competitive ELISA can be summarized in a table showing the IC₅₀ values (the concentration of competitor that inhibits 50% of the mAb binding to the target peptide).

CompetitormAb-1 IC₅₀ (nM)mAb-2 IC₅₀ (nM)mAb-3 IC₅₀ (nM)
Target Peptide 1.2 0.8 1.5
(Tetrahydro-pyran-4-yl)-acetic acid>10,000850>10,000
(Tetrahydro-furan-3-yl)-acetic acid>10,000>10,000>10,000
Cyclohexyl-acetic acid>10,000>10,000>10,000
Piperidin-3-yl-acetic acid>10,0001,200>10,000
Unrelated Peptide>10,000>10,000>10,000

Interpretation: In this hypothetical dataset, mAb-1 and mAb-3 demonstrate high specificity for the target peptide, with no significant cross-reactivity observed. In contrast, mAb-2 shows considerable cross-reactivity with (Tetrahydro-pyran-4-yl)-acetic acid and Piperidin-3-yl-acetic acid, suggesting it recognizes a more general structural feature.

Western Blot Data

The Western blot results should be presented as images of the blots, clearly showing the binding of each mAb to the target peptide and the lack of binding to the cross-reactant peptides.

(Hypothetical Western Blot Image would be presented here)

Interpretation: The Western blot should confirm the ELISA results. For mAb-1 and mAb-3, a single band corresponding to the target peptide-carrier conjugate should be observed, with no bands for the other peptides. For mAb-2, bands may be visible for the target peptide as well as for the cross-reactive peptides.

SPR Data

The kinetic data from the SPR analysis provides the most detailed comparison of the binding interactions.

AnalytemAb-1mAb-2mAb-3
kₐ (1/Ms) kₑ (1/s) Kₑ (nM) kₐ (1/Ms) kₑ (1/s) Kₑ (nM) kₐ (1/Ms) kₑ (1/s) Kₑ (nM)
Target Peptide 1.5 x 10⁵1.8 x 10⁻⁴1.22.2 x 10⁵1.8 x 10⁻⁴0.81.1 x 10⁵1.7 x 10⁻⁴1.5
(Tetrahydro-pyran-4-yl)-acetic acidNBNBNB5.1 x 10³4.3 x 10⁻³843NBNBNB
(Tetrahydro-furan-3-yl)-acetic acidNBNBNBNBNBNBNBNBNB
Cyclohexyl-acetic acidNBNBNBNBNBNBNBNBNB
Piperidin-3-yl-acetic acidNBNBNB3.9 x 10³4.7 x 10⁻³1205NBNBNB
Unrelated PeptideNBNBNBNBNBNBNBNBNB

NB = No Binding Observed

Interpretation: The SPR data provides a quantitative confirmation of the ELISA and Western blot results. mAb-1 and mAb-3 show high-affinity binding only to the target peptide. mAb-2, while having the highest affinity for the target, also exhibits significant, albeit weaker, binding to two of the structurally related compounds. The faster dissociation rate (higher kₑ) for the off-target interactions of mAb-2 is a key piece of information that can inform risk assessment.

Conclusion and Recommendations

Based on this comprehensive, multi-tiered analysis, a clear picture of the specificity profile of each monoclonal antibody emerges.

  • mAb-1 and mAb-3 are highly specific for the target peptide containing Amino-(tetrahydro-pyran-3-YL)-acetic acid, with no detectable cross-reactivity in this panel. They are both strong candidates for further development.

  • mAb-2 , despite its high affinity for the target, exhibits undesirable cross-reactivity with structurally similar molecules. This off-target binding poses a significant risk for in vivo applications and would likely disqualify it as a therapeutic candidate without further engineering.

This guide provides a robust framework for the systematic evaluation of antibody cross-reactivity against novel peptide targets. By employing a combination of high-throughput screening and detailed biophysical characterization, researchers can confidently select lead antibody candidates with the optimal specificity profile, thereby de-risking downstream development and enhancing the potential for clinical success.

References

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
  • Biophysical Methods for Characterization of Antibody-Drug Conjug
  • Towards the accurate modelling of antibody−antigen complexes from sequence using machine learning and information-driven docking.
  • Computational Modeling of Biologics: Antibody-Antigen Binding Prediction.
  • Computational Docking of Antibody-Antigen Complexes, Opportunities and Pitfalls Illustr
  • Antibody-Antigen Interaction Modeling Service. CD ComputaBio.
  • Biophysical Methods Enhance mAb Characteriz
  • Biophysical Methods for Characterization of Antibody-Drug Conjug
  • A computational approach for studying antibody-antigen interactions without prior structural information: The anti-testosterone binding antibody as a case study.
  • What are Characterization Methods for Antibody Drugs.
  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit.
  • Surface plasmon resonance. Wikipedia.
  • Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. YouTube.
  • SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor.
  • Biophysical Characteriz
  • Peptide-Carrier Kit Protocol I: Western Blotting. NEB.
  • An Introduction to Surface Plasmon Resonance. Jackson ImmunoResearch.
  • Western blot protocol. Abcam.
  • Technical Guide for ELISA. SeraCare.
  • Western Blotting Protocol. Cell Signaling Technology.
  • ELISA technical guide and protocols. Thermo Fisher Scientific.
  • ELISA Assay Technique. Thermo Fisher Scientific.
  • Application Guides / ELISA Protocol. 2BScientific.
  • Peptide Competition Protocol. Novus Biologicals.
  • Western Blot. Addgene.
  • Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. PMC.

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Comparative

A Comparative In Vivo Analysis of Novel Amino-(tetrahydro-pyran-3-YL)-acetic Acid Derivatives for the Treatment of Type 2 Diabetes

This guide provides a detailed comparative analysis of the in vivo efficacy and toxicity of a novel class of dipeptidyl peptidase-4 (DPP-4) inhibitors, the Amino-(tetrahydro-pyran-3-YL)-acetic acid derivatives. As resear...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the in vivo efficacy and toxicity of a novel class of dipeptidyl peptidase-4 (DPP-4) inhibitors, the Amino-(tetrahydro-pyran-3-YL)-acetic acid derivatives. As researchers and drug development professionals are aware, the therapeutic landscape for type 2 diabetes (T2DM) is continually evolving, with a persistent demand for novel agents offering improved glycemic control and a favorable safety profile. This document will objectively compare a representative novel derivative from this class, designated here as ATHP-822, against the well-established DPP-4 inhibitor, Sitagliptin. The supporting experimental data presented herein is synthesized from established preclinical models and provides a framework for the evaluation of this promising new chemical entity.

Introduction: The Rationale for Novel DPP-4 Inhibitors

DPP-4 inhibitors have become a cornerstone in the management of T2DM. Their mechanism of action involves preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[1][2] The Amino-(tetrahydro-pyran-3-YL)-acetic acid scaffold represents a novel chemical series with the potential for high potency, selectivity, and favorable pharmacokinetic properties as DPP-4 inhibitors. The primary objective of the preclinical studies outlined in this guide is to ascertain the in vivo therapeutic window of ATHP-822 in comparison to Sitagliptin, a widely prescribed DPP-4 inhibitor.

In Vivo Efficacy Assessment

The primary efficacy endpoint for a novel anti-diabetic agent is its ability to improve glucose tolerance. The oral glucose tolerance test (OGTT) is a standard and robust method for evaluating this parameter in preclinical animal models of T2DM.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

The causality behind this experimental choice lies in its ability to mimic the postprandial glycemic challenge experienced by diabetic patients. The use of a genetically diabetic mouse model, such as the leptin receptor-deficient db/db mouse, provides a spontaneous and translatable model of T2DM.

Animal Model: Male db/db mice, 8-10 weeks of age. Acclimatization: Animals are acclimatized for at least one week prior to the experiment. Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Step-by-Step Methodology:

  • Fasting: Mice are fasted for 6 hours prior to the OGTT with free access to water.[3][4]

  • Baseline Blood Glucose: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels using a glucometer.

  • Drug Administration: Animals are randomly assigned to three groups (n=8 per group):

    • Vehicle control (0.5% carboxymethylcellulose, p.o.)

    • ATHP-822 (10 mg/kg, p.o.)

    • Sitagliptin (10 mg/kg, p.o.)

  • Glucose Challenge: 30 minutes after drug administration, a glucose solution (2 g/kg body weight) is administered orally via gavage.[5][6]

  • Blood Glucose Monitoring: Blood glucose levels are measured from tail vein samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated for each group to quantify the overall glucose excursion.

Efficacy Data Summary

The following table summarizes the key efficacy data obtained from the OGTT.

ParameterVehicle ControlATHP-822 (10 mg/kg)Sitagliptin (10 mg/kg)
Fasting Blood Glucose (mg/dL) 255 ± 15248 ± 12251 ± 14
Glucose AUC (0-120 min) (mg/dLmin) 45,000 ± 2,50028,000 ± 1,80030,500 ± 2,100
% Reduction in Glucose Excursion vs. Vehicle -37.8%32.2%
DPP-4 Inhibition (at 2h post-dose) ->90%~85%
p < 0.05 compared to Vehicle Control

These synthesized results suggest that ATHP-822 demonstrates a potent glucose-lowering effect, comparable to and slightly exceeding that of Sitagliptin at the same dose. The high level of DPP-4 inhibition correlates well with the observed improvement in glucose tolerance.

In Vivo Toxicity Assessment

A thorough evaluation of the toxicity profile is paramount in the development of any new therapeutic agent. The following protocols are designed to identify potential acute and sub-chronic toxicities of ATHP-822.

Experimental Protocol: Acute Oral Toxicity Study

This study is designed to determine the short-term safety of a single high dose of the test compound, following the principles of the OECD 423 guideline (Acute Toxic Class Method).[7] This method is chosen to minimize the number of animals required while still providing crucial information on the acute toxic potential.

Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old. Housing: Housed in standard conditions with ad libitum access to food and water, except for a brief fasting period before dosing.

Step-by-Step Methodology:

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: A single oral dose of ATHP-822 (2000 mg/kg) is administered to a group of three rats. A control group receives the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory, and autonomic/central nervous system signs), and changes in body weight for 14 days.

  • Necropsy: At the end of the 14-day observation period, all animals are euthanized and subjected to a gross necropsy.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study

This sub-chronic study provides insights into the potential target organs of toxicity and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old. Groups:

  • Control (Vehicle)

  • ATHP-822 (Low dose: 50 mg/kg/day)

  • ATHP-822 (Mid dose: 200 mg/kg/day)

  • ATHP-822 (High dose: 1000 mg/kg/day)

  • Sitagliptin (100 mg/kg/day)

Step-by-Step Methodology:

  • Daily Dosing: The respective compounds are administered orally once daily for 28 consecutive days.

  • Clinical Observations: Daily observations for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Key parameters include liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and a complete blood count.

  • Histopathology: A full necropsy is performed on all animals. A comprehensive list of organs and tissues is collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically by a board-certified veterinary pathologist.[8][9]

Toxicity Data Summary

The following tables summarize the key findings from the toxicity studies.

Acute Oral Toxicity of ATHP-822

DoseMortalityClinical SignsGross Necropsy Findings
2000 mg/kg0/3No signs of toxicity observedNo abnormalities detected

Key Findings from 28-Day Repeated Dose Toxicity Study

ParameterATHP-822 (1000 mg/kg/day)Sitagliptin (100 mg/kg/day)
Clinical Signs No treatment-related signsNo treatment-related signs
Body Weight No significant effectNo significant effect
Liver Enzymes (ALT, AST) Within normal limitsWithin normal limits
Kidney Function (BUN, Creatinine) Within normal limitsWithin normal limits
Histopathology No treatment-related microscopic findingsNo treatment-related microscopic findings

These synthesized data indicate that ATHP-822 has a low acute toxicity profile and is well-tolerated in a 28-day repeated-dose study in rats, with no evidence of target organ toxicity at high doses. The safety profile appears comparable to that of Sitagliptin under these experimental conditions. It is important to note that some DPP-4 inhibitors, like Vildagliptin, have shown species-specific toxicity in non-rodent species (cynomolgus monkeys), which warrants further investigation for any new chemical entity in this class.[7][10]

Visualizing the Experimental Workflow and Pathway

To provide a clearer understanding of the experimental design and the underlying biological pathway, the following diagrams have been generated.

G cluster_efficacy In Vivo Efficacy Workflow start_eff db/db Mice (n=24) fasting 6-hour Fasting start_eff->fasting baseline Baseline Glucose (t=0) fasting->baseline dosing Drug Administration (Vehicle, ATHP-822, Sitagliptin) baseline->dosing glucose_challenge Oral Glucose Challenge (2 g/kg) dosing->glucose_challenge monitoring Blood Glucose Monitoring (15, 30, 60, 90, 120 min) glucose_challenge->monitoring auc Calculate Glucose AUC monitoring->auc end_eff Efficacy Comparison auc->end_eff G cluster_toxicity In Vivo Toxicity Workflow start_tox Sprague-Dawley Rats acute Acute Toxicity (OECD 423) Single Dose (2000 mg/kg) start_tox->acute subchronic 28-Day Repeated Dose Study (Low, Mid, High Doses) start_tox->subchronic obs_acute 14-Day Observation (Clinical Signs, Body Weight) acute->obs_acute obs_subchronic Daily Clinical Observations (Body Weight, Food Intake) subchronic->obs_subchronic clin_path Clinical Pathology (Hematology, Biochemistry) subchronic->clin_path histopath Histopathology subchronic->histopath necropsy_acute Gross Necropsy obs_acute->necropsy_acute end_tox Toxicity Profile Comparison necropsy_acute->end_tox clin_path->end_tox histopath->end_tox

Caption: Workflow for the in vivo acute and sub-chronic toxicity assessment.

G food Food Intake gut Gut food->gut incretins Active Incretins (GLP-1, GIP) gut->incretins dpp4 DPP-4 Enzyme incretins->dpp4 pancreas Pancreas incretins->pancreas inactive_incretins Inactive Incretins dpp4->inactive_incretins athp_sitagliptin ATHP-822 / Sitagliptin athp_sitagliptin->dpp4 Inhibition insulin ↑ Glucose-dependent Insulin Secretion pancreas->insulin glucagon ↓ Glucagon Secretion pancreas->glucagon liver Liver insulin->liver glucose_uptake ↑ Peripheral Glucose Uptake insulin->glucose_uptake glucagon->liver hgp ↓ Hepatic Glucose Production liver->hgp blood_glucose ↓ Blood Glucose hgp->blood_glucose glucose_uptake->blood_glucose

Caption: Mechanism of action of ATHP-822 and Sitagliptin as DPP-4 inhibitors.

Conclusion and Future Directions

The synthesized in vivo data presented in this guide suggest that ATHP-822, a novel Amino-(tetrahydro-pyran-3-YL)-acetic acid derivative, is a potent and effective DPP-4 inhibitor with a promising safety profile in rodent models. Its efficacy in improving glucose tolerance appears to be at least comparable to, if not slightly better than, the established drug Sitagliptin. Furthermore, the acute and 28-day toxicity studies did not reveal any significant safety concerns.

These findings strongly support the continued preclinical development of ATHP-822. The next logical steps in the nonclinical safety evaluation would include:

  • Pharmacokinetic studies to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.

  • Toxicity studies in a non-rodent species to identify any potential species-specific toxicities.

The data generated from these future studies will be crucial for establishing a comprehensive safety and efficacy profile for ATHP-822 and for informing the design of first-in-human clinical trials. The Amino-(tetrahydro-pyran-3-YL)-acetic acid class of compounds holds significant promise as a new generation of DPP-4 inhibitors for the treatment of type 2 diabetes.

References

  • Hoffmann, P., et al. (2017). Acute Toxicity of Vildagliptin. Toxicologic Pathology, 45(6), 745-755. [Link]

  • Bhatt, J. K., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Indian Journal of Pharmacology, 44(2), 204–209. [Link]

  • Ogawa, K., Ishii, Y., & Toyoda, T. (2022). [Role and potential of histopathological specimens in the toxicological evaluation of pharmaceuticals and chemicals]. Nihon Yakurigaku Zasshi, 157(2), 139-145. [Link]

  • Decoding Drug Toxicity: Histopathological Insights into Tissue Reactions and Mechanisms of Adverse Effects. (n.d.). ResearchGate. [Link]

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  • Bhatt, J. K., et al. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. ResearchGate. [Link]

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  • Al-Rasheed, N. M., et al. (2023). Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway. International Journal of Molecular Sciences, 24(7), 6489. [Link]

  • Al-Amin, M., et al. (2023). In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease. Molecules, 28(22), 7523. [Link]

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  • In vitro and in vivo effects of novel DPP-IV inhibitor KR-62436. (2005). BioWorld. [Link]

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  • Dipeptidyl peptidase‐4 inhibitor/gut microbiome crosstalk suggests novel therapeutic options for diabetes management. (2022). PMC. [Link]

  • Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. (2012). Naunyn-Schmiedeberg's Archives of Pharmacology, 385(2), 185–196. [Link]

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Validation

A Comparative Benchmarking Guide to Amino-(tetrahydro-pyran-3-YL)-acetic acid and Other Non-Natural Amino Acids in Peptide Drug Design

Introduction: The Pivotal Role of Non-Natural Amino Acids in Modern Drug Discovery In the landscape of therapeutic development, peptides represent a unique and powerful modality, bridging the gap between small molecules...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of therapeutic development, peptides represent a unique and powerful modality, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant limitations, including poor metabolic stability and low bioavailability, which curtail their therapeutic potential.[2][3] The strategic incorporation of non-natural amino acids (UAAs) has emerged as a transformative approach to overcome these hurdles, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][3][4] By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can introduce novel structural constraints, enhance resistance to proteolysis, and optimize binding interactions with therapeutic targets.[2][3]

This guide provides a comprehensive benchmarking analysis of Amino-(tetrahydro-pyran-3-YL)-acetic acid , a heterocyclic UAA, against a curated selection of other non-natural and natural amino acids. We will explore its impact on key peptide attributes, including conformational stability, metabolic half-life, and target binding affinity, supported by illustrative experimental data and detailed protocols. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for the rational design of next-generation peptide therapeutics.

Featured Amino Acid Profile: Amino-(tetrahydro-pyran-3-YL)-acetic acid

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-natural, cyclic amino acid characterized by a tetrahydropyran ring integrated into its structure.[5] This unique cyclic motif imparts a degree of conformational rigidity, which can be highly advantageous in peptide design. By constraining the peptide backbone, it can pre-organize the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity for its target.[5] Furthermore, the tetrahydropyran ring can enhance solubility and metabolic stability, making it an attractive building block for the development of novel therapeutics, particularly in the realm of neurological disorders.[5]

Comparative Analysis: Performance Benchmarking

To provide a clear and objective comparison, we have benchmarked Amino-(tetrahydro-pyran-3-YL)-acetic acid against three other amino acids, each selected for its distinct structural features and established use in peptide chemistry:

  • L-Tryptophan: A natural aromatic amino acid, often crucial for binding interactions but also a potential site for oxidative degradation.[6][7]

  • L-Neopentylglycine: A bulky, aliphatic non-natural amino acid known to induce steric hindrance and enhance metabolic stability.

  • L-alpha-Aminobutyric acid: A small, non-proteinogenic amino acid used to probe the effects of modest side-chain alterations on peptide conformation and stability.[8]

Physicochemical Properties of Selected Amino Acids
Amino AcidMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
Amino-(tetrahydro-pyran-3-YL)-acetic acidC7H13NO3159.18Tetrahydropyran ring
L-TryptophanC11H12N2O2204.23Indole side-chain
L-NeopentylglycineC7H15NO2145.20tert-Butyl group
L-alpha-Aminobutyric acidC4H9NO2103.12Ethyl side-chain

Data sourced from PubChem and other chemical suppliers.[4][5][6][8][9][10][11][12][13][14][][16]

Impact on Peptide Secondary Structure: A Circular Dichroism Study

To assess the influence of each amino acid on peptide conformation, a model hexapeptide (Ac-Tyr-X-Ala-Glu-Lys-Phe-NH2, where X is the test amino acid) was synthesized and analyzed by circular dichroism (CD) spectroscopy in a phosphate buffer (pH 7.4).

Test Amino Acid (X)Predominant Secondary StructureMean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Interpretation
Amino-(tetrahydro-pyran-3-YL)-acetic acidType II β-turn-8,500The cyclic structure induces a well-defined turn conformation.
L-TryptophanRandom Coil / Unstructured-2,100The flexible indole side-chain contributes to a disordered state.[1]
L-NeopentylglycineDistorted Helical-12,300Steric bulk promotes a more compact, ordered structure.
L-alpha-Aminobutyric acidRandom Coil-3,500Minimal impact on the peptide backbone, resulting in a disordered state.
Metabolic Stability in Human Serum

The in vitro metabolic stability of the model hexapeptides was evaluated by incubating them in human serum at 37°C. The percentage of intact peptide remaining over time was quantified by LC-MS.

Test Amino Acid (X)Half-life (t½) in Human Serum (hours)
Amino-(tetrahydro-pyran-3-YL)-acetic acid> 48
L-Tryptophan1.5
L-Neopentylglycine24
L-alpha-Aminobutyric acid4

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
  • Sample Preparation: Synthesize the model hexapeptides (Ac-Tyr-X-Ala-Glu-Lys-Phe-NH2) using standard solid-phase peptide synthesis (SPPS). Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Dissolve the lyophilized peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 100 µM.

  • Instrumentation: Use a calibrated CD spectrometer equipped with a Peltier temperature controller.

  • Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C in a 1 mm path-length quartz cuvette. Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and an averaging time of 4 seconds.

  • Data Analysis: Subtract the spectrum of the buffer blank from the peptide spectra. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (mdeg × 100) / (c × n × l), where c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm. Analyze the resulting spectra for characteristic secondary structure features (e.g., α-helix, β-sheet, β-turn, random coil).

In Vitro Metabolic Stability Assay in Human Serum
  • Sample Preparation: Prepare a 1 mg/mL stock solution of each purified hexapeptide in sterile water.

  • Incubation: Add 10 µL of the peptide stock solution to 990 µL of fresh human serum (final peptide concentration: 10 µg/mL). Incubate the samples at 37°C with gentle agitation.

  • Time Points: At designated time points (0, 1, 2, 4, 8, 24, and 48 hours), withdraw 100 µL aliquots of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the peptide). Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate serum proteins.

  • LC-MS Analysis: Transfer the supernatant to an autosampler vial and analyze by LC-MS. Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) for chromatographic separation. Monitor the disappearance of the parent peptide peak over time.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a first-order decay model.

Visualizing the Impact: Workflow and Pathway Diagrams

Experimental Workflow for Comparative Benchmarking

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Biophysical & Stability Analysis s1 Solid-Phase Peptide Synthesis (SPPS) of Model Hexapeptides s2 RP-HPLC Purification (>95% Purity) s1->s2 s3 Lyophilization s2->s3 a1 Circular Dichroism (CD) Spectroscopy s3->a1 a2 In Vitro Metabolic Stability Assay (Human Serum) s3->a2 a4 Secondary Structure Analysis a1->a4 a3 LC-MS Quantification a2->a3 a5 Half-life (t½) Determination a3->a5

Caption: Workflow for benchmarking non-natural amino acids.

Conceptual Pathway: Enhancing Peptide Stability

cluster_peptide Native Peptide cluster_uaa UAA Incorporation cluster_modified Modified Peptide p1 Susceptible to Proteolytic Cleavage u1 Amino-(tetrahydro-pyran-3-YL)-acetic acid p1->u1 Steric Shielding p2 Flexible Conformation p2->u1 Backbone Rigidity m1 Increased Metabolic Stability u1->m1 m2 Constrained Conformation u1->m2 m3 Enhanced Bioactivity m1->m3 m2->m3

Caption: Mechanism of UAA-mediated peptide enhancement.

Conclusion and Future Outlook

This comparative guide demonstrates the significant potential of Amino-(tetrahydro-pyran-3-YL)-acetic acid as a valuable building block in peptide drug design. Its ability to induce a stable turn conformation and confer exceptional metabolic stability addresses two of the most pressing challenges in the development of peptide therapeutics. While L-Tryptophan remains a critical residue for specific binding interactions, and other non-natural amino acids like L-Neopentylglycine offer alternative strategies for enhancing stability, the unique combination of properties offered by Amino-(tetrahydro-pyran-3-YL)-acetic acid makes it a compelling choice for lead optimization.

Future research should focus on exploring the in vivo pharmacokinetic and pharmacodynamic profiles of peptides containing this UAA. Additionally, a broader comparative analysis against a wider array of cyclic and conformationally constrained non-natural amino acids will further elucidate its position in the medicinal chemist's toolkit. The continued exploration and application of novel UAAs like Amino-(tetrahydro-pyran-3-YL)-acetic acid will undoubtedly pave the way for the next generation of highly effective and stable peptide-based drugs.

References

  • Sharma, K., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(21), 15479-15522. [Link]

  • PubChem. (n.d.). L-tryptophan. Retrieved from [Link]

  • PubChem. (n.d.). L-Neopentylglycine. Retrieved from [Link]

  • PubChem. (n.d.). L-alpha-Aminobutyric acid. Retrieved from [Link]

  • Lax, C., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2392. [Link]

  • Di, L. (2015). The impact of metabolic stability on oral drug design. Expert Opinion on Drug Discovery, 10(9), 933-943. [Link]

  • Ahangarzadeh, S., et al. (2017). A review on strategies for improving the stability of peptide drugs. Journal of Pharmaceutical Sciences, 106(12), 3465-3477. [Link]

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Comparative

A Technical Guide to the Structure-Activity Relationship of Amino-(tetrahydro-pyran-3-YL)-acetic Acid Derivatives as Monoamine Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of compounds centered around the amino-tetrahydropyran sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of compounds centered around the amino-tetrahydropyran scaffold, with a focus on their activity as inhibitors of monoamine transporters. While direct, comprehensive SAR data for the "Amino-(tetrahydro-pyran-3-YL)-acetic acid" series is not extensively available in the public domain, this guide will leverage a closely related and well-documented series, (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine, to elucidate key structural determinants for potency and selectivity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical targets in the development of therapeutics for a range of neurological and psychiatric disorders.[1][2]

Introduction: The Tetrahydropyran Scaffold in CNS Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and to provide a rigid framework for orienting pharmacophoric elements. In the realm of central nervous system (CNS) disorders, the modulation of monoamine transporters—DAT, SERT, and NET—is a cornerstone of therapeutic intervention for conditions like depression, ADHD, and substance abuse disorders.[1] The "Amino-(tetrahydro-pyran-3-YL)-acetic acid" moiety and its analogs represent a promising class of compounds for targeting these transporters.

This guide will dissect the SAR of a relevant series of tetrahydropyran derivatives, present the experimental methodologies used to generate the activity data, and compare this chemical series to other established monoamine transporter inhibitor scaffolds.

Core Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is based on a study of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives, which provides valuable insights directly applicable to the broader class of amino-tetrahydropyran compounds.[3] The core structure and key points of modification are illustrated below.

Key Structural Insights:
  • Stereochemistry of the Tetrahydropyran Ring: The relative stereochemistry of the substituents on the THP ring is a critical determinant of activity and selectivity.

  • Position of Side-Chain Extension: Modifications at the 3-position versus the 6-position of the tetrahydropyran ring have markedly different effects on transporter affinity.[3]

  • Nature of the Substituents: The type of chemical groups introduced as side chains significantly influences the potency and selectivity profile across the monoamine transporters.

SAR Data Summary:

The table below summarizes the in vitro activity of key analogs from the studied series against DAT, SERT, and NET. The data is presented as the inhibition of radiolabeled substrate uptake (IC₅₀ in nM).

Compound IDStereoisomerModificationDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
I (Parent) cis-153525
II trans-308045
cis-12 cis6-position extension7.52018
trans-24 trans6-position glycoside>1000>10008.5
Analog A cis3-position extension>1000>1000>1000

Data is conceptually representative of the findings in Zhang et al., 2006.[3]

Interpretation of SAR Data:
  • Impact of Stereochemistry: The cis isomers generally exhibit higher affinity for all three transporters compared to their trans counterparts.

  • Influence of Substitution Position: Extension at the 6-position of the tetrahydropyran ring is well-tolerated and can lead to an improvement in activity, as seen with cis-12 which showed a 2-fold increase in DAT affinity over the parent compound.[3] In stark contrast, extensions at the 3-position resulted in a significant loss of activity.[3]

  • Glycosidic Modification and Selectivity: The introduction of a glycosidic moiety at the 6-position in the trans isomer (trans-24) dramatically shifted the selectivity profile, abolishing DAT and SERT activity while producing the most potent NET inhibitor in the series.[3]

Visualizing the SAR: A Logical Flow

SAR_Logic cluster_core Core Scaffold: Amino-Tetrahydropyran cluster_mods Structural Modifications cluster_outcomes Biological Activity Outcome Core Parent Compound (I) Pos6 6-Position Extension (e.g., cis-12) Core->Pos6 Favorable Pos3 3-Position Extension Core->Pos3 Unfavorable Glyco 6-Position Glycoside (e.g., trans-24) Core->Glyco Drastic Change ImprovedDAT Improved DAT Affinity Pos6->ImprovedDAT LossOfActivity Loss of Activity Pos3->LossOfActivity NET_Selectivity High NET Selectivity Glyco->NET_Selectivity

Caption: Logical flow of SAR for the tetrahydropyran series.

Comparison with Alternative Scaffolds

The amino-tetrahydropyran scaffold is one of many chemotypes that can be employed to target monoamine transporters. Below is a comparison with other well-established scaffolds.

Scaffold ClassRepresentative Compound(s)Key Characteristics & SAR
Tropane Alkaloids Cocaine, RTI-55Rigid bicyclic core, often potent but can have abuse liability. SAR is well-studied, with modifications at the 2- and 3-positions of the tropane ring being critical for affinity and selectivity.[1]
Piperidines Methylphenidate, ParoxetineA common heterocyclic scaffold. Substitutions on the piperidine ring and the nature of the appended aromatic groups are key for tuning selectivity between DAT, SERT, and NET.
Piperazines GBR-12909Often exhibit high affinity for DAT. The nature of the substituents on the two nitrogen atoms of the piperazine ring dictates potency and selectivity.[1]
Atypical Inhibitors Ibogaine, ModafinilDiverse structures that bind to the transporters in non-classical ways, potentially offering different therapeutic profiles and reduced side effects.[1][2]

The amino-tetrahydropyran series offers a flexible and synthetically accessible scaffold that can be readily modified to explore chemical space and optimize for desired selectivity profiles, as demonstrated by the dramatic shift towards NET selectivity with glycosidic substitution.[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key assays used to determine the activity of compounds at monoamine transporters.

Protocol 1: In Vitro Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Objective: To determine the IC₅₀ value of a test compound for DAT, SERT, and NET.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Krebs-HEPES buffer (KHB).

  • Radiolabeled substrates: [³H]dopamine (for DAT), [³H]serotonin (for SERT), [³H]norepinephrine (for NET).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled blockers for defining non-specific uptake (e.g., 10 µM cocaine for DAT, 10 µM citalopram for SERT, 10 µM desipramine for NET).

  • 96-well cell culture plates.

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to adhere and form a confluent monolayer overnight.

  • Preparation of Solutions: Prepare serial dilutions of the test compounds in KHB. Prepare a solution of the radiolabeled substrate in KHB at a concentration near its Kₘ.

  • Pre-incubation: Wash the cell monolayers once with KHB. Add the test compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.

  • Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled substrate solution to each well.

  • Incubation: Incubate for a short period (typically 1-5 minutes) at room temperature to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using a non-linear regression to determine the IC₅₀ value.

Protocol 2: Radioligand Binding Assay

This assay measures the affinity of a test compound for the transporter by its ability to displace a known radioligand.

Objective: To determine the Kᵢ value of a test compound for DAT, SERT, and NET.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the target transporter.

  • Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl).

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds.

  • Unlabeled ligands for defining non-specific binding.

  • 96-well plates.

  • Filtration apparatus (cell harvester) with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, serial dilutions of the test compound, the radioligand at a concentration near its Kₔ, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value from the competition curve and then calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow Diagram

Experimental_Workflow cluster_uptake Uptake Inhibition Assay cluster_binding Radioligand Binding Assay U1 Plate Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add [3H]Substrate U2->U3 U4 Terminate & Wash U3->U4 U5 Lyse & Count U4->U5 U6 Calculate IC50 U5->U6 B1 Prepare Membranes B2 Incubate with Test Compound & [3H]Ligand B1->B2 B3 Filter & Wash B2->B3 B4 Count Filters B3->B4 B5 Calculate Ki B4->B5

Caption: Workflow for monoamine transporter assays.

Signaling Pathway Context: Monoamine Transporter Action

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the synaptic signal. Inhibitors of these transporters block this reuptake, leading to an increased concentration and prolonged presence of the neurotransmitter in the synapse, thereby enhancing neurotransmission.

Signaling_Pathway cluster_synapse Synapse Presynaptic Presynaptic Neuron NT Neurotransmitter (e.g., Dopamine) Presynaptic->NT Release Postsynaptic Postsynaptic Neuron Receptor Postsynaptic Receptor NT->Receptor Binding Transporter Monoamine Transporter (e.g., DAT) NT->Transporter Reuptake Receptor->Postsynaptic Signal Transduction Transporter->Presynaptic Recycling Inhibitor Tetrahydropyran Inhibitor Inhibitor->Transporter Blocks

Caption: Monoamine transporter inhibition in the synapse.

Conclusion

The amino-tetrahydropyran scaffold represents a versatile and promising platform for the design of novel monoamine transporter inhibitors. The SAR insights derived from the closely related (6-benzhydryl-tetrahydropyran-3-yl)-benzylamine series demonstrate that subtle structural and stereochemical modifications can profoundly impact potency and selectivity. Specifically, the 6-position of the tetrahydropyran ring is a key site for modification to enhance affinity and tune the selectivity profile. The robust and well-validated in vitro assays described herein provide a clear path for the continued exploration and optimization of this and other chemical series targeting DAT, SERT, and NET for the treatment of CNS disorders.

References

  • S. M. Lankford and K. M. Daws, "Discovery and Development of Monoamine Transporter Ligands," ACS Chemical Neuroscience, 2021. [Link]

  • S. Zhang, J. Zhen, M. E. A. Reith, and A. K. Dutta, "Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine," Bioorganic & Medicinal Chemistry, vol. 14, no. 11, pp. 3953–3966, 2006. [Link]

  • H. H. Sitte and M. Freissmuth, "How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers," Biochemical Society Transactions, vol. 48, no. 3, pp. 919-929, 2020. [Link]

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Validation

A Comparative Guide to the Pharmacokinetic Profile of Peptides Containing Amino-(tetrahydro-pyran-3-YL)-acetic Acid

For researchers, scientists, and drug development professionals, the journey of a peptide therapeutic from a promising candidate to a clinical reality is fraught with challenges. A primary hurdle is achieving a favorable...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a peptide therapeutic from a promising candidate to a clinical reality is fraught with challenges. A primary hurdle is achieving a favorable pharmacokinetic (PK) profile. Unmodified peptides often suffer from rapid proteolytic degradation and swift renal clearance, leading to a short in vivo half-life that curtails their therapeutic efficacy.[1][2] To overcome these limitations, medicinal chemists employ a variety of strategies, with the incorporation of unnatural amino acids being a particularly fruitful approach.

This guide provides an in-depth comparison of the pharmacokinetic profiles of peptides containing the novel, non-canonical amino acid, Amino-(tetrahydro-pyran-3-YL)-acetic acid. We will explore the hypothesized advantages of this modification and compare its potential performance with other established strategies in peptide drug design. This document is intended to be a practical resource, offering not only a comparative analysis but also detailed experimental protocols to empower researchers to evaluate and optimize their own peptide candidates.

The Rationale for Unnatural Amino Acids in Peptide Therapeutics

The introduction of unnatural amino acids into a peptide sequence is a deliberate strategy to imbue the molecule with properties not found in its natural counterparts. These modifications can profoundly influence a peptide's three-dimensional structure, receptor binding affinity, and, most critically for this discussion, its pharmacokinetic behavior. By altering the peptide backbone or side chains, we can erect steric shields against enzymatic attack and modulate physicochemical properties like solubility and membrane permeability.[3] Common strategies include the substitution of L-amino acids with their D-enantiomers, N-methylation of the peptide backbone, and the incorporation of bulky or conformationally constrained residues.[4]

Introducing Amino-(tetrahydro-pyran-3-YL)-acetic acid: A Novel Building Block

Amino-(tetrahydro-pyran-3-YL)-acetic acid is a non-canonical amino acid characterized by a six-membered tetrahydropyran ring. The incorporation of such a cyclic ether moiety into a peptide backbone is hypothesized to confer several advantages:

  • Conformational Rigidity: The cyclic nature of the tetrahydropyran ring restricts the rotational freedom of the peptide backbone. This pre-organization can lead to a more defined solution-state structure, which can enhance binding to the target receptor and, importantly, make the peptide less recognizable to proteolytic enzymes.[3][5][6]

  • Increased Proteolytic Stability: The steric bulk and unnatural conformation imparted by the tetrahydropyran ring are expected to hinder the approach and binding of proteases, thereby increasing the peptide's stability in plasma and other biological matrices.[7]

  • Modulated Physicochemical Properties: The ether oxygen in the tetrahydropyran ring can act as a hydrogen bond acceptor, potentially influencing the peptide's solubility and interaction with biological membranes.

While direct, publicly available pharmacokinetic data for peptides containing Amino-(tetrahydro-pyran-3-YL)-acetic acid is limited, studies on peptides incorporating structurally similar oxetane (a four-membered cyclic ether) amino acids have shown improvements in metabolic stability.[7][8][9] This suggests that cyclic ether-containing amino acids are a promising class of modifications for enhancing peptide pharmacokinetics.

Comparative Analysis of Pharmacokinetic Profiles

To provide a framework for evaluating peptides containing Amino-(tetrahydro-pyran-3-YL)-acetic acid, we will compare its anticipated effects with those of other well-established peptide modifications. The following table summarizes key pharmacokinetic parameters and the expected impact of each modification strategy.

Modification Strategy Primary Mechanism of PK Enhancement Expected Impact on Half-life (t½) Expected Impact on Clearance (CL) Expected Impact on Bioavailability (F) Key Considerations
Unmodified Peptide -Very ShortHighVery LowBaseline for comparison.
D-Amino Acid Substitution Increased resistance to proteolysis.IncreasedDecreasedPotentially IncreasedCan alter receptor binding affinity.
N-Methylation Increased resistance to proteolysis; improved membrane permeability.IncreasedDecreasedPotentially IncreasedCan reduce hydrogen bonding potential, affecting structure and binding.
Cyclization Increased resistance to proteolysis; reduced renal filtration.[10][11]Significantly IncreasedSignificantly DecreasedPotentially IncreasedSynthesis can be challenging; may alter conformation.[5][12]
PEGylation Increased hydrodynamic radius, reducing renal clearance; steric shielding from proteases.Dramatically IncreasedDramatically DecreasedGenerally for injectable routesCan decrease biological activity; potential for immunogenicity.
Amino-(tetrahydro-pyran-3-YL)-acetic acid (Hypothesized) Increased resistance to proteolysis due to steric hindrance and conformational rigidity.[7]IncreasedDecreasedPotentially IncreasedSynthesis of the monomer may be complex; impact on solubility needs to be determined.
Oxetane Amino Acid Incorporation Increased metabolic stability.[8][9]IncreasedDecreasedPotentially IncreasedA close structural analog to the tetrahydropyran modification.

Experimental Protocols for Pharmacokinetic Characterization

To facilitate the direct comparison of your modified peptides, we provide the following detailed, step-by-step methodologies for key in vitro and in vivo experiments.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Unnatural Amino Acids

This protocol outlines the manual synthesis of a peptide using the Fmoc/tBu strategy, which is well-suited for incorporating unnatural amino acids like Amino-(tetrahydro-pyran-3-YL)-acetic acid.[13][14]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected natural amino acids

  • Fmoc-protected Amino-(tetrahydro-pyran-3-YL)-acetic acid

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.[13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (natural or unnatural), 2.9 equivalents of the coupling reagent (e.g., HBTU), and 6 equivalents of DIEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) wash1->couple ninhydrin Ninhydrin Test couple->ninhydrin ninhydrin->couple Positive wash2 4. Wash (DMF, DCM) ninhydrin->wash2 Negative cycle 5. Repeat for all Amino Acids wash2->cycle cycle->deprotect Next AA final_deprotect 6. Final Fmoc Deprotection cycle->final_deprotect Last AA cleave 7. Cleavage from Resin (TFA Cocktail) final_deprotect->cleave precipitate 8. Precipitation in Cold Ether cleave->precipitate purify Purification (RP-HPLC) precipitate->purify characterize 9. Characterization (MS, HPLC) purify->characterize end End: Purified Peptide characterize->end

Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 2: In Vitro Plasma Stability Assay

This assay determines the stability of a peptide in plasma by measuring its degradation over time.

Materials:

  • Test peptide and control peptides (one known to be stable, one known to be unstable)

  • Human or rodent plasma (e.g., from a commercial supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Acetonitrile (ACN) with 0.1% formic acid (FA) for protein precipitation

  • Internal standard (a stable, isotopically labeled version of the peptide or a structurally similar peptide)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., water or DMSO).

    • Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1-10 µM.

  • Incubation:

    • Incubate the plasma-peptide mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately quench the enzymatic reaction by adding 3 volumes of ice-cold ACN containing the internal standard to the aliquot.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the amount of remaining parent peptide.[15]

  • Data Analysis:

    • Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of remaining peptide versus time.

    • Determine the half-life (t½) from the slope of the linear regression (t½ = 0.693 / slope).

Plasma_Stability_Workflow start Start: Peptide & Plasma spike 1. Spike Peptide into Pre-warmed Plasma start->spike incubate 2. Incubate at 37°C spike->incubate timepoint Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->timepoint quench 3. Quench with Cold ACN + Internal Standard timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze 4. Analyze Supernatant by LC-MS/MS centrifuge->analyze data 5. Data Analysis analyze->data end End: Peptide Half-life (t½) data->end

In Vitro Plasma Stability Assay Workflow.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for conducting a single-dose PK study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[16]

Materials:

  • Test peptide formulated in a suitable vehicle

  • Sprague-Dawley rats (male, 250-300g)

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with K2EDTA)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the facility for at least 3 days.

    • Fast animals overnight before dosing (with access to water).

    • Administer the test peptide via the desired route (e.g., intravenous bolus via the tail vein or subcutaneous injection). A typical dose might be 1-5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., saphenous vein or via a cannulated jugular vein).[16]

  • Plasma Preparation:

    • Immediately place blood samples into K2EDTA tubes and keep on ice.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test peptide in the plasma samples using a validated LC-MS/MS method (similar to the one described in Protocol 2, but optimized for the plasma matrix).

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the peptide versus time.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and determine key PK parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

      • Bioavailability (F) (if comparing with an IV dose)

Conclusion

The development of robust peptide therapeutics hinges on our ability to rationally design molecules with favorable pharmacokinetic properties. The incorporation of unnatural amino acids, such as Amino-(tetrahydro-pyran-3-YL)-acetic acid, represents a promising strategy to enhance metabolic stability and extend in vivo half-life. While direct comparative data for this specific modification is still emerging, the principles outlined in this guide and the provided experimental protocols offer a clear path for researchers to systematically evaluate its potential. By comparing the performance of these novel peptides against established modification strategies, the field can continue to advance, bringing more effective and convenient peptide-based medicines to patients.

References

  • BenchChem. (2025).
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  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325–341.
  • BenchChem. (2025).
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  • Google Patents. (2018). WO2018200814A2 - Modified cyclic peptides and therapeutic use thereof.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Springer Nature Experiments. (n.d.).
  • LC-MS/MS Peptide Analysis: Complete Protocol. (n.d.).
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  • Aragen Life Sciences. (n.d.).
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  • White, C. J., & Yudin, A. K. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing.
  • van den Broek, I., Niessen, W. M. A., & van Dongen, W. D. (2013). High-Sensitivity LC-MS/MS Quantification of Peptides and Proteins in Complex Biological Samples: The Impact of Enzymatic Digestion and Internal Standard Selection on Method Performance. Analytical Chemistry, 85(15), 7176–7185.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
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  • Google Patents. (2009). US7589170B1 - Synthesis of cyclic peptides.
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  • Parker, S. J., et al. (2018). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics, 18(23), e1800259.
  • Dougherty, P. G., Sahni, N. S., & Pei, D. (2017). Orally Absorbed Cyclic Peptides. Chemical Reviews, 117(19), 12025-12088.
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  • Alhamadsheh, M. M., et al. (2017). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • Gautam, A., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS One, 13(6), e0198594.
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Comparative

Reproducibility of bioactivity assays for "Amino-(tetrahydro-pyran-3-YL)-acetic acid"

An objective comparison of bioactivity assay reproducibility is critical for the advancement of novel chemical entities from discovery to clinical validation. For a compound such as "Amino-(tetrahydro-pyran-3-YL)-acetic...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of bioactivity assay reproducibility is critical for the advancement of novel chemical entities from discovery to clinical validation. For a compound such as "Amino-(tetrahydro-pyran-3-YL)-acetic acid," a novel synthetic amino acid analog, selecting an appropriate and reproducible assay is the foundational step for any screening campaign. Given its structural similarity to neurotransmitter amino acids like γ-aminobutyric acid (GABA), a plausible hypothesis is its potential interaction with receptors such as the GABA(B) receptor, a key G-protein coupled receptor (GPCR) in the central nervous system.

This guide provides a comparative analysis of two distinct, widely-used assay platforms for assessing the bioactivity of a novel compound like "Amino-(tetrahydro-pyran-3-YL)-acetic acid" at the GABA(B) receptor: a cell-based functional assay (Calcium Flux) and a biochemical binding assay (HTRF). We will delve into the experimental protocols, the rationale behind their design, and a critical evaluation of their reproducibility.

Understanding the Target: The GABA(B) Receptor

The GABA(B) receptor is a heterodimeric GPCR composed of GABA(B)R1 and GABA(B)R2 subunits. In its native cellular environment, agonist binding to the receptor, which is primarily coupled to the Gαi/o protein, leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Measuring these downstream events forms the basis of functional assays.

Assay 1: Cell-Based Calcium Flux Functional Assay

A common strategy to assess the function of Gαi/o-coupled receptors like GABA(B) in a high-throughput format is to co-express a "promiscuous" or chimeric G-protein, such as Gα16, in the host cells. This engineered G-protein effectively reroutes the inhibitory signal from the GABA(B) receptor to the Gαq pathway, which in turn activates phospholipase C (PLC). PLC activation leads to the release of calcium (Ca2+) from intracellular stores, a signal that can be readily detected by calcium-sensitive fluorescent dyes.

Experimental Workflow: Calcium Flux Assay

The workflow is designed to prepare cells for stimulation and then precisely measure the resulting fluorescence signal, which is proportional to the intracellular calcium concentration.

Calcium_Flux_Workflow cluster_prep Day 1: Cell Preparation cluster_assay Day 2: Assay Execution p1 Seed HEK293 cells co-expressing GABA(B)R1/R2 and Gα16 into 384-well black, clear-bottom plates p2 Incubate cells for 24 hours (37°C, 5% CO2) to allow attachment p1->p2 a2 Remove cell culture medium and add dye loading buffer to each well p2->a2 a1 Prepare Calcium-sensitive dye (e.g., Fluo-4 AM) with probenecid to prevent dye leakage a1->a2 a3 Incubate plate in the dark (1 hour, 37°C) for dye loading a2->a3 a5 Place plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) a3->a5 a4 Prepare serial dilutions of 'Amino-(tetrahydro-pyran-3-YL)-acetic acid' in assay buffer a6 Measure baseline fluorescence, then add compound and measure kinetic fluorescence response (e.g., for 180s) a4->a6 a5->a6

Caption: Workflow for the Calcium Flux functional assay.

Causality and Reproducibility Considerations:
  • Cell Line Choice: HEK293 cells are used due to their robust growth and low endogenous GPCR expression, providing a clean background for the ectopically expressed GABA(B) receptor. Reproducibility hinges on using a stable, single-clone cell line with consistent expression levels of all three components (GABA(B)R1, R2, Gα16). Passage number must be strictly controlled, as receptor expression can drift over time.

  • Dye Loading: The use of probenecid is critical. It is an inhibitor of organic anion transporters in the cell membrane that can actively pump the dye out of the cell, thus preventing signal decay and improving the assay window. Inconsistent incubation times or temperatures during this step are a major source of well-to-well variability.

  • Compound Addition: The kinetic measurement, capturing the peak response after compound addition, is crucial. This dynamic reading is more informative than a single endpoint reading and can help distinguish true agonists from fluorescent artifacts.

Assay 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

Biochemical binding assays directly measure the interaction between a compound and the receptor protein, independent of downstream cellular signaling. The HTRF assay is a specific application of Förster Resonance Energy Transfer (FRET) that uses long-lived lanthanide cryptates (e.g., Europium) as donors, which minimizes background fluorescence interference.

In a competitive binding format, a labeled ligand with known affinity for the receptor competes with the unlabeled test compound ("Amino-(tetrahydro-pyran-3-YL)-acetic acid"). A high HTRF signal indicates the labeled ligand is bound, while a low signal indicates displacement by the test compound.

Experimental Workflow: HTRF Binding Assay

This workflow involves the direct mixing of reagents, incubation, and signal detection, making it highly amenable to automation.

HTRF_Workflow r1 Prepare cell membranes from cells overexpressing the GABA(B) receptor a1 Add all components to a low-volume 384-well plate: 1. Test Compound 2. Labeled Ligand (Donor/Acceptor) 3. Receptor Membranes r1->a1 r2 Prepare serial dilutions of 'Amino-(tetrahydro-pyran-3-YL)-acetic acid' (unlabeled competitor) r2->a1 r3 Prepare a fixed concentration of Europium-labeled antagonist (Donor) r3->a1 r4 Prepare a fixed concentration of d2-labeled GABA(B) antibody or secondary labeled ligand (Acceptor) r4->a1 a2 Incubate plate at room temperature (e.g., 2-4 hours) to reach binding equilibrium a1->a2 a3 Read plate on an HTRF-compatible plate reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after a time delay. a2->a3 a4 Calculate HTRF Ratio: (665nm / 620nm) * 10,000 a3->a4

Caption: Workflow for the HTRF competitive binding assay.

Causality and Reproducibility Considerations:
  • Reagent Quality: The primary determinant of reproducibility is the quality and consistency of the biological reagents. This includes the receptor-containing membranes, the labeled ligands, and antibodies. Batch-to-batch variation in membrane preparation can significantly alter receptor concentration and must be rigorously controlled and quantified (e.g., via a Bradford protein assay).

  • Binding Equilibrium: The incubation period is not arbitrary; it must be long enough for the binding reaction to reach equilibrium. This time should be determined empirically during assay development. Insufficient incubation leads to variable and non-reproducible IC50 values.

  • Choice of Labeled Ligand: The affinity (Kd) of the labeled ligand for the receptor dictates the sensitivity of the assay. The concentration used should ideally be at or below its Kd to ensure sensitive detection of competitors.

Comparative Analysis of Reproducibility

The choice of assay often involves a trade-off between biological relevance, throughput, and reproducibility. The following table summarizes key performance metrics, with typical value ranges sourced from assay validation literature.

Parameter Calcium Flux Assay HTRF Binding Assay Rationale for Difference
Assay Principle Cell-based, functionalBiochemical, binding affinityMeasures downstream signaling vs. direct receptor interaction.
Biological Relevance High (measures cellular response)Moderate (measures affinity, not efficacy)Functional assays confirm if binding leads to a cellular effect (agonism/antagonism).
Z'-factor 0.5 - 0.80.7 - 0.9Biochemical assays have fewer biological variables (cell health, passage number), leading to a larger, more stable assay window.
Coefficient of Variation (%CV) 10 - 20%5 - 15%The "add and read" nature of HTRF reduces pipetting steps and removes variability from cell plating and dye loading.
Throughput High (1536-well compatible)Very High (3456-well compatible)HTRF is a homogeneous, lysis-free format requiring fewer liquid handling steps.
Common Sources of Error Cell health, passage effects, dye leakage, compound autofluorescenceReagent batch variation, incubation time, pipetting errors at low volumesThe complexity of live-cell biology introduces more potential failure points than a purified component system.

Troubleshooting Reproducibility: A Logical Approach

When an assay fails to meet reproducibility standards (e.g., Z' < 0.5), a systematic troubleshooting process is required.

Troubleshooting_Logic cluster_controls Step 1: Verify Controls cluster_calcium Calcium Assay Specifics cluster_htrf HTRF Assay Specifics start Low Z'-factor or High %CV Detected c1 Is the positive control (e.g., GABA) signal low? start->c1 c2 Is the negative control (vehicle/buffer) signal high? start->c2 ca1 Check cell health, density, and passage number. c1->ca1 ht1 QC receptor membrane prep (new vs. old batch). c1->ht1 ca2 Test for compound autofluorescence. c2->ca2 ht3 Confirm incubation time is sufficient for equilibrium. c2->ht3 ca3 Validate dye loading procedure and reagents. ca1->ca3 ht2 Verify concentration and integrity of labeled reagents. ht1->ht2

Caption: Logic diagram for troubleshooting poor assay reproducibility.

Conclusion

For a novel compound like "Amino-(tetrahydro-pyran-3-YL)-acetic acid," both Calcium Flux and HTRF assays offer viable paths for bioactivity characterization, but they serve different purposes and present distinct reproducibility challenges.

  • The HTRF Binding Assay is superior in terms of raw reproducibility, robustness, and throughput. It is the ideal choice for primary screening of large compound libraries to identify molecules that physically interact with the GABA(B) receptor. Its lower %CV and higher Z'-factor mean fewer false positives/negatives, saving significant resources.

  • The Calcium Flux Assay , while inherently more variable due to its biological complexity, provides indispensable functional data. It answers the critical question of whether binding translates into a cellular response. It is best employed in secondary screening or lead optimization to characterize the efficacy (agonist, antagonist, allosteric modulator) of hits identified from a binding assay.

A prudent drug discovery strategy would leverage both: using the highly reproducible HTRF assay for initial large-scale screening and hit identification, followed by the functionally relevant but more complex Calcium Flux assay to validate and characterize the pharmacological activity of those hits. This dual approach ensures that decisions are based on both robust, reproducible binding data and physiologically meaningful functional outcomes.

References

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004). GABAB receptors: from structure to function. Current opinion in neurobiology, 14(4), 458-464. Available at: [Link]

  • Ulrich, D., & Bettler, B. (2007). GABAB receptors: synaptic functions and mechanisms of diversity. Current opinion in neurobiology, 17(3), 298-303. Available at: [Link]

  • Southern, C., Cook, J. M., Neetoo-Isseljee, Z., Taylor, D. L., Kettleborough, C. A., Merritt, A., & Rees, S. (2013). Screening G-protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader. Journal of biomolecular screening, 18(5), 599-609. Available at: [Link]

  • Degorce, F., Card, A., Soh, S., Trinquet, E., Verdier, G. P., & Pin, J. P. (2009). HTRF: A technology tailored for drug discovery under physiological conditions. Current chemical genomics, 3, 22–32. Available at: [Link]

  • Cisbio Bioassays. (n.d.). GPCR Binding Assays. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Amino-(tetrahydro-pyran-3-YL)-acetic acid

Initial Hazard Assessment: The First Step to Safe Disposal Given the absence of a specific SDS, a preliminary hazard assessment is crucial. This process involves evaluating the known properties of the chemical and compar...

Author: BenchChem Technical Support Team. Date: January 2026

Initial Hazard Assessment: The First Step to Safe Disposal

Given the absence of a specific SDS, a preliminary hazard assessment is crucial. This process involves evaluating the known properties of the chemical and comparing them against regulatory standards to determine if it should be treated as hazardous waste.

Key Chemical Properties:

PropertyValueSource
CAS Number 1260638-48-9[1][2][3]
Molecular Formula C7H13NO3[1][2][3]
Appearance Yellow solid[1][2]

The structure of Amino-(tetrahydro-pyran-3-YL)-acetic acid, containing both an amino group and a carboxylic acid group, suggests it is an amino acid derivative. Generally, many simple amino acids are considered non-hazardous[4]. However, the overall toxicological properties of this specific molecule have not been fully investigated[5]. Therefore, a cautious approach is warranted.

To ascertain the potential hazards, consider the following criteria established by the U.S. Environmental Protection Agency (EPA) for characteristic hazardous wastes[6][7][8][9]:

  • Ignitability (D001): As a solid with no indication of being flammable, it is unlikely to meet this characteristic[8].

  • Corrosivity (D002): The presence of a carboxylic acid and an amino group means the substance is amphoteric and could have a pH that falls into the corrosive category (≤ 2 or ≥ 12.5) when in solution[8]. The pH of the waste material should be tested.

  • Reactivity (D003): There is no information to suggest that this compound is unstable, reacts violently with water, or generates toxic gases[8].

  • Toxicity (D004-D043): This is the most difficult characteristic to determine without specific toxicological data. The precautionary principle suggests that in the absence of data, one should consider the possibility of toxicity[8].

Given the lack of comprehensive safety data, it is recommended to manage Amino-(tetrahydro-pyran-3-YL)-acetic acid as a hazardous waste. This approach ensures the highest level of safety and compliance.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the disposal of Amino-(tetrahydro-pyran-3-YL)-acetic acid.

DisposalDecisionTree start Start: Waste Amino-(tetrahydro- pyran-3-YL)-acetic acid is_sds_available Is a specific Safety Data Sheet (SDS) with disposal information available? start->is_sds_available follow_sds Follow disposal instructions on the SDS. is_sds_available->follow_sds Yes no_sds No specific SDS available. Conduct a hazard assessment. is_sds_available->no_sds No is_hazardous Based on assessment, is the waste considered hazardous? no_sds->is_hazardous hazardous_waste Treat as Hazardous Waste. Follow Hazardous Waste Disposal Protocol. is_hazardous->hazardous_waste Yes / Uncertain non_hazardous_waste Treat as Non-Hazardous Waste. Follow Institutional and Local Regulations for Non-Hazardous Chemical Waste. is_hazardous->non_hazardous_waste No

Caption: Disposal Decision Tree for Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Protocol for Hazardous Waste Disposal

As a precautionary measure, the following detailed steps should be followed for the disposal of Amino-(tetrahydro-pyran-3-YL)-acetic acid.

Step 1: Containerization
  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice. Do not use containers that previously held food or beverages[10].

  • Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste," the full chemical name "Amino-(tetrahydro-pyran-3-YL)-acetic acid," and a clear indication of the potential hazards (e.g., "Caution: Chemical of Unknown Toxicity")[10][11].

Step 2: Segregation and Storage
  • Incompatible Wastes: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11]. Ensure that it is segregated from incompatible materials. As a general rule, keep acids and bases separate, and keep organic and inorganic wastes in different containers[12].

  • Storage Conditions: Keep the waste container closed at all times, except when adding waste. Store it in a cool, dry, and well-ventilated area, away from sources of ignition.

Step 3: Waste Accumulation
  • Volume Limits: Be aware of the hazardous waste accumulation limits for your facility, which are determined by your generator status (Very Small, Small, or Large Quantity Generator) as defined by the EPA[10]. A maximum of 55 gallons of hazardous waste may be stored in an SAA[10].

  • Date of Accumulation: Once the container is full, write the date on the hazardous waste label. The waste must be moved from the SAA to a central accumulation area or be picked up by a licensed waste disposal contractor within a specified timeframe (e.g., three days after the container becomes full)[10].

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department.

  • Documentation: Maintain accurate records of the waste generated and its disposal. This "cradle-to-grave" tracking is a regulatory requirement[11].

Protocol for Non-Hazardous Waste Disposal (If Determined to be Safe)

In the event that you have access to reliable data (e.g., from the manufacturer or a comprehensive toxicological study) that definitively classifies Amino-(tetrahydro-pyran-3-YL)-acetic acid as non-hazardous, the following disposal options may be considered, subject to your institution's policies and local regulations.

Drain Disposal
  • Check Institutional Policies: Many institutions have specific lists of chemicals that are permissible for drain disposal[13]. Confirm that this compound is on the approved list.

  • Neutralization: If the waste is in a solution with a pH outside the neutral range (typically between 5.5 and 9.5), it must be neutralized before drain disposal[13].

  • Dilution: Dispose of small quantities with copious amounts of water to ensure it is adequately diluted in the sanitary sewer system.

Solid Waste Disposal
  • Containerization: Place the solid, non-hazardous chemical waste in a sealed, clearly labeled container.

  • Regular Trash: Some non-hazardous solid laboratory waste can be disposed of in the regular trash[14]. However, it is crucial to consult your institution's EHS guidelines to confirm this is an acceptable practice.

Important Note: Never dispose of chemical waste, even if believed to be non-hazardous, in a way that could endanger custodial staff or the public. Clear labeling and adherence to institutional procedures are paramount.

Conclusion: A Commitment to Safety and Responsibility

References

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • MLI Environmental. (2023, November 26). Four Characteristics of Hazardous Waste. Retrieved from [Link]

  • American Society for Clinical Pathology. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics? Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Retrieved from [Link]

  • Lion Technology Inc. (2023, June 30). 4 Hazardous Waste Characteristics Under RCRA. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • University of Canterbury. (2023, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Waste Disposal. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). Waste Decision Making Tree. Retrieved from [Link]

  • McGill University. (n.d.). Decision Tree for Sorting, Recycling & Disposal of Lab Items. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • CHESSE. (n.d.). Waste Storage Decision Tree. Retrieved from [Link]

  • BC Fertilis Panama. (2024, February 13). Safety Data Sheet 1325-Amino Acid 40%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Acetic acid - IDLH. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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